Santalol
Description
Structure
3D Structure
Properties
CAS No. |
8006-87-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |
InChI Key |
OJYKYCDSGQGTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Color/Form |
PALE YELLOW, SOMEWHAT VISCID LIQ |
density |
0.965-0.980, 25 °C/25 °C |
solubility |
VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |
Origin of Product |
United States |
Foundational & Exploratory
"alpha-santalol and beta-santalol chemical structure"
An In-depth Technical Guide to the Chemical Structures of α-Santalol and β-Santalol
Abstract
Alpha-santalol (α-santalol) and beta-santalol (B49924) (β-santalol) are the two principal sesquiterpene alcohols that constitute the fragrant and therapeutically active essential oil of sandalwood (Santalum album L.).[1][2] These isomers, while sharing the same molecular formula, possess distinct structural architectures that give rise to different physicochemical and biological properties. α-Santalol, the major component, features a compact tricyclic carbon skeleton, whereas the less abundant β-santalol is characterized by a bicyclic framework.[2][3] This technical guide provides a detailed examination of the chemical structures, stereochemistry, and physicochemical properties of α- and β-santalol. Furthermore, it outlines the experimental protocols for their isolation and characterization and visualizes key logical and experimental workflows relevant to researchers in chemistry and pharmacology.
Chemical Structure and Stereochemistry
α-Santalol and β-santalol are isomers with the molecular formula C₁₅H₂₄O.[4][5] Their structural differences lie in their core carbocyclic frameworks.
1.1. α-Santalol
α-Santalol is a sesquiterpenoid containing a tricyclic ring system.[2][4] The naturally occurring and most abundant isomer is (Z)-α-santalol.[1][2]
-
IUPAC Name : (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0²,⁶]hept-3-yl)-2-methylpent-2-en-1-ol[4]
-
Structure : It possesses a complex, strained tricyclic structure derived from a santalane skeleton. This compact arrangement influences its chemical reactivity and biological interactions.
1.2. β-Santalol
β-Santalol is a bicyclic sesquiterpene alcohol.[5][7] The naturally occurring isomer is (Z)-β-santalol.
-
IUPAC Name : (2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol[5][8]
-
Structure : Its bicyclo[2.2.1]heptane (norbornane) core is less strained than the tricyclic system of its alpha isomer.[8] A key feature is an exocyclic methylene (B1212753) group (C=CH₂), which is absent in α-santalol.
The primary structural distinction is that α-santalol is a tricyclic compound, while β-santalol is bicyclic.[2] Both isomers predominantly exist in the (Z)-configuration at the double bond of the pentenol side chain.[2]
Physicochemical Properties
The structural variations between α- and β-santalol lead to slight differences in their physicochemical properties. The quantitative data for these isomers are summarized below for comparison.
| Property | α-Santalol | β-Santalol |
| Molecular Formula | C₁₅H₂₄O[4][6] | C₁₅H₂₄O[5][8] |
| Molecular Weight | 220.356 g·mol⁻¹[4][6] | 220.356 g·mol⁻¹[5][7] |
| Appearance | Liquid[4] | Liquid[5] |
| Boiling Point | 166 °C[4] | 177 °C[5] |
| Density | 0.9770 g/cm³[4] | 0.9717 g/cm³[5] |
| Refractive Index (n_D) | 1.5017[4] | 1.5100[5] |
| Optical Rotation ([α]_D) | +10.3°[4] | -87.1°[5][9] |
| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[4][5] | Practically insoluble in water; Soluble in alcohol.[5][9] |
Experimental Protocols
3.1. Isolation of Santalols from Sandalwood
The primary source of natural santalols is the heartwood of the sandalwood tree, Santalum album.[1][10] The extraction and purification process involves multiple steps, beginning with the extraction of the essential oil followed by the separation of the isomeric constituents.
A generalized workflow for this process is outlined below.
Protocol for Steam Distillation:
-
Preparation : The heartwood of Santalum album is chipped or coarsely powdered to increase the surface area for efficient oil extraction.
-
Extraction : The prepared wood is loaded into a still. Steam is passed through the biomass. The steam's high temperature and pressure cause the secretory cavities of the plant material to rupture, releasing the volatile essential oil.
-
Condensation : The mixture of steam and volatile oil is passed through a condenser, which cools the vapor and converts it back into a liquid phase.
-
Separation : The liquid mixture is collected in a Florentine flask (separatory funnel). Due to their immiscibility with water and lower density, the essential oils form a distinct layer on top of the hydrosol (floral water), which is then physically separated. The resulting product is crude sandalwood oil.[4]
Protocol for Isomer Separation via Fractional Distillation:
-
Setup : Crude sandalwood oil is placed in a distillation flask equipped with a fractionating column. The system is connected to a vacuum pump to reduce the pressure, which lowers the boiling points of the components and prevents thermal degradation.
-
Heating : The oil is heated gently. The components will begin to vaporize according to their boiling points.
-
Fractionation : α-santalol, having a lower boiling point (166 °C at atmospheric pressure), will vaporize first, rise through the fractionating column, and be collected as the first fraction upon condensation.[4]
-
Second Fraction : As the temperature is increased, β-santalol (boiling point 177 °C) will then distill and be collected as a separate fraction.[5] The efficiency of separation depends on the length and type of the fractionating column.
Biological Activity and Mechanism of Action
α-Santalol has been identified as a promising chemopreventive and anti-cancer agent.[1][11] One of its core mechanisms of action involves the induction of cell cycle arrest at the G2/M phase.[1] This process is mediated by the modulation of key cell cycle regulatory proteins.
The logical relationship for the α-santalol-induced G2/M cell cycle arrest is depicted below.
This pathway illustrates that α-santalol exerts its effect by downregulating the expression of key proteins like Cyclin B1 and Cdc2, and inhibiting the Cdc25c phosphatase.[1] The Cyclin B1/Cdc2 complex, also known as the Maturation Promoting Factor (MPF), is critical for the cell's entry into mitosis. By disrupting the formation and activation of this complex, α-santalol effectively halts the cell cycle at the G2/M checkpoint, preventing cellular proliferation.[1]
References
- 1. Alpha-Santalol [benchchem.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Santalol - Wikipedia [en.wikipedia.org]
- 5. β-Santalol - Wikipedia [en.wikipedia.org]
- 6. α-Santalol [webbook.nist.gov]
- 7. beta-SANTALOL (77-42-9) for sale [vulcanchem.com]
- 8. Beta-Santalol | C15H24O | CID 6857681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta-Santalol [drugfuture.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of Santalol in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), a bicyclic sesquiterpenoid alcohol, is the principal bioactive constituent of sandalwood oil, derived from the heartwood of Santalum species. It exists as two primary isomers, α-santalol and β-santalol, with α-santalol being the more extensively studied for its therapeutic properties. A growing body of preclinical evidence has highlighted the potential of this compound, particularly α-santalol, as a promising chemopreventive and therapeutic agent against various malignancies, including skin, breast, and prostate cancers.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis in cancer cells. The information is supported by quantitative data from various studies, detailed experimental methodologies, and visual representations of the implicated cellular pathways.
Core Anticancer Mechanisms of α-Santalol
The anticancer activity of α-santalol is multifaceted, primarily revolving around its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, while exhibiting minimal toxicity to normal cells. Furthermore, α-santalol has been shown to inhibit angiogenesis and cancer cell migration, crucial processes in tumor growth and metastasis.
Data Presentation: Efficacy of α-Santalol Across Cancer Cell Lines
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anticancer effects of α-santalol.
Table 1: In Vitro Cytotoxicity of α-Santalol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Effect | Reference |
| A431 | Human Epidermoid Carcinoma | 75 | 48 | G2/M phase arrest | |
| UACC-62 | Human Melanoma | Not Specified | 24 | Inhibition of cyclin A expression | |
| MCF-7 | ER-positive Breast Cancer | Not Specified | Not Specified | G2/M phase cell cycle arrest, Apoptosis | |
| MDA-MB-231 | ER-negative Breast Cancer | 20, 40 | 6, 9 | Down-regulation of survivin | |
| PC-3 | Androgen-independent Prostate Cancer | 25-75 | Not Specified | Decreased cell viability, Apoptosis | |
| LNCaP | Androgen-dependent Prostate Cancer | 25-75 | Not Specified | Decreased cell viability, Apoptosis |
Table 2: In Vivo Efficacy of α-Santalol in Animal Models
| Animal Model | Cancer Type | Administration | Duration | Key Findings | Reference |
| CD-1 and SENCAR mice | Chemically-induced skin cancer | Topical application | 20 weeks | Significant reduction in papilloma multiplicity | |
| SKH-1 mice | UVB-induced skin cancer | Pre-treatment | 30 weeks | Significant reduction in tumor incidence and multiplicity | |
| Mouse models | Prostate Cancer | Intraperitoneal injection | 20 weeks | Reduced incidence of visible prostate tumors by 45% (from 56% to 11%), 52.9% lower prostate gland weight |
Signaling Pathways Modulated by α-Santalol
α-Santalol exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.
Induction of Apoptosis: Intrinsic and Extrinsic Pathways
α-Santalol is a potent inducer of apoptosis in cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: In A431 skin cancer cells, α-santalol treatment leads to a loss of mitochondrial membrane potential, followed by the release of cytochrome c into the cytosol. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Extrinsic Pathway: Studies in breast cancer cells (MCF-7 and MDA-MB-231) and prostate cancer cells show that α-santalol treatment leads to the activation of caspase-8, the initiator caspase of the extrinsic pathway.
-
Executioner Caspases and PARP Cleavage: Activation of initiator caspases (caspase-8 and caspase-9) converges on the activation of executioner caspaces such as caspase-3, -6, and -7. These caspases are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Cell Cycle Arrest at G2/M Phase
A primary mechanism of α-santalol's antiproliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines, including breast and skin cancer. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The G2/M arrest is associated with the modulation of several key cell cycle regulatory proteins:
-
Cyclins and CDKs: In UVB-induced skin carcinogenesis models, α-santalol treatment leads to a significant decrease in the expression of cyclins A, B1, D1, and D2, as well as cyclin-dependent kinases (CDKs) such as CDK1 (Cdc2), CDK2, CDK4, and CDK6.
-
CDK Inhibitors: α-Santalol treatment can up-regulate the expression of the CDK inhibitor p21.
-
Cdc25 Phosphatases: α-Santalol can alter the levels of Cdc25B and Cdc25C, and the phosphorylation of Cdc25C at Ser-216, which are critical for entry into mitosis.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. α-Santalol has been shown to inhibit this pathway in prostate cancer cells.
-
Inhibition of Akt Phosphorylation: α-Santalol treatment leads to a downregulation of phosphorylated Akt (p-Akt), the active form of the kinase.
-
Downregulation of Survivin: Survivin, an inhibitor of apoptosis protein that is a downstream target of the Akt pathway, is downregulated by α-santalol. However, some studies suggest that survivin downregulation by α-santalol in breast cancer cells may not be mediated through the PI3K-Akt pathway.
-
Induction of Autophagy: In prostate cancer cells, α-santalol induces autophagy by targeting the Akt-mTOR pathway, which may serve as a protective mechanism for the cancer cells.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in cancer development and metastasis. α-Santalol has been shown to target this pathway to inhibit the migration of breast cancer cells.
-
β-catenin Localization: In MDA-MB-231 breast cancer cells, α-santalol treatment affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus. This is significant because nuclear β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and migration.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of α-santalol on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of α-santalol or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with α-santalol as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by α-santalol.
-
Protein Extraction: After treatment with α-santalol, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescence signal. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
α-Santalol, a natural compound derived from sandalwood oil, has demonstrated significant anticancer potential in a variety of preclinical models. Its mechanism of action is comprehensive, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. The selectivity of α-santalol for cancer cells over normal cells further enhances its therapeutic promise.
While the existing data is compelling, further research is warranted to fully elucidate the intricate molecular interactions of α-santalol within cancer cells. Future studies should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into clinical applications for cancer prevention and treatment.
-
Combination Therapies: Investigating the synergistic effects of α-santalol with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
-
Pharmacokinetics and Bioavailability: Detailed studies on the pharmacokinetics, bioavailability, and metabolism of α-santalol in humans are crucial for optimizing dosing and delivery strategies.
-
Identification of Direct Molecular Targets: Identifying the direct molecular targets of α-santalol will provide a more precise understanding of its mechanism of action and facilitate the development of more potent derivatives.
References
The Antimicrobial Potential of Santalol: A Technical Guide to its Efficacy Against Skin Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), the primary sesquiterpenoid alcohol found in sandalwood oil (Santalum album), has long been recognized for its aromatic properties. Emerging scientific evidence, however, has illuminated its significant antimicrobial activity against a range of pathogens, including those implicated in various dermatological conditions. This technical guide provides an in-depth analysis of the antimicrobial properties of α- and β-santalol against key skin pathogens. It summarizes the available quantitative data, details the experimental methodologies used to assess its efficacy, and visually represents the experimental workflows and proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, microbiology, and natural product-based drug discovery.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for this compound and sandalwood oil against prevalent skin pathogens. It is important to note that the activity of sandalwood oil is largely attributed to its high this compound content.
| Compound/Oil | Pathogen | MIC | MBC | Reference |
| Sandalwood Oil | Staphylococcus aureus | 0.078-5 µg/mL | Not Reported | [1] |
| α-santalol | Staphylococcus aureus | Not specified, but active | Not Reported | [2] |
| β-santalol | Staphylococcus aureus | Not specified, but active | Not Reported | [2] |
| This compound Mixture (α and β) | Staphylococcus aureus | Active | Not Reported | [3] |
| Sandalwood Oil | Cutibacterium acnes | 1-2 mg/mL (for some oils) | >4 mg/mL (for some oils) | [4] |
| Sandalwood Oil | Candida albicans | Active | Not Reported | |
| Sandalwood Oil | Malassezia furfur | Not specified, but active | Not Reported |
Note: Data for pure α-santalol and β-santalol against Cutibacterium acnes and Malassezia furfur is limited in the reviewed literature. The provided data for these pathogens is based on studies using sandalwood oil, where this compound is the major active component. Further research with purified this compound isomers is warranted.
Experimental Protocols
The evaluation of this compound's antimicrobial activity employs standard microbiological techniques. The following are detailed methodologies for two commonly used assays.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).
1. Preparation of Materials:
- Microorganism: A pure culture of the test skin pathogen (e.g., Staphylococcus aureus, Cutibacterium acnes, Malassezia furfur).
- Growth Medium: Appropriate liquid broth for the specific microorganism (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- This compound Stock Solution: A stock solution of α-santalol or β-santalol is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Inoculum Preparation:
- The microorganism is cultured in its appropriate broth to the mid-logarithmic phase of growth.
- The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, often by adjusting the turbidity to a 0.5 McFarland standard.
3. Serial Dilution and Inoculation:
- A two-fold serial dilution of the this compound stock solution is performed in the microtiter plate wells using the appropriate growth medium to achieve a range of decreasing concentrations.
- Each well is then inoculated with the standardized microbial suspension.
- Control wells are included: a positive control (medium with inoculum, no this compound) and a negative control (medium only).
4. Incubation:
- The microtiter plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for S. aureus; anaerobic conditions for C. acnes; 30-32°C for 48-72 hours for M. furfur).
5. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
6. Determination of MBC:
- To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium.
- The plates are incubated under suitable conditions.
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Agar Well Diffusion Method
This method is used for screening the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
1. Preparation of Materials:
- Microorganism: A standardized inoculum of the test pathogen (as described for the broth microdilution method).
- Agar Medium: Appropriate solid agar medium for the test organism (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
- This compound Solution: A solution of this compound at a known concentration.
- Sterile Cork Borer or Pipette Tip: To create wells in the agar.
2. Inoculation of Agar Plates:
- A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.
3. Creation of Wells and Application of this compound:
- Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a cork borer.
- A specific volume of the this compound solution is added to each well.
- A control well containing the solvent alone is also included.
4. Incubation:
- The plates are incubated under appropriate conditions for the test microorganism.
5. Measurement of Inhibition Zone:
- After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the antimicrobial activity of this compound using the broth microdilution and agar well diffusion methods.
Caption: Workflow for assessing this compound's antimicrobial activity.
Proposed Mechanism of Action of this compound
While the precise molecular targets of this compound are still under investigation, the current understanding of essential oils suggests a multi-targeted mechanism of action. The following diagram illustrates a proposed model for how this compound may exert its antimicrobial effects on bacterial and fungal cells.
Caption: Proposed antimicrobial mechanism of this compound on pathogens.
The lipophilic nature of this compound likely facilitates its interaction with the lipid-rich cell membranes of microorganisms. This interaction can lead to a loss of membrane integrity and function, causing leakage of intracellular components and disruption of vital processes such as electron transport and energy production. Furthermore, this compound may penetrate the cell and interact with intracellular targets, including essential enzymes and proteins involved in replication, transcription, and translation, ultimately leading to cell death.
Conclusion
This compound demonstrates significant antimicrobial activity against a variety of skin pathogens. Its multi-targeted mechanism of action makes it a promising candidate for the development of novel topical antimicrobial agents, potentially offering an alternative to conventional antibiotics and antifungals that are increasingly subject to resistance. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in dermatology. Future studies should focus on elucidating the precise molecular targets of α- and β-santalol, expanding the quantitative antimicrobial data against a broader range of clinical isolates, and evaluating its efficacy and safety in preclinical and clinical models of skin infections.
References
"natural sources and distribution of santalol isomers"
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Santalol (B192323) Isomers
Introduction to this compound Isomers
This compound, a bicyclic sesquiterpenoid alcohol, is the principal constituent responsible for the characteristic fragrance and therapeutic properties of sandalwood oil. It exists primarily as two isomers, (Z)-α-santalol and (Z)-β-santalol, which together can comprise 70-90% of high-quality sandalwood oil[1]. α-Santalol is noted for its significant contribution to the oil's aroma and has been the focus of extensive research for its chemopreventive, anti-inflammatory, and neuroleptic activities[2][3][4]. β-Santalol, while less abundant, also contributes to the overall fragrance profile and therapeutic effects[5]. The ratio and concentration of these isomers are critical determinants of sandalwood oil quality and are influenced by the tree's species, age, geographical origin, and the extraction method employed[5]. This guide provides a comprehensive overview of the natural sources of these isomers, their quantitative distribution, detailed experimental protocols for their extraction and analysis, and an examination of their biological signaling pathways.
Natural Sources and Quantitative Distribution
The primary natural sources of this compound isomers are trees belonging to the Santalum genus. The heartwood of these trees, particularly the roots, yields the highest concentration of the essential oil[6]. While Indian Sandalwood (Santalum album) is historically the most renowned source, providing oil with a high this compound content, other species are now significant commercial sources[1][5][7]. The distribution of α- and β-santalol varies significantly across these species.
Table 1: Quantitative Distribution of this compound Isomers in Major Santalum Species
| Santalum Species | Common Name | Geographical Origin(s) | α-Santalol (%) | β-Santalol (%) | Reference(s) |
| Santalum album | Indian Sandalwood | India, Sri Lanka, Australia | 41 - 55 | 16 - 27 | [5][8][9][10] |
| Santalum spicatum | Australian Sandalwood | Western Australia | 15 - 25 | 5 - 20 | [8] |
| Santalum austrocaledonicum | Pacific/Vanuatu Sandalwood | New Caledonia, Vanuatu | 48 - 65 | 20 - 22 | [7][8] |
| Santalum paniculatum | Hawaiian Sandalwood | Hawaii, USA | 34.5 - 40.4 | 11.0 - 16.2 | [11] |
| Santalum yasi | Fijian Sandalwood | Fiji | 37 - 39 | 26 - 28 | [8] |
Note: Concentrations can vary based on tree age, specific location, and extraction/analytical methodology.
Methodologies for Extraction and Analysis
The accurate quantification of this compound isomers depends on precise and reproducible extraction and analytical protocols. The choice of method significantly impacts both the yield and the final chemical profile of the extracted oil.
Experimental Protocols for Extraction
Steam distillation is the most common traditional method for extracting sandalwood oil[12]. It involves passing superheated steam through powdered heartwood to vaporize the volatile compounds, which are then condensed and collected[6].
-
Protocol:
-
Material Preparation: Grind mature sandalwood heartwood into a coarse powder (1-6 mm particle size) to increase the surface area for extraction[13][14]. The sapwood from S. album should be removed prior to grinding[5].
-
Apparatus Setup: Place the ground wood into the distillation chamber of a Clevenger-type apparatus or industrial still[13][15].
-
Distillation: Introduce steam generated from a separate boiler into the bottom of the distillation chamber. The steam percolates through the wood powder, carrying the volatile oil[6]. Maintain the temperature inside the still between 93°C and 98°C[14].
-
Condensation: Pass the resulting steam-oil vapor mixture through a water-cooled condenser.
-
Separation: Collect the condensed liquid (hydrosol and essential oil) in a separator (e.g., a Florentine flask), where the less dense oil naturally separates from the aqueous layer.
-
Duration: The process is lengthy, often requiring many hours to days to achieve optimal yield[15]. A continuous steam distillation process can reduce extraction time significantly[15].
-
SFE, typically using carbon dioxide (CO₂), is a modern, greener alternative that extracts constituents at lower temperatures, preventing thermal degradation[16][17].
-
Protocol:
-
Material Preparation: Prepare finely ground, dried heartwood as described for steam distillation.
-
Apparatus Setup: Load the ground wood into the high-pressure extraction vessel.
-
Extraction: Pressurize and heat CO₂ to bring it to a supercritical state (e.g., 200 bar and 28°C)[18]. Pass the supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the lipophilic this compound isomers.
-
Separation: Route the CO₂-oil mixture to a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the solvent-free essential oil extract[6][19].
-
Collection: Collect the extract. The resulting oil is often more viscous and closer in chemical composition to the natural state within the wood compared to distilled oil[6][17].
-
Experimental Protocol for Quantitative Analysis
GC-MS is the definitive method for separating, identifying, and quantifying volatile compounds like this compound isomers in essential oils[20].
-
Protocol:
-
Sample Preparation: Dilute the sandalwood oil extract in a suitable solvent (e.g., n-hexane).
-
GC System: Utilize a gas chromatograph equipped with a non-polar fused silica (B1680970) capillary column (e.g., TR-5MS or DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is heated (e.g., 220°C) to vaporize the sample. Use a split ratio (e.g., 1:50) to prevent column overload.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Program the GC oven to separate the compounds based on their boiling points. A typical program starts at a low temperature (e.g., 40°C, hold for 1 min), then ramps up at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 220°C), followed by a hold period (e.g., 20 min) to ensure all compounds elute.
-
MS Detection: Couple the GC column outlet to a mass spectrometer operating in electron ionization (EI) mode (e.g., 70 eV). The MS will fragment the eluting compounds, creating a unique mass spectrum for each.
-
Data Analysis: Identify α-santalol and β-santalol by comparing their retention times and mass spectra to those of authenticated reference standards and spectral libraries (e.g., NIST, Wiley). Quantify the isomers by integrating the area of their respective chromatographic peaks and expressing it as a percentage of the total peak area[21].
-
Visualization of Experimental Workflow
Caption: Workflow for this compound Isomer Extraction and Quantification.
Biological Activity and Signaling Pathways
α-santalol has demonstrated significant potential as a cancer chemopreventive agent, particularly against skin and breast cancers[2][22]. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, with minimal toxicity to normal cells[2][3][22].
α-Santalol-Induced Apoptosis
Studies on various cancer cell lines have shown that α-santalol can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[22][23].
-
Intrinsic Pathway: In human epidermoid carcinoma cells, α-santalol treatment leads to a dissipation of the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol[24]. Cytosolic cytochrome c then complexes with Apaf-1 to activate caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3[22][24].
-
Extrinsic Pathway: α-santalol has also been shown to activate the initiator caspase-8, a key component of the extrinsic pathway[23][24].
-
Execution Phase: Both pathways converge on the activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis[2][22][24].
Furthermore, α-santalol has been found to modulate other key signaling pathways. In breast cancer cells, it can inhibit the Wnt/β-catenin pathway, reducing cell migration[25]. In prostate cancer, it targets the PI3K/Akt/survivin pathway to enhance apoptotic cell death[26].
Visualization of Apoptotic Signaling Pathway
Caption: α-Santalol-Induced Apoptotic Signaling Pathways in Cancer Cells.
Conclusion
The this compound isomers, α-santalol and β-santalol, are the defining chemical constituents of sandalwood oil, with their distribution and concentration varying significantly across different Santalum species. Accurate quantification requires robust extraction techniques, such as steam distillation or supercritical CO₂ extraction, followed by precise analytical methods like GC-MS. The well-documented biological activities of α-santalol, particularly its ability to induce apoptosis in cancer cells through defined signaling pathways, underscore its potential in drug development. This guide provides the foundational technical information necessary for researchers and scientists to effectively source, analyze, and investigate these valuable natural compounds.
References
- 1. acs.org [acs.org]
- 2. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Sandalwood oil - Wikipedia [en.wikipedia.org]
- 6. What is Sandalwood Oil? How it Is Extracted [sandalwoodcompany.com]
- 7. eoil.co.za [eoil.co.za]
- 8. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability for Girth, Oil and α- and β- this compound Content in Santalum album L. (Sandalwood) Grown in Uttarakhand State of India | Indian Forester [indianforester.co.in]
- 10. Variability for Oil, α- and β-santalol Content in Indian Sandalwood ( Santalum album L.) from Marayoor Sandalwood Reserve – The Only Natural Population in India | Indian Forester [indianforester.co.in]
- 11. researchgate.net [researchgate.net]
- 12. α-Santalol - Wikipedia [en.wikipedia.org]
- 13. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]
- 14. CN205473650U - Distillation apparatus for producing of sandalwood essential oil - Google Patents [patents.google.com]
- 15. kingsresearch.com [kingsresearch.com]
- 16. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 17. Sandalwood Essential Oil Supercritical CO2 Extraction - Buy Product on Careddi Supercritical [careddisupercritical.com]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. Buy Sandalwood CO2 Extract (Select), Indian | FNWL [fromnaturewithlove.com]
- 20. thaiscience.info [thaiscience.info]
- 21. impactfactor.org [impactfactor.org]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 26. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Santalol Derivatives and Their Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), a bicyclic sesquiterpenoid alcohol, is the principal bioactive constituent of sandalwood oil, extracted from the heartwood of Santalum species. The two primary isomers, α-santalol and β-santalol, along with their synthetic and naturally occurring derivatives, have garnered significant scientific interest due to their diverse pharmacological properties. These compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities, positioning them as valuable leads in drug discovery and development.
This technical guide provides a comprehensive overview of the biological activities of this compound derivatives. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.
Anticancer Activity
This compound and its derivatives have been extensively studied for their potent anticancer effects across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Cytotoxicity Data
The cytotoxic effects of various this compound derivatives against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |
| Sandalwood Essential Oil | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | Not specified | [1] |
| Sandalwood Essential Oil | MCF-10A (Nontumorigenic Breast) | Cytotoxicity | Not specified | [1] |
| α-Santalol | A431 (Epidermoid Carcinoma) | Decreased Cell Viability | Concentration-dependent | [2] |
| α-Santalol | UACC-62 (Melanoma) | Decreased Cell Viability | Concentration-dependent | [2] |
| α-Santalol | PC-3 (Prostate Cancer) | Decreased Cell Viability | 25-75 μM | [3] |
| α-Santalol | LNCaP (Prostate Cancer) | Decreased Cell Viability | 25-75 μM | |
| (9S,10E)-9-hydroxy-α-santalal | HL-60 (Promyelocytic Leukemia) | Tumor-selective cytotoxicity | Not specified | |
| cis-β-Santalol | HL-60 (Promyelocytic Leukemia) | Apoptosis Induction | Not specified | |
| β-Santaldiol | HL-60 (Promyelocytic Leukemia) | Apoptosis Induction | Not specified | |
| Hydroalcoholic extract of Santalum album | A375 (Malignant Melanoma) | Cytotoxicity | 0.0253 mg/ml | |
| Hydroalcoholic extract of Santalum album | SK-MEL-3 (Malignant Melanoma) | Cytotoxicity | 0.0211 mg/ml | |
| Hydroalcoholic extract of Santalum album | Normal fibroblast | Cytotoxicity | 0.819 mg/ml |
Signaling Pathways in Anticancer Activity
α-Santalol has been shown to modulate several critical signaling pathways in cancer cells, leading to the inhibition of proliferation and induction of apoptosis.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. α-Santalol has been demonstrated to inhibit this pathway in prostate cancer cells, leading to decreased cell viability and the induction of apoptosis. This inhibition is associated with the downregulation of phosphorylated Akt (p-AKT) and survivin.
The Wnt/β-catenin signaling pathway plays a vital role in cell migration and proliferation. α-Santalol has been found to inhibit the migration of breast cancer cells by targeting this pathway. It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, thereby downregulating the expression of genes associated with cell migration.
A key mechanism of the anticancer activity of α-santalol is the induction of apoptosis through the activation of caspases. Treatment with α-santalol leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately resulting in PARP cleavage and DNA fragmentation.
Anti-inflammatory Activity
Sandalwood oil and its components, particularly α-santalol and β-santalol, have demonstrated significant anti-inflammatory properties. They have been shown to suppress the production of pro-inflammatory mediators. For instance, both α-santalol and β-santalol can suppress LPS-induced production of prostaglandin (B15479496) E2 and thromboxane (B8750289) B2. Furthermore, α-santalol has been observed to inhibit UVB-induced cyclooxygenase-2 (COX-2) expression in mice.
Quantitative Anti-inflammatory Data
Currently, there is limited publicly available quantitative data (e.g., IC50 values) specifically comparing the anti-inflammatory activities of a wide range of isolated this compound derivatives. Further research is required to establish a clear structure-activity relationship for the anti-inflammatory effects of these compounds.
Antimicrobial Activity
This compound and its derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | Activity | MIC Value | Reference |
| α-Santalol | Trichophyton rubrum | Antifungal | 12.5 μ g/disc | |
| β-Santalol | Trichophyton rubrum | Antifungal | 25.0-125 μ g/disc | |
| Isobionics® this compound | Madurella mycetomatis SAK-E07 | Antifungal | 16 µg/mL | |
| (Z)-α-santalol | Madurella mycetomatis SAK-E07 | Antifungal | 64 µg/mL | |
| (Z)-β-santalol | Madurella mycetomatis SAK-E07 | Antifungal | > 4512 µg/mL | |
| Sandalwood Oil (S. album) | Staphylococcus aureus | Antibacterial | 0.078-5 µg/mL | |
| Sandalwood Oil (S. album) | Klebsiella pneumoniae | Antibacterial | Not specified | |
| Sandalwood Oil (S. album) | Candida albicans | Antifungal | ~600 µg/mL | |
| Sandalwood Oil (S. album) | Cryptococcus neoformans | Antifungal | 100 µg/mL | |
| Methanol fraction (S. album) | Escherichia coli | Antibacterial | High potential | |
| Methanol fraction (S. album) | Staphylococcus aureus | Antibacterial | High potential | |
| Methanol fraction (S. album) | Salmonella typhi | Antibacterial | High potential |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of various α-santalol derivatives, such as aldehydes, formates, and acetates, can be achieved from (Z)- and (E)-α-santalol. These precursors can be prepared from (+)-3-bromocamphor through modifications of reported synthetic routes. The synthesis of β-santalol and its derivatives has also been described, often involving multi-step processes.
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assessment: COX-2 Inhibition Assay
The ability of this compound derivatives to inhibit the COX-2 enzyme can be evaluated using commercially available inhibitor screening kits or by measuring the production of prostaglandins (B1171923) (e.g., PGE2) in cell-based assays.
General Protocol (using a screening kit):
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and the test compounds (this compound derivatives) at desired concentrations.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37 °C) for a defined period.
-
Detection: Measure the product formation using a suitable detection method, such as fluorescence or colorimetry, as per the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivatives in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their multifaceted biological activities, particularly in the realms of oncology, inflammation, and infectious diseases, warrant further investigation.
Future research should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing clear relationships between the chemical structure of this compound derivatives and their biological activities to guide the development of more effective compounds.
-
In-depth Mechanistic Studies: Further elucidation of the molecular mechanisms underlying the observed biological effects, including the identification of novel cellular targets.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, safety, and therapeutic potential of the most promising this compound derivatives.
The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
The Neuroprotective Potential of Alpha-Santalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-santalol (B229018), a primary sesquiterpene alcohol found in the essential oil of East Indian sandalwood (Santalum album), has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Emerging research, predominantly from in vivo studies using the nematode Caenorhabditis elegans, now points towards a significant neuroprotective potential for this natural compound. This technical guide provides an in-depth overview of the current scientific evidence supporting the neuroprotective effects of alpha-santalol, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for key assays. While the majority of the data presented here is derived from invertebrate models, it lays a crucial foundation for future investigations in mammalian systems, a critical step for translational drug development. One study has indicated that a broader Santalum album extract can attenuate neuroinflammatory responses in human SH-SY5Y neuroblastoma cells, suggesting the relevance of these findings to human neurology.[3]
Quantitative Data on the Neuroprotective Effects of Alpha-Santalol in C. elegans
The following tables summarize the key quantitative findings from studies investigating the neuroprotective and related biological activities of alpha-santalol in C. elegans models.
Table 1: Antioxidant Activity of Alpha-Santalol
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Alpha-santalol | 42.34 ± 0.71 µM | [4] |
| Beta-santalol | 34.87 ± 0.97 µM | [4] |
| Vitamin C (reference) | 18.51 µM | [4] |
Table 2: Effect of Alpha-Santalol on Lifespan in C. elegans
| Treatment | Mean Lifespan Extension (%) | p-value | Reference |
| Alpha-santalol | 18.04 | < 0.0001 | [4] |
| Beta-santalol | 25.38 | < 0.0001 | [4] |
| East Indian Sandalwood Oil (EISO) | 31.32 | < 0.0001 | [4] |
Table 3: Neuroprotective Effects of Alpha-Santalol against 6-OHDA-Induced Toxicity in C. elegans
| Treatment | Reduction in Germline Cell Apoptosis (%) | Reduction in CED-1::GFP Expression (%) | Reference |
| Alpha-santalol | 35.25 | 55.56 | [4] |
| Beta-santalol | 55.74 | 69.01 | [4] |
| East Indian Sandalwood Oil (EISO) | 52.46 | 66.08 | [4] |
Core Signaling Pathway: SKN-1/Nrf2 Activation
The primary mechanism underlying the neuroprotective effects of alpha-santalol in C. elegans is the activation of the SKN-1/Nrf2 signaling pathway, a crucial regulator of antioxidant and detoxification responses.[4] This pathway is conserved across species, with Nrf2 being the mammalian homolog of SKN-1.
Experimental Protocols
C. elegans 6-Hydroxydopamine (6-OHDA) Neurotoxicity Model
This protocol outlines the induction of dopaminergic neurodegeneration in C. elegans using 6-OHDA, a neurotoxin that selectively damages dopaminergic neurons, thereby modeling aspects of Parkinson's disease.[4]
-
Materials:
-
Synchronized L3 stage C. elegans (e.g., BZ555 strain expressing GFP in dopaminergic neurons).
-
S-medium.
-
E. coli OP50 culture.
-
6-hydroxydopamine (6-OHDA) (Sigma-Aldrich).
-
Ascorbic acid.
-
Alpha-santalol solution (dissolved in DMSO).
-
M9 buffer.
-
Sterile tissue culture plates.
-
-
Procedure:
-
Prepare a treatment solution in S-medium containing 25 mM 6-OHDA, 10 mM ascorbic acid (to prevent auto-oxidation of 6-OHDA), and 6 mg/mL E. coli OP50.
-
Add alpha-santalol to the desired final concentration. A vehicle control with 0.1% DMSO should be run in parallel.
-
Incubate synchronized L3 worms in the treatment solution at 20°C for 1 hour with gentle shaking.
-
After incubation, wash the worms three times with M9 buffer to remove the treatment solution.
-
Transfer the washed worms to fresh tissue culture plates containing the appropriate concentration of alpha-santalol (or vehicle control) and seeded with E. coli OP50.
-
Incubate the worms for 24 hours at 20°C.
-
Following incubation, assess dopaminergic neurodegeneration by visualizing and quantifying the GFP signal in the dopaminergic neurons using fluorescence microscopy and image analysis software (e.g., ImageJ).
-
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol describes the measurement of intracellular ROS levels in C. elegans using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).
-
Materials:
-
Treated C. elegans (as described in the neurotoxicity model).
-
M9 buffer.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) stock solution.
-
96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
After treatment, harvest the worms and wash them three times with M9 buffer.
-
Resuspend the worms in M9 buffer containing 50 µM H2DCF-DA.
-
Incubate the worms for 30 minutes at 20°C in the dark.
-
Wash the worms three times with M9 buffer to remove excess H2DCF-DA.
-
Transfer approximately 100 µL of the worm suspension to each well of a 96-well microplate.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Normalize the fluorescence intensity to the number of worms per well.
-
Apoptosis Assay
This protocol details the assessment of germline cell apoptosis in C. elegans by observing the expression of the CED-1::GFP fusion protein, which marks engulfed apoptotic cells.[4]
-
Materials:
-
Treated C. elegans transgenic strain carrying a CED-1::GFP reporter.
-
Microscope slides and coverslips.
-
Sodium azide (B81097) (for immobilization).
-
Fluorescence microscope.
-
-
Procedure:
-
Following treatment as described in the neurotoxicity model, mount the worms on a microscope slide with a drop of sodium azide solution to immobilize them.
-
Observe the posterior gonad arm of the worms under a fluorescence microscope.
-
Count the number of CED-1::GFP-positive clusters, which represent engulfed apoptotic germ cells.
-
Compare the number of apoptotic cells in the alpha-santalol-treated group to the 6-OHDA-only treated group and the control group.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of alpha-santalol in a C. elegans model.
Current Limitations and Future Directions
While the data from C. elegans models are promising, a significant gap exists in the literature regarding the neuroprotective effects of alpha-santalol in mammalian systems. To advance alpha-santalol as a potential therapeutic agent for neurodegenerative diseases, future research should focus on:
-
In Vitro Mammalian Models: Investigating the effects of alpha-santalol on neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuronal cultures challenged with neurotoxins (e.g., 6-OHDA, MPP+, amyloid-beta).
-
Neuroinflammation Models: Assessing the anti-inflammatory properties of alpha-santalol in microglia cell lines (e.g., BV-2) stimulated with lipopolysaccharide (LPS) to determine its impact on pro-inflammatory cytokine production.
-
In Vivo Mammalian Models: Evaluating the efficacy of alpha-santalol in established mouse models of neurodegenerative diseases, such as the MPTP model of Parkinson's disease or transgenic models of Alzheimer's disease.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of alpha-santalol in the central nervous system following systemic administration is crucial for its development as a CNS-active drug.[5]
Conclusion
Alpha-santalol demonstrates significant neuroprotective effects in C. elegans models, primarily through the activation of the conserved SKN-1/Nrf2 antioxidant pathway. The compound effectively reduces oxidative stress and inhibits apoptosis, suggesting its potential as a therapeutic candidate for neurodegenerative disorders. However, the translation of these findings to mammalian systems requires rigorous investigation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the neuroprotective potential of alpha-santalol further.
References
- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Santalum album extract exhibits neuroprotective effect against the TLR3-mediated neuroinflammatory response in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship Between Emotional Behavior in Mice and the Concentration of (+)-α-Santalol in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
"biosynthesis of santalol and its regulation"
An In-depth Technical Guide to the Biosynthesis and Regulation of Santalol (B192323)
Introduction
This compound, the principal sesquiterpenoid constituent of sandalwood oil, is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its characteristic woody aroma and diverse medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The primary source of this valuable compound is the heartwood of trees from the Santalum genus, particularly Santalum album (East Indian sandalwood).[4][5] Over-harvesting and the slow growth of these trees have led to a significant decline in natural supply, making the elucidation of this compound's biosynthetic pathway and its regulatory mechanisms a critical area of research.[3][6] A comprehensive understanding of these processes is paramount for developing sustainable production platforms through metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae, thereby ensuring a stable and economically viable supply chain.[7][8] This guide provides a detailed overview of the core biosynthetic pathway, its complex regulatory networks, and the experimental protocols used to investigate them.
The Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process that begins with universal five-carbon precursors and culminates in the hydroxylation of specific sesquiterpene backbones. The pathway can be broadly divided into three main stages.
Formation of the Sesquiterpene Precursor, Farnesyl Diphosphate (B83284) (FPP)
Like all terpenoids, this compound biosynthesis originates from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] These precursors are generated via the mevalonate (B85504) (MVA) pathway in the plant cytosol.[3][4] The first committed step towards sesquiterpene synthesis involves the enzyme farnesyl diphosphate synthase (FPPS), which catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 intermediate, (E,E)-farnesyl diphosphate (FPP).[3][4][5][9]
Cyclization of FPP to Santalenes
The crucial cyclization of the linear FPP molecule into complex, multi-ring structures is catalyzed by a class of enzymes known as terpene synthases. In sandalwood, santalene synthase (SaSSy), a multi-product enzyme, converts FPP into a mixture of sesquiterpene olefins.[5][9] The primary products include α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[4][10][11] This single enzymatic step is responsible for generating the core carbon skeletons that will be further modified to produce the final fragrant alcohols.
Hydroxylation of Santalenes to Santalols
In the final stage, the santalene and bergamotene (B12702309) olefins undergo hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes critical for secondary metabolism in plants.[3][12] In S. album, enzymes from the CYP76F and CYP736A subfamilies have been identified as the key santalene/bergamotene oxidases.[2][10][13] These enzymes hydroxylate the terminal allylic methyl groups of the sesquiterpene substrates to produce the corresponding alcohols.[5] For instance, SaCYP736A167 converts α- and β-santalenes into (Z)-α- and (Z)-β-santalols, which are the most important contributors to the characteristic sandalwood fragrance.[14][15] While both (Z) and (E) stereoisomers of santalols are produced, the (Z)-isomers are typically more dominant in natural sandalwood oil.[5]
Regulation of this compound Biosynthesis
The production and accumulation of this compound are tightly controlled by a multi-layered regulatory network involving transcriptional, hormonal, and developmental cues. This regulation ensures that these resource-intensive secondary metabolites are synthesized in the correct tissue (the heartwood) and at the appropriate developmental stage.
Transcriptional Regulation
The expression of genes encoding biosynthetic enzymes is a primary point of control. Several families of transcription factors (TFs), including MYB, WRKY, bHLH, and AP2/ERF, are known to regulate terpenoid biosynthesis in plants.[14][16]
-
SaSSy Promoter Regulation: Studies using yeast one-hybrid screening have identified potential TFs that bind to the promoter of the key gene, Santalene Synthase (SaSSy).[16] These include a MYB36-like protein and a homeobox-leucine zipper protein.[15]
-
bHLH Transcription Factors: More detailed analysis has shown that a basic-helix-loop-helix transcription factor, SaMYC1, can directly bind to the G-box elements present in the promoters of both SaSSy and the cytochrome P450 gene SaCYP736A167.[14] This indicates that SaMYC1 acts as a key regulator, coordinating the expression of genes involved in both the cyclization and hydroxylation steps of the pathway.[14]
Hormonal and Elicitor-Mediated Regulation
Plant hormones and external elicitors play a significant role in modulating the this compound biosynthetic pathway, often as part of the plant's defense response.
-
Jasmonates: The promoter of SaSSy contains cis-acting regulatory elements responsive to methyl jasmonate (MeJA), a key signaling molecule in plant defense.[16] Exogenous application of MeJA has been shown to upregulate the expression of terpene synthase genes in sandalwood.[17]
-
Other Elicitors: Chemical elicitors such as benzyladenine (BA) and hydrogen peroxide (H₂O₂) can induce heartwood formation and enhance the synthesis of sesquiterpenes in young sandalwood trees, suggesting their involvement in the signaling cascades that trigger this compound production.[18]
Developmental and Post-Transcriptional Regulation
This compound biosynthesis is spatially and temporally regulated, occurring predominantly in the mature heartwood of the tree.[1][4] The expression of key biosynthetic genes, including SaFDS and SaSSy, is significantly higher in mature wood compared to sapwood or other tissues.[4][19] In addition to transcriptional control, there is evidence for post-transcriptional regulation of the pathway. An integrated analysis of the sandalwood transcriptome and small RNA datasets revealed that microRNAs (miRNAs) may be involved in regulating the expression of genes in the sesquiterpene pathway, adding another layer of complexity to the control network.[6]
Quantitative Data
Composition of Sandalwood Oil (Santalum album)
The quality and value of sandalwood oil are determined by the relative abundance of its key sesquiterpenoid components. The table below summarizes the typical composition ranges observed in oil extracted from S. album.
| Component | Typical Percentage Range (%) | Reference(s) |
| (Z)-α-Santalol | 41.7 – 53.67 | [20] |
| (Z)-β-Santalol | 18.2 – 27.9 | [20] |
| epi-β-Santalol | 2.7 – 7.18 | [20] |
| α-Bergamotol | 3.1 – 9.3 | [20] |
| α-Santalene | 0.4 – 4.87 | [20] |
| β-Santalene | 1.39 – 5.30 | [20] |
| Total this compound | 66.7 – 79.5 | [21][22] |
Titers from Metabolic Engineering in S. cerevisiae
Metabolic engineering efforts have successfully reconstructed the this compound pathway in microbial hosts. The following table highlights reported production titers, demonstrating the potential of these platforms.
| Product(s) | Host Strain | Key Engineering Strategies | Titer (g/L) | Reference(s) |
| Santalols | S. cerevisiae | GAL promoters, ERG9 downregulation, PGM2 overexpression | 1.3 | [11] |
| (Z)-Santalols | S. cerevisiae | Enzyme targeting to peroxisomes via Pex15 fusion | 0.45 | [23] |
| (Z)-Santalols | S. cerevisiae | Fed-batch fermentation with peroxisome engineering | 10.4 | [23] |
Experimental Protocols
The following protocols provide a generalized framework for the key experiments used to identify and characterize the genes and enzymes involved in this compound biosynthesis.
Gene Identification and Vector Construction
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. album heartwood tissue. First-strand cDNA is synthesized using reverse transcriptase and oligo(dT) primers.
-
Gene Amplification: Full-length open reading frames (ORFs) of target genes (e.g., SaSSy, SaCYP736A167) are amplified from the cDNA library using gene-specific primers designed based on transcriptome data.
-
Cloning into Expression Vector: The amplified PCR products are cloned into a suitable yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter, such as the galactose-inducible GAL1 promoter.
Heterologous Expression in S. cerevisiae
-
Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Culture and Induction: Transformed yeast cells are first grown in a non-inducing medium (e.g., synthetic complete medium with glucose). For protein expression, cells are harvested, washed, and transferred to an inducing medium containing galactose.
-
Cell Harvesting: After a period of induction (e.g., 48-72 hours), cells are harvested by centrifugation for subsequent enzyme assays or metabolite analysis.
In Vitro Santalene Synthase (SaSSy) Assay
-
Protein Extraction: Yeast cells expressing SaSSy are lysed mechanically (e.g., with glass beads) in an extraction buffer. The cell-free extract containing the soluble SaSSy enzyme is obtained by centrifugation.
-
Enzyme Reaction: The reaction is set up in an assay buffer containing the cell-free extract, divalent cations (e.g., MgCl₂), and the substrate, FPP.[24]
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., hexane (B92381) or pentane) followed by vigorous vortexing.[24]
-
Analysis: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[24]
In Vitro Cytochrome P450 (CYP) Assay
-
Microsome Preparation: For membrane-bound P450s, microsomes are prepared from yeast co-expressing the CYP and its redox partner, cytochrome P450 reductase (CPR).[5] This involves cell lysis followed by differential centrifugation to pellet the microsomal fraction.[10][24]
-
Enzyme Reaction: The microsomal pellet is resuspended in a reaction buffer containing a NADPH-regenerating system and the substrate (a mixture of santalenes).[5][10]
-
Product Extraction and Analysis: Products (santalols) are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS.[5][10]
Product Analysis by GC-MS
-
Separation: The extracted products are separated on a GC column (e.g., HP-5MS) using a temperature gradient to elute compounds based on their volatility.[10][24]
-
Identification: The mass spectrometer fragments the eluting compounds. The resulting mass spectra are compared to authentic standards and spectral libraries (e.g., NIST) for positive identification of santalenes and santalols.[10][24]
Metabolic Engineering Strategies in Yeast
The heterologous production of this compound in engineered microorganisms offers a sustainable alternative to traditional extraction. S. cerevisiae is a preferred host due to its GRAS (Generally Recognized As Safe) status and its native MVA pathway, which produces the FPP precursor. Key strategies include:
-
Enhancing Precursor Supply: Overexpression of key enzymes in the MVA pathway, particularly a truncated HMG-CoA reductase (tHMG1), increases the carbon flux towards FPP.[8]
-
Redirecting Carbon Flux: A major competing pathway for FPP in yeast is sterol biosynthesis, initiated by squalene (B77637) synthase (encoded by the ERG9 gene). Downregulating ERG9 expression, for example by replacing its native promoter with a weaker, glucose-repressible promoter, diverts FPP towards the engineered this compound pathway.[1][2][25]
-
Pathway Introduction and Optimization: The core biosynthetic genes, Santalene Synthase and a suitable Cytochrome P450 with its corresponding CPR, are introduced and expressed.[2][8] Expression levels are often optimized using strong, inducible promoters like the GAL promoters.[8][25]
-
Subcellular Compartmentalization: The efficiency of P450 enzymes can be limited by their membrane association and requirement for electron transfer from CPR. Engineering strategies that co-localize pathway enzymes to specific subcellular compartments, such as the surface of peroxisomes, have been shown to dramatically increase this compound titers by improving substrate channeling and enzyme activity.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular regulation of this compound biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Functional Analysis of SabHLHs in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. eopaa.com.au [eopaa.com.au]
- 23. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
The Chemopreventive Properties of Alpha-Santalol: A Technical Guide for Researchers
Abstract
Alpha-santalol (B229018), a primary sesquiterpenoid constituent of sandalwood oil, has garnered significant attention for its potential as a chemopreventive agent. Extensive preclinical studies have demonstrated its efficacy in inhibiting the development and progression of various cancers, including skin, prostate, and breast cancer. The anticancer effects of alpha-santalol are attributed to its ability to modulate multiple cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. This technical guide provides an in-depth overview of the current understanding of alpha-santalol's chemopreventive properties, with a focus on its molecular mechanisms of action, experimental evidence from key in vitro and in vivo studies, and detailed methodologies for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and natural product-based therapeutics.
Introduction
Natural products have long been a valuable source of novel therapeutic agents, with a significant number of anticancer drugs being of natural origin.[1] Alpha-santalol, derived from the heartwood of the sandalwood tree (Santalum album), is a promising phytochemical with a well-documented history in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] More recently, a growing body of scientific evidence has highlighted its potent chemopreventive and anticancer activities.[1][4] This guide synthesizes the key findings from preclinical research on alpha-santalol, providing a technical framework for its further investigation and potential clinical development.
Mechanisms of Action
Alpha-santalol exerts its chemopreventive effects through a multi-targeted approach, influencing several key signaling pathways involved in carcinogenesis. The primary mechanisms of action include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells.[5] Alpha-santalol has been shown to induce apoptosis in a variety of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
Key Molecular Events:
-
Caspase Activation: Alpha-santalol treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, -6, and -7.[5][8][9]
-
PARP Cleavage: Activated executioner caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8][9]
-
Mitochondrial Pathway: In the intrinsic pathway, alpha-santalol can induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and subsequent caspase activation.[6]
-
Death Receptor Pathway: The activation of caspase-8 suggests the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface.[6]
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer. Alpha-santalol has been demonstrated to halt the progression of the cell cycle, primarily at the G2/M phase, in various cancer cell types, independent of their p53 status.[10][11][12][13]
Key Molecular Events:
-
Modulation of Cyclins and CDKs: Alpha-santalol alters the expression levels of key cell cycle regulatory proteins, including a decrease in G2/M regulatory cyclins (Cyclin A and Cyclin B1) and their associated cyclin-dependent kinases (CDK1/Cdc2).[1][14]
-
Involvement of Cdc25 Phosphatases: The activity of the Cdc2/Cyclin B1 complex is regulated by Cdc25 phosphatases. Alpha-santalol has been shown to affect the phosphorylation status of Cdc25C, leading to its inactivation and subsequent G2/M arrest.[14]
-
Upregulation of CDK Inhibitors: In some cancer cell lines, such as p53-mutated MDA-MB-231 breast cancer cells, alpha-santalol treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21.[14]
Key Signaling Pathways Modulated by Alpha-Santalol
The pro-apoptotic and cell cycle inhibitory effects of alpha-santalol are orchestrated through its modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. Alpha-santalol has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting the downstream signaling that promotes cancer cell survival and proliferation.[3][10][15]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and metastasis of several cancers. Alpha-santalol has been found to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway, specifically by affecting the localization of β-catenin.[15][16][17][18][19]
VEGFR2-Mediated Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. Alpha-santalol has been shown to inhibit angiogenesis by targeting the VEGFR2-mediated signaling pathway, leading to a reduction in the phosphorylation of VEGFR2 and its downstream effectors like Akt, mTOR, and p70S6K.[3][4]
Quantitative Data from Preclinical Studies
The chemopreventive effects of alpha-santalol have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data from this research.
Table 1: In Vitro Cytotoxicity and Anti-proliferative Effects of Alpha-Santalol
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect | Reference |
| A431 | Human Epidermoid Carcinoma | MTT | 50-100 | 24 | 26.7-56.8% decrease in cell viability | [12] |
| MTT | 50-100 | 48 | 59.1-91.6% decrease in cell viability | [12] | ||
| UACC-62 | Human Melanoma | MTT | 50-100 | 24 | 20.2-51.1% decrease in cell viability | [12] |
| MTT | 50-100 | 48 | 38.9-71.9% decrease in cell viability | [12] | ||
| MCF-7 | Human Breast Cancer (ER+) | MTT | 10-100 | 12 | 2-38% reduction in cell viability | [11] |
| MTT | 10-100 | 24 | 2-58% reduction in cell viability | [11] | ||
| MTT | 10-100 | 48 | 4-71% reduction in cell viability | [11] | ||
| MDA-MB-231 | Human Breast Cancer (ER-) | MTT | 10-100 | 12 | 1-47% reduction in cell viability | [11] |
| MTT | 10-100 | 24 | 2-66% reduction in cell viability | [11] | ||
| MTT | 10-100 | 48 | 4-79% reduction in cell viability | [11] | ||
| PC-3 | Human Prostate Cancer | Trypan Blue | 25-75 | 24-72 | Concentration and time-dependent decrease in cell viability | [8] |
| LNCaP | Human Prostate Cancer | Trypan Blue | 25-75 | 24-72 | Concentration and time-dependent decrease in cell viability | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation Assay | IC50 = 17.8 | - | Inhibition of endothelial cell proliferation | [5] |
Table 2: In Vivo Chemopreventive Effects of Alpha-Santalol in Animal Models
| Animal Model | Carcinogen/Inducer | Treatment | Outcome | Reference |
| CD-1 and SENCAR Mice | DMBA/TPA | 5% α-santalol (topical) | Significant decrease in papilloma incidence and multiplicity | [20][21] |
| SKH-1 Hairless Mice | UVB | 5% α-santalol (topical) | 72% reduction in tumor multiplicity in complete carcinogenesis model | [1][6][16] |
| 5% α-santalol (topical) | Significant delay in tumor development and reduction in tumor multiplicity | [2][20] | ||
| DMBA/UVB | 5% α-santalol (topical) | 37% reduction in tumor multiplicity | [1] | |
| Nude Mice (PC-3 Xenograft) | - | α-santalol (intraperitoneal) | Significant reduction in tumor volume and weight | [3][5][9] |
| TRAMP Mice | - | 100 mg/kg α-santalol (oral) | Decreased incidence of prostate tumors; 74.28% lower urogenital tract weight | [22][23] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the chemopreventive properties of alpha-santalol.
In Vitro Assays
5.1.1. Cell Culture
-
Cell Lines: Human cancer cell lines such as A431 (epidermoid carcinoma), UACC-62 (melanoma), MCF-7 (ER-positive breast cancer), MDA-MB-231 (ER-negative breast cancer), PC-3 (androgen-independent prostate cancer), and LNCaP (androgen-dependent prostate cancer) are commonly used.[8][11][12]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[10][24]
5.1.2. Cell Viability Assay (MTT)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[25]
-
Treat cells with various concentrations of alpha-santalol (e.g., 10-100 µM) for desired time periods (e.g., 24, 48, 72 hours).[11][12]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[26]
-
5.1.3. Apoptosis Assay (TUNEL)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[27]
-
Protocol:
-
Culture and treat cells with alpha-santalol as described above.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT and labeled dUTPs (e.g., BrdU).
-
Detect the incorporated labeled nucleotides using a fluorescently labeled antibody.
-
Analyze the cells by flow cytometry or fluorescence microscopy.[17]
-
5.1.4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[28][29][30]
-
Protocol:
5.1.5. Western Blotting
-
Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protocol:
-
Lyse treated cells to extract total protein.[14]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., caspases, cyclins, Akt, β-catenin).[14]
-
Incubate with a corresponding HRP-conjugated secondary antibody.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
In Vivo Models
5.2.1. DMBA/TPA-Induced Skin Carcinogenesis in Mice
-
Principle: This is a classic two-stage model of skin carcinogenesis that mimics the initiation and promotion stages of cancer development.[31][32][33]
-
Protocol:
-
Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is applied to the shaved dorsal skin of mice (e.g., CD-1 or SENCAR).[20][21]
-
Promotion: One to two weeks after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically twice a week for a specified period (e.g., 20 weeks).[20][21]
-
Treatment: Alpha-santalol (e.g., 5% in acetone) is applied topically before each TPA application.[20][21]
-
Evaluation: Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are recorded weekly.[20][21][33]
-
5.2.2. UVB-Induced Skin Carcinogenesis in Mice
-
Principle: This model mimics sun-induced skin cancer. UVB radiation can act as both a tumor initiator and a promoter.[1][16]
-
Protocol:
-
Induction: SKH-1 hairless mice are exposed to UVB radiation on a regular schedule for a prolonged period (e.g., 30 weeks).[1][20]
-
Treatment: Alpha-santalol (e.g., 5% in acetone) is applied topically before each UVB exposure.[1][20]
-
Evaluation: Tumor incidence and multiplicity are monitored and recorded.[1][20]
-
5.2.3. Prostate Cancer Xenograft Model
-
Principle: Human prostate cancer cells (e.g., PC-3) are implanted into immunocompromised mice to study tumor growth and the effects of potential therapeutic agents in an in vivo setting.[3][5]
-
Protocol:
-
Implantation: PC-3 cells are injected subcutaneously into the flanks of nude mice.
-
Treatment: Once tumors reach a certain volume, mice are treated with alpha-santalol (e.g., via intraperitoneal injection).[3][5]
-
Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[3][5]
-
Conclusion and Future Directions
Alpha-santalol has demonstrated significant promise as a chemopreventive agent in a wide range of preclinical models. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways highlights its potential for clinical development. Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of alpha-santalol in human populations, particularly for skin and prostate cancer prevention.
-
Bioavailability and Formulation: Studies to improve the bioavailability and delivery of alpha-santalol to target tissues are warranted.
-
Combination Therapies: Investigating the synergistic effects of alpha-santalol with conventional chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
-
Further Mechanistic Studies: A deeper understanding of the molecular targets of alpha-santalol will aid in the identification of predictive biomarkers for patient stratification and treatment response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-santalol, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cis-alpha-Santalol | Benchchem [benchchem.com]
- 15. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoprevention by alpha-santalol on UVB radiation-induced skin tumor development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. wilkes.edu [wilkes.edu]
- 23. sciencedaily.com [sciencedaily.com]
- 24. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. sileks.com [sileks.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 31. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Salidroside prevents skin carcinogenesis induced by DMBA/TPA in a mouse model through suppression of inflammation and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MiTO [mito.dkfz.de]
The Therapeutic Potential of Santalol: A Technical Guide to its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandalwood, with its centuries-old history in traditional medicinal systems like Ayurveda and Traditional Chinese Medicine (TCM), is now being rigorously investigated for its therapeutic properties in modern science.[1][2][3] The primary active constituents of sandalwood oil, α- and β-santalol, are credited with a wide array of pharmacological activities.[4][5] Traditionally, it has been used to treat a variety of ailments including skin diseases, urinary tract infections, digestive issues, and as a calming agent for the nervous system. Contemporary research has substantiated many of these traditional uses, revealing santalol's potent anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth analysis of this compound's role in medicine, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the molecular pathways through which it exerts its effects. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Traditional Uses of This compound (B192323)
The heartwood of the sandalwood tree (Santalum album) is the primary source of the medicinally valuable essential oil, which is rich in this compound. In Ayurvedic medicine, sandalwood paste and oil are considered cooling agents and are used to soothe inflammatory skin conditions. It is also traditionally used to manage genitourinary disorders, gastric irritability, and dysentery. In Traditional Chinese Medicine, sandalwood is employed to treat stomach aches, nausea, and various skin ailments. Beyond its specific therapeutic applications, the aroma of sandalwood has been traditionally used in aromatherapy to promote mental clarity and relaxation.
Pharmacological Activities of this compound: Quantitative Data
Modern scientific investigation has sought to quantify the therapeutic effects of this compound observed in traditional practice. The following tables summarize key quantitative data from in vitro and in vivo studies on the anticancer, anti-inflammatory, and antimicrobial activities of this compound.
Anticancer Activity
α-Santalol has demonstrated significant anticancer effects across various cancer cell lines and in animal models. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells while having a less toxic effect on normal cells.
Table 1: In Vitro Anticancer Activity of α-Santalol
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| A431 | Human Epidermoid Carcinoma | 25-75 µM | Concentration- and time-dependent decrease in cell viability; induction of apoptosis. | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 10-100 µM | Inhibition of cell viability and proliferation; induction of G2/M cell cycle arrest and apoptosis. | |
| MDA-MB-231 | Estrogen Receptor-Negative Breast Cancer | 10-100 µM | Inhibition of cell viability and proliferation; induction of G2/M cell cycle arrest and apoptosis. | |
| PC-3 | Androgen-Independent Prostate Cancer | 25-75 µM | Decreased cell viability and induction of apoptosis. | |
| LNCaP | Androgen-Dependent Prostate Cancer | 25-75 µM | Decreased cell viability and induction of apoptosis. | |
| HUVECs | Human Umbilical Vein Endothelial Cells | IC50 = 17.8 µM | Inhibition of endothelial cell proliferation. |
Table 2: In Vivo Anticancer Activity of α-Santalol
| Animal Model | Cancer Type | Dosage | Route of Administration | Key Findings | Reference |
| CD-1 and SENCAR Mice | Chemically-induced Skin Papillomas | 2.5% and 5% (w/v in acetone) | Topical | Significant reduction in papilloma incidence and multiplicity. | |
| SKH-1 Hairless Mice | UVB-induced Skin Carcinogenesis | Not specified | Topical | Photoprotective effect through induction of apoptosis. | |
| TRAMP Mice | Prostate Cancer | 100 mg/kg body weight | Not specified | Decreased incidence of prostate tumors, reduced cell proliferation, and induced apoptosis. |
Anti-inflammatory Activity
Sandalwood oil and its primary constituents, α- and β-santalol, have been shown to suppress inflammatory responses. This is achieved, in part, by inhibiting the production of pro-inflammatory cytokines and chemokines.
Table 3: Anti-inflammatory Effects of Sandalwood Oil and Santalols
| Cell Type | Stimulant | Treatment | Effect | Reference |
| Co-cultured Human Dermal Fibroblasts and Keratinocytes | Lipopolysaccharides (LPS) | East Indian Sandalwood Oil | Suppression of 20 out of 26 stimulated cytokines and chemokines. | |
| Co-cultured Human Dermal Fibroblasts and Keratinocytes | Lipopolysaccharides (LPS) | Purified α- and β-santalol | Equivalent suppression of five indicator cytokines/chemokines. | |
| Human Dermal Fibroblasts, BEAS-2B, A549, and THP-1 cells | Lipopolysaccharides (LPS) | East Indian Sandalwood Oil (0.001% or 0.002%) | Suppression of total cellular PDE activity, PDE4, and 7 transcript levels, and NF-κB activation. |
Antimicrobial Activity
Sandalwood oil has been traditionally used for its antiseptic properties. Modern studies have determined the minimum inhibitory concentrations (MIC) of sandalwood oil and its components against various pathogens.
Table 4: Antimicrobial Activity of Sandalwood Oil and its Components
| Microorganism | Agent | MIC Value | Reference |
| Madurella mycetomatis (fungus) | Sandalwood Oil (S. album) | 0.0039% (v/v) | |
| Madurella mycetomatis (fungus) | Sesquiterpene alcohol fraction of Sandalwood Oil | 64 µg/mL | |
| Trichophyton rubrum (fungus) | α-santalol | 12.5 µ g/disc | |
| Various Gram-negative and Gram-positive bacteria | Sandalwood Oil | 0.078-5 µg/mL |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide to provide a framework for reproducible research.
In Vitro Anticancer Assays
-
Cell Viability Assay (Trypan Blue Dye Exclusion):
-
Cancer cell lines (e.g., PC-3, LNCaP) are seeded in culture plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of α-santalol (e.g., 25-75 µM) for specified time intervals (e.g., 24, 48 hours).
-
Post-treatment, cells are trypsinized and resuspended in media.
-
An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue dye.
-
Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
-
Cell viability is expressed as a percentage of the total cell count.
-
-
Apoptosis Induction Analysis (Annexin V/Propidium (B1200493) Iodide Staining and FACS):
-
A431 cells are treated with α-santalol (e.g., 0-75 µM) for various time points (e.g., 0-24 hours).
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
Apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) are quantified using a flow cytometer (FACS).
-
-
Caspase Activity Assay:
-
A431 cells are treated with α-santalol (e.g., 75 µM) with or without specific caspase inhibitors.
-
Cell lysates are prepared and incubated with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) to quantify caspase activity.
-
In Vivo Anticancer Studies
-
Chemically-Induced Skin Carcinogenesis in Mice:
-
Female CD-1 or SENCAR mice are used.
-
Tumor initiation is induced by a single topical application of a carcinogen (e.g., 7,12-dimethylbenz(a)anthracene - DMBA).
-
Two weeks post-initiation, tumor promotion is started with bi-weekly topical applications of a promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA).
-
α-Santalol (e.g., 2.5% or 5% w/v in acetone) is applied topically before each TPA application during the promotion phase.
-
The incidence and multiplicity of papillomas are recorded weekly for the duration of the study (e.g., 20 weeks).
-
Anti-inflammatory Assays
-
Cytokine/Chemokine Production in Skin Cells:
-
Co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes are established.
-
Cells are stimulated with lipopolysaccharides (LPS) to induce an inflammatory response.
-
Simultaneously, cells are treated with sandalwood oil or purified α- and β-santalol.
-
After a 24-hour incubation period, the conditioned media is collected.
-
The levels of various cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) in the media are quantified using cytokine antibody arrays or enzyme-linked immunosorbent assays (ELISAs).
-
Antimicrobial Assays
-
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method):
-
A series of agar (B569324) plates containing twofold dilutions of the test substance (e.g., sandalwood oil) are prepared.
-
Each plate is inoculated with a standardized suspension of the test microorganism.
-
Plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the test substance that completely inhibits visible growth of the microorganism.
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms.
Induction of Apoptosis in Cancer Cells
α-Santalol induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
Caption: α-Santalol induced apoptosis pathway.
Inhibition of Pro-inflammatory Pathways
Sandalwood oil and its components can suppress inflammation by inhibiting the NF-κB signaling pathway and the activity of phosphodiesterases (PDEs).
Caption: Anti-inflammatory mechanism of this compound.
Wnt/β-catenin Signaling Pathway Inhibition in Breast Cancer
α-Santalol has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 4. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Note: GC-MS Analysis of Santalol in Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction Sandalwood oil is a highly valued essential oil renowned for its distinct fragrance and therapeutic properties, which are largely attributed to its primary constituents: α-santalol and β-santalol.[1][2] These sesquiterpenoid alcohols are the main bioactive and aromatic compounds that define the oil's quality and commercial value.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the qualitative and quantitative analysis of essential oils, offering the high resolution and sensitivity needed to separate and identify complex volatile components.[4] This application note provides a detailed protocol for the analysis of santalol (B192323) in essential oils using GC-MS, enabling accurate quality control, authentication, and research.
Quantitative Data Summary
The concentration of this compound isomers can vary significantly depending on the sandalwood species, age of the tree, and extraction method.[5][6] The internationally recognized standard for East Indian Sandalwood (Santalum album) oil, ISO 3518:2002, specifies a content of 41–55% for (Z)-α-santalol and 16–24% for (Z)-β-santalol.[2][7] However, analyses of commercial oils often show a wide range of concentrations.
Table 1: Reported this compound Content in Sandalwood Species
| Sandalwood Species | α-Santalol (%) | β-Santalol (%) | Other Major Components (%) | Source |
| Santalum album (15-year-old trees) | 33.55 - 35.32 | 17.16 - 18.96 | epi-β-santalol (2.23-3.51), α-bergamotol (4.03-7.77) | [5][8] |
| Santalum album (Steam Distillation) | 54.65 - 55.14 | 22.58 - 25.72 | Z-α-trans-bergamotol, epi-β-santalol | [6] |
| Santalum album (Commercial Oil) | 37.1 | 22.0 | - | [2] |
| Santalum album (GC-MS Analysis) | 57.1 | - | (Z)-β-santalol was also a dominant compound | [9] |
| Santalum spicatum (Australian) | 41.29 | 16.55 | α-bisabolol (12.53), Z-α-trans-bergamotol (7.59) | [6] |
Experimental Workflow
The overall process for analyzing this compound in essential oils involves sample preparation, GC-MS analysis, and data processing for identification and quantification.
Caption: Workflow for GC-MS Analysis of this compound in Essential Oils.
Detailed Experimental Protocol
This protocol outlines the steps for preparing and analyzing sandalwood essential oil to determine its this compound content.
1. Materials and Reagents
-
Essential Oil Sample: e.g., Santalum album or Santalum spicatum oil.
-
Solvent: GC-grade volatile organic solvent such as n-hexane, methanol, or ethanol.[10][11]
-
Standards: Analytical grade α-santalol and β-santalol (for positive identification and standard curve generation if absolute quantification is desired).[1]
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Glass autosampler vials (1.5 mL) with caps.[11]
-
Micropipettes and tips.
-
Vortex mixer.
-
2. Sample Preparation Proper sample preparation is crucial to avoid contaminating the GC-MS system and to achieve optimal results.[11]
-
Dilute the essential oil sample in a suitable solvent (e.g., n-hexane). A dilution of 1:100 (v/v) is a common starting point. For quantitative analysis, a concentration of approximately 10 µg/mL is recommended for a 1 µL injection.[11][12]
-
Vortex the diluted sample thoroughly to ensure homogeneity.
-
If any particulate matter is visible, centrifuge the sample to prevent blockage of the injection syringe and contamination of the GC inlet.[11]
-
Transfer the final diluted sample into a 1.5 mL glass autosampler vial for analysis.
3. GC-MS Instrumentation and Parameters The following parameters are based on established methods for analyzing sandalwood oil.[1][5] Optimization may be required depending on the specific instrumentation.
Table 2: GC-MS Method Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| GC System | Thermo Trace GC Ultra™ or equivalent |
| Column | TR-5MS (non-polar), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 220 °C |
| Injection Mode | Split (Ratio 1:50 or 1:90) |
| Oven Program | Initial temperature 40°C for 1 min, ramp at 3°C/min to 220°C, hold for 20 min |
| Mass Spectrometer (MS) | |
| MS System | Thermo ITQ 900™ or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 180 °C |
| Transfer Line Temp. | 220 °C |
| Mass Scan Range | 50 - 900 m/z |
| Solvent Delay | 5 minutes |
4. Data Analysis and Quantification
-
Compound Identification: The individual components separated by the GC are identified based on their mass spectra. The obtained spectrum for each peak is compared against reference spectra in established libraries such as NIST and Wiley.[10] The retention time (RT) is also used as a confirmation parameter.
-
Quantification: For routine quality assessment, relative quantification is performed using the percentage peak area method.[5][8] The area of each peak in the chromatogram is integrated, and its percentage relative to the total area of all integrated peaks is calculated.
-
Relative % of Component = (Peak Area of Component / Total Peak Area) x 100
-
-
Standard Curve: For absolute quantification, a standard curve should be prepared using a certified reference standard of α-santalol.[1] A series of dilutions of the standard are analyzed, and a calibration curve is plotted (peak area vs. concentration) to calculate the exact concentration of this compound in the unknown sample.
Conclusion The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of α-santalol and β-santalol in essential oils. Adherence to this protocol allows researchers and industry professionals to accurately assess the quality and authenticity of sandalwood oil, ensuring it meets the required specifications for use in perfumery, cosmetics, and pharmaceutical applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 7. haloaaina.com [haloaaina.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vipsen.vn [vipsen.vn]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Essential Oils sample prep - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Extraction and Purification of Santalol from Sandalwood
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sandalwood oil, an essential oil derived from the heartwood of trees belonging to the Santalum genus, is highly valued in the perfumery, cosmetics, and pharmaceutical industries.[1][2] Its therapeutic properties and characteristic woody aroma are primarily attributed to the presence of sesquiterpene alcohols, namely α-santalol and β-santalol.[3][4] According to ISO 3518:2002 standards for oil from Santalum album, the oil should contain 41–55% α-santalol and 16–24% β-santalol to be considered high quality.[1][5][6] The yield and composition of the extracted oil can vary significantly depending on the sandalwood species, age of the tree, geographical origin, and the extraction and purification methods employed.[1][7]
This document provides detailed application notes and experimental protocols for the extraction of sandalwood oil and the subsequent purification of α- and β-santalol, intended for research, quality control, and drug development purposes.
Part 1: Extraction of Crude Sandalwood Oil
Various techniques can be employed to extract essential oil from sandalwood heartwood. The choice of method impacts the yield, quality, and chemical profile of the final product.[7] Below are protocols for the most common and advanced extraction techniques.
Steam Distillation
Steam distillation is the most traditional and widely used commercial method for extracting sandalwood oil.[3][5] It involves passing high-pressure steam through the powdered heartwood, which vaporizes the volatile oil. The mixture of steam and oil is then condensed, and the oil is separated from the water.[2]
Experimental Protocol: Steam Distillation using a Clevenger Apparatus
-
Raw Material Preparation: Select mature sandalwood heartwood and pulverize it into a coarse powder to maximize the surface area for efficient extraction.[2]
-
Apparatus Setup: Assemble a Clevenger-type distillation apparatus.
-
Charging the Flask: Place a known quantity (e.g., 150-200 g) of sandalwood powder into the distillation flask. Add distilled water to immerse the powder completely.[8]
-
Distillation: Heat the flask to boil the water. The steam generated will pass through the sandalwood powder, carrying the volatile essential oil.[2]
-
Condensation & Collection: The steam-oil mixture travels to the condenser, where it cools and liquefies. The condensate collects in the graduated collection tube of the Clevenger apparatus.[9]
-
Separation: As the oil is less dense than water, it will form a distinct layer on top. The aqueous layer (hydrosol) is continuously recycled back into the distillation flask.[8]
-
Duration: Continue the distillation for an extended period (e.g., 16-24 hours) to ensure maximum oil recovery.[8]
-
Oil Recovery: Once the distillation is complete and the apparatus has cooled, carefully collect the oil from the collection tube.
-
Drying: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual moisture and filter the final product.[8][9]
A continuous steam distillation process has been shown to reduce extraction time from nine days to two and decrease water and energy consumption by 75%.[1]
Solvent Extraction
Solvent extraction is another common method that uses organic solvents to dissolve the essential oil from the plant material. This method can be performed using a Soxhlet apparatus for continuous extraction.[8][9]
Experimental Protocol: Soxhlet Extraction
-
Raw Material Preparation: Dry and pulverize sandalwood heartwood into a fine powder.
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus.
-
Sample Loading: Place a known amount of sandalwood powder (e.g., 20 g) into a thimble and place the thimble inside the main chamber of the Soxhlet extractor.[8][9]
-
Solvent Addition: Fill the distillation flask with a suitable solvent (e.g., 95% ethanol, hexane, or toluene) to about two-thirds of its volume.[8][9]
-
Extraction: Heat the distillation flask. The solvent vaporizes, travels up to the condenser, liquefies, and drips into the thimble containing the sandalwood powder.[9]
-
Siphoning: When the liquid level in the chamber reaches the top of the siphon arm, the solvent-oil solution is siphoned back into the distillation flask. This cycle repeats, ensuring a thorough extraction.[9]
-
Duration: Continue the process for several hours until the solvent in the siphon tube runs clear.[9]
-
Solvent Removal: After extraction, remove the solvent from the oil-solvent mixture using a rotary evaporator under reduced pressure.[8][9]
-
Purification: The resulting product is a concrete, which can be further processed to yield an absolute. The final oil may require additional purification to remove non-volatile substances.[9]
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE), particularly with carbon dioxide (SC-CO₂), is a modern "green" technique that offers high efficiency and purity.[1] SC-CO₂ acts as a solvent in its supercritical state, allowing for the extraction of thermosensitive compounds at relatively low temperatures with no residual solvent.[1][10]
Experimental Protocol: Subcritical CO₂ Extraction
-
Raw Material Preparation: Pulverize sandalwood heartwood to a consistent particle size (e.g., 40-60 µm).[11][12]
-
Apparatus Setup: Use a high-pressure SFE system equipped with an extractor vessel, pumps, and separators.
-
Charging the Extractor: Load the sandalwood powder into the extractor vessel.
-
Setting Parameters: Pressurize the system with CO₂ and set the operational parameters. For subcritical extraction, typical conditions are a pressure of 200 bar and a temperature of 28°C.[11][12]
-
Extraction: Pump CO₂ at a constant flow rate (e.g., 5 kg/h ) through the extractor vessel. The subcritical CO₂ dissolves the essential oil from the sandalwood matrix.[12]
-
Separation: The CO₂-oil mixture flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil. The CO₂ can be recycled.[10]
-
Collection: Collect the sandalwood oil from the separator. The extraction can be fractionated by collecting the oil at different time intervals (e.g., hourly for 4 hours).[11]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is an advanced technique that combines traditional hydrodistillation with microwave heating. This method accelerates heat transfer, leading to shorter extraction times and potentially higher yields compared to conventional methods.[1][13]
Experimental Protocol: Microwave Air-Hydrodistillation
-
Raw Material Preparation: Use powdered sandalwood heartwood.
-
Apparatus Setup: Utilize a modified microwave oven designed for extraction, connected to a condenser.
-
Charging the Reactor: Place the sandalwood powder and a solvent (distilled water) in the reactor vessel at a specific ratio (e.g., 0.05 g/mL).[13]
-
Extraction: Operate the microwave at a set power (e.g., 600W) for a defined period (e.g., 120 minutes).[13]
-
Airflow (Optional): Introduce a controlled airflow (e.g., 5.0 L/min) into the mixture. This can enhance the extraction of heavier oil components.[13]
-
Condensation and Separation: The vaporized oil-water mixture is condensed and collected, and the oil is separated from the hydrosol as in conventional distillation.[13]
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data on oil yield and santalol (B192323) content from various extraction methods as reported in the literature.
| Extraction Method | Raw Material | Oil Yield (%) | α-Santalol (%) | β-Santalol (%) | Reference |
| Steam Distillation | S. album | 1.60 | 54.74 | 29.58 | [11] |
| S. album | 1.15 - 2.88 | 54.65 - 55.14 | 22.58 - 25.72 | [1][8] | |
| S. spicatum | 1.15 | 41.29 | 16.55 | [8] | |
| Hydrodistillation | S. album | 1.56 - 1.86 | 40.19 - 56.73 | 12.40 - 27.10 | [11] |
| S. album (alkaline treated) | 2.68 | 41.90 | 14.89 | [11] | |
| S. album (from different regions) | 1.5 - 5.1 | - | - | [14] | |
| Solvent Extraction (Ethyl Alcohol) | S. album | 3.70 (absolute) | 54.55 | 29.01 | [11] |
| Solvent Extraction (Benzene) | S. album | 3.01 (absolute) | 30.81 | 12.18 | [11] |
| Subcritical CO₂ Extraction | S. album | 3.76 - 4.11 | 51.30 - 54.50 | 26.18 - 28.16 | [11] |
| Microwave Hydrodistillation | S. album | 1.22 | - | - | [13] |
| Microwave Air-Hydrodistillation | S. album | 1.32 | - | - | [13] |
Note: Yields and compositions can vary widely based on the specific parameters and quality of the raw material.
Part 2: Purification of this compound
Crude sandalwood oil contains a complex mixture of sesquiterpenoids. For pharmaceutical applications or to meet high-purity standards, further purification is necessary to isolate α-santalol and β-santalol.
Vacuum and Fractional Distillation
Vacuum distillation is used to separate compounds at lower temperatures than their atmospheric boiling points, which minimizes thermal degradation of the santalols.[1] Fractional distillation under vacuum can further separate components with close boiling points, such as α-santalol and β-santalol.[1]
Experimental Protocol: Krüger-Rohr Vacuum Distillation
-
Apparatus Setup: Use a Krüger-Rohr short-path distillation apparatus, which is suitable for small quantities of high-boiling substances.
-
Sample Loading: Place the crude sandalwood oil extract into the distillation flask.
-
Applying Vacuum: Reduce the pressure inside the apparatus using a vacuum pump.
-
Heating: Gradually heat the sample. The more volatile components will distill first.
-
Fraction Collection: Collect the distillate in fractions at different temperature ranges. For example, a fraction collected between 170-190°C can significantly enrich the this compound content.[15]
-
Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-santalol and β-santalol.[8]
Chromatographic Separation
Chromatography is a powerful technique for high-purity isolation of specific compounds. Flash column chromatography and Medium Pressure Liquid Chromatography (MPLC) are effective for this purpose.[1][8][16]
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, using a suitable solvent system (e.g., Hexane:Ethyl Acetate) as the mobile phase.[15]
-
Sample Loading: Dissolve the pre-purified, this compound-rich fraction from vacuum distillation in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column under positive pressure (using air or nitrogen). The compounds will separate based on their affinity for the stationary phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from a 30:1 to a 10:1 ratio of Hexane:Ethyl Acetate) to elute compounds with increasing polarity.[15]
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).[9]
-
Analysis and Pooling: Analyze the fractions by GC-MS. Pool the fractions containing high-purity α-santalol (e.g., >89%) and those containing β-santalol.[15]
For quantitative separation, MPLC with a silver nitrate-impregnated silica gel stationary phase can be used, achieving purities of >96% for (Z)-α-santalol.[16][17]
Visualizations: Workflows and Processes
Caption: Overall workflow from sandalwood heartwood to purified this compound.
Caption: Comparison of primary sandalwood oil extraction methods.
Caption: A typical two-step purification workflow for isolating santalols.
References
- 1. kingsresearch.com [kingsresearch.com]
- 2. mechotech.in [mechotech.in]
- 3. biology-journal.org [biology-journal.org]
- 4. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 5. Sandalwood oil - Wikipedia [en.wikipedia.org]
- 6. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 9. rjpn.org [rjpn.org]
- 10. praannaturals.com [praannaturals.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. sandalwood-australia.com.au [sandalwood-australia.com.au]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. researchgate.net [researchgate.net]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.bangor.ac.uk [research.bangor.ac.uk]
Application Notes & Protocols: Quantification of α-Santalol and β-Santalol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of the medicinally and commercially significant sesquiterpenoids, α-santalol and β-santalol, from plant materials, with a primary focus on Sandalwood (Santalum album).
Introduction
α-Santalol and β-santalol are the principal constituents of sandalwood oil, responsible for its characteristic fragrance and various biological activities, including anti-inflammatory, antimicrobial, and potential anti-cancer properties.[1] Accurate quantification of these isomers is crucial for quality control in the fragrance and pharmaceutical industries, as well as for research into their therapeutic applications. The International Organization for Standardization (ISO 3518:2002) specifies that high-quality sandalwood oil should contain 41–55% α-santalol and 16–24% β-santalol.[2][3] This document outlines validated methods for their extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Extraction Protocols
The choice of extraction method can significantly impact the yield and composition of the extracted santalols. Below are protocols for common extraction techniques.
Solvent Extraction (Soxhlet)
This method is suitable for exhaustive extraction of santalols from powdered plant material.
Protocol:
-
Weigh 20 g of finely powdered sandalwood heartwood and place it in a cellulose (B213188) thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 250 mL of a suitable solvent (e.g., 95% ethanol, hexane (B92381), or toluene) to the round-bottom flask.[1]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and collect the solvent containing the extract.
-
Remove the solvent using a rotary evaporator to obtain the crude sandalwood oil.[1]
-
Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual moisture.
Steam Distillation
A traditional method for obtaining essential oils, which yields a high-quality oil with a desirable aroma.
Protocol:
-
Place 50 g of sandalwood heartwood powder into a distillation flask.
-
Add a sufficient volume of water to immerse the plant material.
-
Set up the steam distillation apparatus (a Clevenger apparatus is recommended for continuous distillation and solvent recyclization).
-
Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.
-
The steam and oil vapor mixture is then condensed.
-
Collect the oil and water in a separatory funnel.
-
Separate the oil layer from the aqueous layer.
-
Dry the collected oil with anhydrous sodium sulfate.
Hydro-distillation
Similar to steam distillation but simpler in setup.
Protocol:
-
Place 20 g of sandalwood heartwood powder in a round-bottom flask.
-
Add water to cover the plant material completely.
-
Connect the flask to a condenser and a collection vessel.
-
Heat the flask to boil the water. The steam will carry the essential oils.
-
Condense the vapor and collect the distillate.
-
Separate the oil from the water using a separatory funnel.
-
Dry the oil over anhydrous sodium sulfate.
Analytical Quantification Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method for the quantification of volatile compounds like santalols. HPLC can also be used, particularly for non-volatile derivatives or when GC is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the extracted sandalwood oil in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of α-santalol and β-santalol of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.
-
If using an internal standard for improved accuracy, add a known concentration of an appropriate internal standard (e.g., n-tridecane) to all samples and calibration standards.
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split mode, e.g., 1:50) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Data Analysis:
-
Identify the peaks for α-santalol and β-santalol in the sample chromatogram by comparing their retention times and mass spectra with those of the analytical standards.
-
Generate a calibration curve by plotting the peak area of each santalol (B192323) standard against its concentration.
-
Quantify the amount of α-santalol and β-santalol in the sample by comparing their peak areas to the calibration curve.
High-Performance Liquid Chromatography (HPLC)
While less common for volatile terpenes, HPLC can be used for this compound quantification.
Sample Preparation:
-
Prepare a stock solution of the extracted oil in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of α-santalol and β-santalol in the same solvent.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
HPLC Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detector | UV detector at 210 nm or 254 nm. An Evaporative Light Scattering Detector (ELSD) is beneficial for these non-chromophoric compounds. |
Data Analysis:
-
Identify the peaks for α-santalol and β-santalol based on the retention times of the standards.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of α-santalol and β-santalol in the sample from the calibration curve.
Quantitative Data Summary
The following tables summarize typical yields and compositions of α- and β-santalol from Santalum album using different extraction methods as reported in the literature.
Table 1: this compound Content from Different Extraction Methods
| Extraction Method | Plant Part | α-Santalol (%) | β-Santalol (%) | Reference |
| Steam Distillation (Clevenger) | Heartwood Powder | 55.14 | 22.58 | |
| Steam Distillation (Clevenger) | Heartwood Powder | 54.65 | 25.72 | |
| Subcritical CO2 Extraction (1st hour) | Heartwood | 51.30 | 27.94 | |
| Hydro-distillation (pre-immersed chips) | Heartwood Chips | 56.73 | 27.10 | |
| Solvent Extraction (Benzene) | Heartwood Powder | 38.21 | 22.96 |
Table 2: this compound Content in Commercial and Extracted Sandalwood Oils
| Sample Source | α-Santalol (%) | β-Santalol (%) | Reference |
| 15-year-old Sandalwood Tree | 33.55 - 35.32 | 17.16 - 18.96 | |
| Commercial Sandalwood Oil (India) | 37.1 | 22.0 | |
| ISO 3518:2002 Standard | 41 - 55 | 16 - 24 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for extraction and analysis.
Caption: General workflow for the extraction of sandalwood oil.
Caption: Workflow for the quantification of α- and β-santalol.
Method Validation Considerations
For ensuring the reliability of the quantitative data, the analytical method should be validated according to established guidelines (e.g., AOAC). Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy (% Recovery): The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
References
- 1. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 2. kingsresearch.com [kingsresearch.com]
- 3. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Santalol's Anticancer Activity In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to evaluate the anticancer properties of santalol (B192323), a primary constituent of sandalwood oil. The protocols outlined below are based on established methodologies and are designed to ensure reproducible and reliable results.
Introduction
α-Santalol, a sesquiterpenoid derived from sandalwood oil, has demonstrated significant potential as a cancer chemopreventive and therapeutic agent.[1][2][3] Its anticancer effects have been observed in various cancer models, including skin, breast, and prostate cancer.[1][2] The primary mechanisms of action attributed to α-santalol's anticancer activity are the induction of cell cycle arrest and apoptosis. These notes detail the in vitro assays to investigate these mechanisms.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data from various studies, offering a comparative overview of α-santalol's effectiveness across different cancer cell lines and assays.
Table 1: IC50 Values of α-Santalol in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HUVEC | Endothelial | MTT | 17.8 | |
| PC-3 | Prostate Cancer | MTT | ~20-75 (concentration-dependent decrease in viability) | |
| LNCaP | Prostate Cancer | MTT | ~25-75 (concentration-dependent decrease in viability) | |
| A431 | Epidermoid Carcinoma | MTT | ~50-100 (after 24h) | |
| UACC-62 | Melanoma | MTT | ~50-100 (after 24h) | |
| MCF-7 | Breast Cancer (ER+) | MTT | Concentration-dependent decrease (10-100 µM) | |
| MDA-MB-231 | Breast Cancer (ER-) | MTT | Concentration-dependent decrease (10-100 µM) | |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified, but derivatives show cytotoxicity |
Table 2: Effects of α-Santalol on Cell Cycle Distribution
| Cell Line | α-Santalol Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| A431 | 50-75 | 6-24 | 49%-285% induction of G2/M phase | |
| UACC-62 | 50-75 | 6-24 | 71%-306% induction of G2/M phase | |
| MCF-7 | 25-75 | 12 & 24 | G2/M arrest | |
| MDA-MB-231 | 25-75 | 12 & 24 | G2/M arrest |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3)
-
Complete cell culture medium
-
α-Santalol (dissolved in DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of α-santalol (e.g., 10-100 µM) or DMSO as a vehicle control for desired time points (e.g., 12, 24, 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cells treated with α-santalol
-
Apo-BrdU TUNEL Assay Kit
-
Flow cytometer
Protocol:
-
Treat cells with α-santalol (e.g., 50-100 µM) for 48 hours.
-
Harvest and fix the cells with 1% paraformaldehyde, followed by 70% ethanol.
-
Label the fragmented DNA with BrdU according to the kit manufacturer's protocol.
-
Incubate with an Alexa Fluor 488 dye-labeled anti-BrdU antibody.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Materials:
-
Cancer cells treated with α-santalol
-
Caspase-3 (active) ELISA kit
-
Microplate reader
Protocol:
-
Treat cells with α-santalol at desired concentrations and time points.
-
Lyse the cells and collect the protein extract.
-
Determine the caspase-3 activity using the ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
Cleavage of PARP (poly(ADP-ribose) polymerase) by activated caspase-3 is another indicator of apoptosis.
Materials:
-
Cancer cells treated with α-santalol
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with α-santalol, then lyse the cells to extract total protein.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PARP and cleaved PARP. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in the cleaved PARP fragment indicates apoptosis.
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with α-santalol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Protocol:
-
Treat cells with α-santalol (e.g., 25-75 µM) for 12 and 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with PI staining solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cells (e.g., MDA-MB-231, MCF-7)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Treat the cells with α-santalol or vehicle control in a fresh medium.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A reduction in wound closure in treated cells compared to control indicates inhibition of migration.
Visualization of this compound's Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's anticancer activity.
Caption: Overview of α-Santalol's Anticancer Effects in vitro.
Caption: Workflow for the MTT Cell Viability Assay.
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Santalol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), a bicyclic sesquiterpenoid alcohol, is the principal bioactive constituent of sandalwood oil, renowned for its aromatic and medicinal properties. Accumulating evidence from preclinical studies highlights the significant anti-inflammatory potential of this compound, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. These application notes provide detailed protocols for established animal models used to investigate and quantify the anti-inflammatory effects of this compound, focusing on its mechanisms of action involving the NF-κB and MAPK signaling pathways.
Key Animal Models for Assessing Anti-inflammatory Activity
Three well-characterized animal models are particularly suited for evaluating the anti-inflammatory efficacy of this compound:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation, ideal for screening potential anti-inflammatory agents.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia: A model of systemic inflammation that mimics aspects of sepsis and allows for the study of cytokine modulation.
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Skin Inflammation: A topical inflammation model relevant for dermatological applications.
Carrageenan-Induced Paw Edema Model
This model is widely used to induce acute, localized inflammation and is highly effective for evaluating the efficacy of anti-inflammatory compounds.
Experimental Protocol
Materials:
-
α-Santalol
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive Control: Indomethacin or Diclofenac Sodium
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
α-Santalol (e.g., 50, 100, 200 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer α-santalol or the positive control orally (p.o.) one hour before the induction of inflammation. The vehicle control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average paw volume/thickness in the control group, and Vt is the average paw volume/thickness in the treated group.
-
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | Paw Volume (mL) (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | 3 | 0.85 ± 0.05 | - |
| α-Santalol | 100 | 3 | 0.55 ± 0.04* | 35.3 |
| α-Santalol | 200 | 3 | 0.42 ± 0.03 | 50.6 |
| Indomethacin | 10 | 3 | 0.38 ± 0.02 | 55.3 |
*p<0.05, **p<0.01 compared to vehicle control. Data are representative and may vary based on experimental conditions.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to induce a systemic inflammatory response, making it suitable for studying the effects of this compound on pro-inflammatory cytokine production.
Experimental Protocol
Materials:
-
α-Santalol
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline)
-
Positive Control: Dexamethasone (B1670325)
-
Male BALB/c or C57BL/6 mice (6-8 weeks old)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (antibodies for p-p65, p65, p-p38, p38, etc.)
Procedure:
-
Animal Acclimatization: As described previously.
-
Grouping:
-
Vehicle Control
-
LPS Control (e.g., 1 mg/kg, i.p.)
-
α-Santalol (e.g., 50, 100 mg/kg, p.o.) + LPS
-
Positive Control (e.g., Dexamethasone, 5 mg/kg, i.p.) + LPS
-
-
Drug Administration: Administer α-santalol orally one hour before LPS challenge. Administer dexamethasone intraperitoneally (i.p.) 30 minutes before LPS.
-
Induction of Endotoxemia: Inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis. Euthanize animals and collect tissues (e.g., lung, liver) for Western blot analysis of signaling pathways.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Homogenize tissues, extract proteins, and perform Western blotting to determine the phosphorylation status of key signaling proteins (e.g., NF-κB p65, p38 MAPK).
Quantitative Data Summary
| Treatment Group | Dose | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | < 50 | < 30 |
| LPS Control | 1 mg/kg, i.p. | 2500 ± 200 | 1800 ± 150 |
| α-Santalol + LPS | 100 mg/kg, p.o. | 1300 ± 120 | 950 ± 90 |
| Dexamethasone + LPS | 5 mg/kg, i.p. | 800 ± 70 | 500 ± 50 |
*p<0.05, **p<0.01 compared to LPS control. Data are representative.
Experimental Workflow
Caption: Workflow for LPS-Induced Endotoxemia Model.
TPA-Induced Skin Inflammation Model
This model is used to assess the efficacy of topically applied anti-inflammatory agents.
Experimental Protocol
Materials:
-
α-Santalol
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle (e.g., acetone)
-
Positive Control: Hydrocortisone (B1673445)
-
Male CD-1 or SKH-1 hairless mice (6-8 weeks old)
-
Biopsy punch
-
Calipers
Procedure:
-
Animal Acclimatization: As described previously.
-
Grouping:
-
Vehicle Control
-
TPA Control
-
α-Santalol (e.g., 1%, 5% in acetone, topical) + TPA
-
Positive Control (e.g., Hydrocortisone, 0.5%, topical) + TPA
-
-
Drug Application: Apply α-santalol or hydrocortisone topically to the right ear of each mouse 30 minutes before TPA application.
-
Induction of Inflammation: Apply TPA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the right ear.
-
Measurement of Inflammation: Measure ear thickness using calipers at 6 and 24 hours post-TPA application. At 24 hours, euthanize the animals and collect ear biopsies for weight measurement and histological analysis.
-
Data Analysis: Calculate the percentage of edema inhibition based on the difference in ear weight or thickness between the treated and control groups.
Quantitative Data Summary
| Treatment Group | Dose (Topical) | Ear Edema (mg) (Mean ± SEM) at 6 hours | Edema Inhibition (%) at 6 hours |
| Vehicle Control | - | < 1.0 | - |
| TPA Control | - | 12.5 ± 1.2 | - |
| α-Santalol + TPA | 5% | 7.2 ± 0.8 | 42.4 |
| Hydrocortisone + TPA | 0.5% | 5.8 ± 0.6 | 53.6 |
*p<0.05, **p<0.01 compared to TPA control. Data are representative.
Signaling Pathway Analysis
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound's Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway
The MAPK pathway, including p38, JNK, and ERK, is also crucial in the inflammatory response. This compound may suppress the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.
Caption: this compound's Inhibition of the MAPK Pathway.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. By employing these models, researchers can obtain quantitative data on efficacy and elucidate the underlying mechanisms of action, thereby supporting the development of this compound-based therapeutics for inflammatory diseases. It is recommended to include appropriate positive and negative controls in all experiments and to perform dose-response studies to establish the potency of this compound. Histopathological analysis of inflamed tissues is also crucial for a comprehensive assessment of its anti-inflammatory effects.
Application Notes and Protocols for Santalol Delivery in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the delivery of santalol (B192323), a primary constituent of sandalwood oil, in cell culture experiments. The information compiled is based on published research and is intended to guide researchers in studying the in vitro effects of this compound on various cell lines.
Introduction
This compound, existing as α-santalol and β-santalol isomers, is a sesquiterpenoid alcohol that constitutes the main fragrant and medicinal component of sandalwood oil.[1][2] In recent years, α-santalol has garnered significant attention for its potential anticancer properties, demonstrating the ability to induce apoptosis, cause cell cycle arrest, and inhibit the migration of cancer cells in vitro.[3][4][5] These effects are attributed to its interaction with various cellular signaling pathways. This document outlines the necessary protocols for preparing and applying this compound to cell cultures to investigate its biological activities.
Data Presentation: Efficacy of α-Santalol on Cancer Cell Lines
The following table summarizes the quantitative data from various studies on the effects of α-santalol on different cancer cell lines.
| Cell Line | Cancer Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effects | Reference |
| MDA-MB-231 | Breast Cancer (ER-) | 20 - 50 | 24 | Inhibition of cell migration, G2/M cell cycle arrest, induction of apoptosis. | |
| MCF-7 | Breast Cancer (ER+) | 20 - 50 | 24 | Inhibition of cell migration, G2/M cell cycle arrest, induction of apoptosis. | |
| PC-3 | Prostate Cancer (Androgen Independent) | 25 - 75 | Not Specified | Decreased cell viability, induction of apoptosis. | |
| LNCaP | Prostate Cancer (Androgen Dependent) | 25 - 75 | Not Specified | Decreased cell viability, induction of apoptosis. | |
| A431 | Skin Cancer (Epidermoid Carcinoma) | Not Specified | Not Specified | Induction of apoptosis through caspase-dependent and -independent pathways. | |
| UACC-62 | Melanoma | 0 - 100 | 12, 24, 48 | G2/M cell cycle arrest. |
Experimental Protocols
Protocol 1: Preparation of α-Santalol Stock Solution
Objective: To prepare a concentrated stock solution of α-santalol for use in cell culture experiments.
Materials:
-
α-santalol (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Due to its oily and hydrophobic nature, α-santalol should be dissolved in a suitable organic solvent. DMSO is the most commonly used solvent for in vitro studies.
-
Prepare a high-concentration stock solution, for example, 100 mM α-santalol in DMSO. This minimizes the final concentration of DMSO in the cell culture medium.
-
Dispense the stock solution into small aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Treatment of Cells with α-Santalol
Objective: To treat cultured cells with α-santalol at the desired final concentration.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
α-Santalol stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
On the day of the experiment, prepare fresh dilutions of the α-santalol stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 20, 40, 50, 75 µM).
-
It is crucial to maintain a consistent final concentration of the vehicle (DMSO) across all treatment groups, including the vehicle control. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of α-santalol or the vehicle control.
-
Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis, or protein expression analysis.
Protocol 3: Wound Healing/Migration Assay
Objective: To assess the effect of α-santalol on cell migration.
Materials:
-
Confluent monolayer of cells in a 6-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium with and without α-santalol
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells gently with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of α-santalol or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
The extent of cell migration into the wound area can be quantified using image analysis software. A reduction in the closure of the wound in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment in cell culture.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]
- 4. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Santalol as a Natural Preservative in Cosmetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), the primary sesquiterpene alcohol found in sandalwood oil (Santalum album), is emerging as a promising natural alternative to synthetic preservatives in cosmetic formulations. Comprising mainly α-santalol and β-santalol, this bioactive compound exhibits a broad spectrum of antimicrobial and antioxidant properties, addressing the critical need for effective and safe preservation of cosmetic products.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in leveraging this compound as a natural preservative.
Biological Activity of this compound
This compound's preservative action is attributed to its dual role as an antimicrobial and antioxidant agent.
Antimicrobial Activity
This compound has demonstrated efficacy against a range of microorganisms relevant to cosmetic spoilage, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3][4][5] The primary active isomer, (Z)-α-santalol, is often more potent than β-santalol.
Mechanism of Antimicrobial Action: The precise antimicrobial mechanism of this compound is multifaceted and is thought to involve the disruption of microbial cell integrity and function. Evidence suggests that as a lipophilic compound, this compound can partition into the lipid bilayer of microbial cell membranes, increasing their permeability and leading to the leakage of essential intracellular components. Furthermore, studies on fungi suggest that α-santalol may interfere with cell wall synthesis, potentially by inhibiting crucial enzymes involved in this process, and may also have an antimitotic effect by disrupting microtubule assembly.
Signaling Pathway for Antimicrobial Action (Proposed) While the exact signaling pathways for this compound's antimicrobial action are still under investigation, a proposed mechanism involves the induction of cellular stress responses within the microbe, leading to inhibited growth and eventual cell death.
References
- 1. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids [mdpi.com]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Biotechnological Production of Santalol in Yeast
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of santalol (B192323), a valuable sesquiterpenoid component of sandalwood oil. This document is intended for researchers, scientists, and professionals in the field of drug development and biotechnology.
Introduction
Sandalwood oil, highly valued in the fragrance and pharmaceutical industries, is primarily composed of the sesquiterpenols α-santalol and β-santalol.[1][2] Due to the over-exploitation of the natural source, the sandalwood tree (Santalum album), there is a significant interest in developing sustainable biotechnological production platforms.[1][3] Saccharomyces cerevisiae (yeast) has emerged as a promising host for the heterologous production of this compound due to its well-characterized genetics, robustness in industrial fermentations, and GRAS (Generally Recognized As Safe) status.[4]
The biosynthesis of this compound in engineered yeast involves the heterologous expression of key enzymes from S. album and other species to reconstruct the this compound biosynthetic pathway. This typically involves two main steps: the conversion of the native yeast precursor farnesyl pyrophosphate (FPP) to santalene, and the subsequent hydroxylation of santalene to this compound.[3][5] Metabolic engineering strategies are crucial to enhance the flux towards FPP and subsequent this compound production by upregulating the mevalonate (B85504) (MVA) pathway and downregulating competing pathways, such as the ergosterol (B1671047) biosynthesis pathway.[6][7][8]
Metabolic Engineering Strategies
Several key strategies have been successfully employed to increase the production of this compound in yeast:
-
Overexpression of the Mevalonate (MVA) Pathway: The MVA pathway is responsible for the synthesis of the precursor FPP. Overexpressing key enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMG1), can significantly increase the FPP pool available for this compound synthesis.[3][9]
-
Downregulation of Competing Pathways: The primary competing pathway for FPP is the ergosterol biosynthesis pathway, which is essential for yeast viability. The enzyme squalene (B77637) synthase (encoded by the ERG9 gene) catalyzes the first committed step in this pathway.[10] Downregulating the expression of ERG9, for instance by replacing its native promoter with a weaker or inducible promoter, can redirect FPP towards santalene production.[2][6][7][11]
-
Heterologous Expression of Santalene Synthase (STS) and Cytochrome P450 Monooxygenase (CYP): A santalene synthase (STS) is required to convert FPP to α-santalene and other santalene isomers.[3][9] Subsequently, a cytochrome P450 monooxygenase (CYP) and a cytochrome P450 reductase (CPR) are needed to hydroxylate santalene to this compound.[3][6] Enzymes from Santalum album such as SaSS and CYP736A167 have been successfully expressed in yeast for this purpose.[3][6]
-
Use of Inducible Promoters: To control the expression of the heterologous genes and to manage the metabolic burden on the yeast cells, inducible promoter systems like the galactose-inducible (GAL) system are often used.[2][7][12] This allows for a separation of the growth phase and the production phase.
-
Subcellular Engineering: Targeting the biosynthetic enzymes to specific subcellular compartments, such as the peroxisomes, has been shown to improve the titer of this compound by co-localizing the enzymes and intermediates.[4]
Quantitative Data Summary
The following table summarizes the this compound and santalene production titers achieved in various studies using engineered S. cerevisiae.
| Engineered Strain Strategy | Santalene Titer (mg/L) | This compound Titer (mg/L) | Fermentation Type | Reference |
| Integration of santalene biosynthesis cassettes | 94.6 | - | Shake flask | [6][11] |
| Integration of P450-CPR redox system | - | 24.6 | Shake flask | [6][11] |
| Downregulation of ERG9 | 164.7 | 68.8 | Shake flask | [6][11] |
| GAL regulatory system, SaSS expression | - | 1300 (1.3 g/L) | Fed-batch | [7][12] |
| GAL regulatory system, SanSyn expression | - | 1200 (1.2 g/L) | Fed-batch | [7][12] |
| Peroxisomal surface display of P450 | - | 450 (0.45 g/L) | - | [4] |
| Peroxisomal surface display with increased peroxisomes | - | 10400 (10.4 g/L) | Fed-batch | [4] |
Experimental Protocols
Protocol 1: Construction of a this compound-Producing Yeast Strain
This protocol describes the general steps for constructing a yeast strain capable of producing this compound.
1. Plasmid Construction:
- Synthesize the codon-optimized genes for santalene synthase (e.g., SaSS from S. album) and a cytochrome P450 monooxygenase (e.g., CYP736A167 from S. album) and its corresponding reductase (e.g., ATR1).
- Clone these genes into yeast expression vectors under the control of a strong, inducible promoter (e.g., GAL1 or GAL10 promoter).
- For downregulation of ERG9, construct a knockout cassette containing a selection marker flanked by sequences homologous to the regions upstream and downstream of the ERG9 promoter.
2. Yeast Transformation:
- Transform the expression plasmids and the ERG9 knockout cassette into a suitable S. cerevisiae host strain (e.g., BY4742) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking the auxotrophic marker present on the plasmid).
3. Verification of Transformants:
- Confirm the correct integration of the knockout cassette and the presence of the expression plasmids by colony PCR and sequencing.
- Verify the expression of the heterologous proteins by SDS-PAGE and Western blotting, if antibodies are available.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol is for small-scale screening of engineered yeast strains for this compound production.
1. Pre-culture Preparation:
- Inoculate a single colony of the engineered yeast strain into 5 mL of synthetic complete medium with 2% glucose and grow overnight at 30°C with shaking at 250 rpm.
2. Main Culture:
- Inoculate 50 mL of synthetic complete medium with 2% galactose (to induce gene expression) in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of 0.1.
- Add a 10% (v/v) overlay of an organic solvent (e.g., dodecane) to capture the volatile this compound.
- Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
3. Sampling and Analysis:
- At various time points, collect samples from the organic phase.
- Analyze the samples for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
This protocol is for larger-scale production of this compound in a bioreactor.
1. Bioreactor Setup:
- Prepare a 2 L bioreactor with 1 L of defined fermentation medium containing an initial concentration of glucose.
- Sterilize the bioreactor and medium.
2. Inoculum Preparation:
- Grow a pre-culture of the engineered yeast strain in shake flasks as described in Protocol 2, but in a medium that matches the initial bioreactor medium.
3. Fermentation:
- Inoculate the bioreactor with the pre-culture to an initial OD600 of 0.5-1.0.
- Control the temperature at 30°C, pH at 5.0 (by addition of NH4OH), and dissolved oxygen above 20% (by controlling agitation and aeration rate).
- Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding a concentrated galactose solution to induce and sustain this compound production.
- Maintain a low galactose concentration in the bioreactor to avoid repression of the GAL promoters.
4. Product Recovery and Analysis:
- Continuously collect the produced this compound from the organic overlay or extract it from the fermentation broth at the end of the run.
- Quantify this compound production using GC-MS.
Protocol 4: Quantification of this compound by GC-MS
This protocol outlines the analytical method for quantifying this compound.
1. Sample Preparation:
- Take a known volume of the organic overlay from the fermentation.
- If necessary, dilute the sample with a suitable solvent (e.g., ethyl acetate).
- Add an internal standard (e.g., caryophyllene) for accurate quantification.
2. GC-MS Analysis:
- Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- Use a temperature program that allows for the separation of this compound isomers from other fermentation byproducts. A typical program might be: start at 60°C, ramp to 280°C at 5°C/min, and hold for 5 minutes.[13]
- Use helium as the carrier gas at a constant flow rate.[13]
- The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[13]
3. Data Analysis:
- Identify the this compound peaks based on their retention times and mass spectra compared to an authentic standard.
- Quantify the concentration of this compound by comparing the peak area to that of the internal standard and a standard curve prepared with known concentrations of this compound.
Visualizations
Caption: Metabolic pathway for this compound production in engineered yeast.
References
- 1. Advances in biotechnological production of santalenes and santalols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood [mdpi.com]
- 9. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Spectroscopic Characterization of Santalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary spectroscopic techniques utilized for the qualitative and quantitative characterization of α-santalol and β-santalol, the principal fragrant and bioactive constituents of sandalwood oil. Detailed experimental protocols are provided to facilitate the replication of these analytical methods in a laboratory setting.
Introduction
Santalol (B192323), a sesquiterpene alcohol, exists mainly as two isomers, α-santalol and β-santalol, which are the main components of sandalwood oil, responsible for its characteristic fragrance and various therapeutic properties. The accurate characterization and quantification of these isomers are crucial for the quality control of sandalwood oil, preventing adulteration, and for research into their pharmacological activities. Spectroscopic techniques are indispensable tools for this purpose, offering rapid, reliable, and detailed structural and quantitative information. This document outlines the application of Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
Spectroscopic Techniques: An Overview
A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive analysis of this compound isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the separation and identification of volatile and semi-volatile compounds in essential oils. GC separates the components of the oil, and MS provides information about their molecular weight and fragmentation pattern, enabling unambiguous identification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique useful for confirming the presence of characteristic bonds in this compound, such as the hydroxyl (-OH) and carbon-carbon double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for the detailed structural elucidation of organic molecules. They provide precise information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive identification and differentiation of α- and β-santalol isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: While less common for the detailed characterization of this compound, UV-Vis spectroscopy can be used to detect the presence of chromophores. Due to the presence of a carbon-carbon double bond, this compound is expected to exhibit some UV absorbance, though specific data for α- and β-santalol is not widely reported in the literature, suggesting it is not a primary method for their characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for α-santalol and β-santalol.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | α-Santalol | β-Santalol | Reference |
| Molecular Ion (m/z) | 220 | 220 | [1][2] |
| Key Mass Fragments (m/z) | 136, 121, 108, 93, 80 | 121, 108, 93, 80 | [1][2] |
| Retention Index (DB-5 column) | ~1650 | ~1660 | [3] |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed in this compound | Reference |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Yes | |
| C-H Stretch (sp³) | 2850 - 3000 | Yes | |
| C=C Stretch | 1640 - 1680 | Yes | |
| C-O Stretch (Alcohol) | 1000 - 1260 | Yes |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | α-Santalol | β-Santalol | Reference |
| CH₂OH | ~4.14 (d) | ~4.13 (s) | |
| =CH- | ~5.32 (t) | ~5.33 (t) | |
| CH₃ (on double bond) | ~1.69 (s) | ~1.77 (s) | |
| Other CH₃ | ~1.05 (s), ~0.82 (s) | ~1.00 (s), ~0.84 (s) |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | α-Santalol | β-Santalol | Reference |
| C= | ~140.8, ~125.2 | ~140.7, ~125.1 | |
| C-OH | ~65.2 | ~65.1 | |
| Quaternary C | ~55.2, ~48.9 | ~55.1, ~48.7 | |
| CH₃ | ~26.2, ~23.0, ~16.2 | ~26.1, ~22.9, ~16.1 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the volatile components of sandalwood oil, with a focus on α- and β-santalol.
Materials:
-
Sandalwood oil sample
-
Hexane (or other suitable solvent, e.g., dichloromethane)
-
GC-MS instrument equipped with a capillary column (e.g., DB-5ms, HP-5ms) and a mass selective detector.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the sandalwood oil in hexane.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 40-400 amu.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peaks corresponding to α- and β-santalol by comparing their retention times and mass spectra with reference data from libraries (e.g., NIST, Wiley).
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
Sandalwood oil sample or isolated this compound
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl).
Procedure (using ATR):
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the oil sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the broad O-H stretch around 3300 cm⁻¹ and C-H stretches below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To obtain detailed structural information for the definitive identification of α- and β-santalol.
Materials:
-
Sandalwood oil sample or isolated this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
Instrument Setup:
-
Tune and shim the instrument according to standard procedures.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can also be performed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the α- and β-santalol structures by comparing the chemical shifts with literature values.
-
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Information provided by each spectroscopic technique.
References
Synthesis of Santalol Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), the primary constituent of sandalwood oil, has a rich history in traditional medicine. Modern research has identified its potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. This has spurred interest in the synthesis of this compound analogs to explore their structure-activity relationships and develop novel drug candidates with improved efficacy and selectivity. These application notes provide an overview of synthetic strategies for creating this compound analogs and detailed protocols for their synthesis and biological evaluation.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically involves two main approaches: semi-synthesis starting from naturally occurring α- or β-santalol, and total synthesis, which offers greater flexibility in structural modification. Key synthetic transformations include modifications of the side chain, such as altering the double bond configuration, and introducing new functional groups.
One common strategy involves the modification of the allylic alcohol in the side chain of α-santalol. For instance, oxidation can yield the corresponding aldehyde, α-santalal, while esterification can produce various formate (B1220265) and acetate (B1210297) derivatives. Another approach focuses on the synthesis of the core bicyclic frame, often starting from materials like (+)-3-bromocamphor, followed by the introduction of a desired side chain. More advanced methods, such as copper-catalyzed cyclization-fragmentation reactions, have been employed for the stereoselective synthesis of β-santalol.[1]
Data Presentation: Biological Activities of this compound and its Analogs
The following tables summarize the quantitative biological activity data for this compound and several of its synthesized analogs.
Table 1: Cannabinoid Receptor Type II (CB2) Binding Affinity
| Compound | Ki (μM) against CB2 Receptor | Reference |
| α-Santalol | 10.49 | [2] |
| β-Santalol | 8.19 | [2] |
| α-Santalol derivative with piperazine (B1678402) moiety (4e) | 0.99 | [2] |
Table 2: Cytotoxic Activity of α-Santalol Derivatives against HL-60 Cells
| Compound | IC50 (μg/mL) | Reference |
| Methanolic extract of S. album heartwood | 2.1 | [3] |
| (9S,10E)-9-hydroxy-α-santalal | Data not quantified, but showed tumor-selective cytotoxicity | [3] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-α-Santalal from (Z)-α-Santalol[1]
Objective: To synthesize (Z)-α-santalal via oxidation of (Z)-α-santalol.
Materials:
-
(Z)-α-Santalol
-
Manganese dioxide (MnO2)
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Filtration apparatus
Procedure:
-
Dissolve (Z)-α-santalol (e.g., 8.0 mg, 0.036 mmol) in hexane (0.5 mL).
-
Add manganese dioxide (e.g., 70.8 mg) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress using TLC with chloroform as the mobile phase.
-
Upon completion, add hexane (5 mL) to the reaction mixture.
-
Filter the solid and wash it with chloroform (5 mL).
-
Remove the organic solvent from the filtrate under reduced pressure to obtain (Z)-α-santalal.
Expected Yield: Approximately 96%.
Protocol 2: Cannabinoid Receptor Type II (CB2) Competitive Binding Assay[5][6][7][8][9]
Objective: To determine the binding affinity (Ki) of this compound analogs for the human CB2 receptor.
Materials:
-
Cell membranes expressing human CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compounds (this compound analogs) at various concentrations
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5% BSA, pH 7.4)
-
Non-specific binding control
-
96-well plates
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a known non-radiolabeled CB2 ligand.
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Analysis of Wnt/β-catenin Signaling Pathway[10][11][12][13]
Objective: To investigate the effect of this compound analogs on the Wnt/β-catenin signaling pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound analog test compounds
-
Antibodies for Western blotting (e.g., anti-β-catenin, anti-LRP6, anti-GSK3β)
-
Reagents for immunofluorescence (e.g., DAPI for nuclear staining)
-
Cell culture reagents
-
Western blotting and immunofluorescence microscopy equipment
Procedure:
A. Western Blotting:
-
Treat cancer cells with various concentrations of the this compound analog for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the Wnt/β-catenin pathway (e.g., β-catenin, LRP6, GSK3β).
-
Incubate with a suitable secondary antibody and visualize the protein bands.
B. Immunofluorescence for β-catenin Localization:
-
Grow cancer cells on coverslips and treat them with the this compound analog.
-
Fix and permeabilize the cells.
-
Incubate the cells with an anti-β-catenin primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope. An accumulation of β-catenin in the nucleus in untreated cells and a reduction in the nucleus of treated cells would indicate an effect on the pathway.
Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for synthesis and screening of this compound analogs.
References
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Santalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antioxidant capacity of santalol (B192323), the primary active constituent of sandalwood oil. The protocols detailed herein are designed to offer standardized procedures for consistent and reproducible results in the laboratory.
Introduction to this compound and its Antioxidant Potential
This compound, a sesquiterpene alcohol, exists mainly as two isomers, α-santalol and β-santalol, which are the principal components of sandalwood oil (Santalum album). Traditionally used in medicine and aromatherapy, recent scientific interest has focused on its pharmacological properties, including its antioxidant effects. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease pathologies. This compound is believed to mitigate oxidative damage, making the evaluation of its antioxidant capacity a critical area of research for its potential therapeutic applications. The antioxidant properties of sandalwood oil are largely attributed to α-santalol.[1][2]
Data Presentation: Antioxidant Capacity of Sandalwood Oil and Extracts
While quantitative data on the antioxidant capacity of pure α-santalol and β-santalol is limited in publicly available literature, several studies have evaluated the antioxidant potential of sandalwood essential oil and various sandalwood extracts. The following tables summarize these findings. It is important to note that the antioxidant activity of the oil or extract is a composite effect of all its constituents, with α-santalol being a major contributor.
| Sample Description | Assay | Result | Reference |
| Indian Sandalwood Oil | Cellular Antioxidant Assay (AAPH) | IC50: 0.03% | [3] |
| Aqueous Extract of Santalum album | DPPH Radical Scavenging | Maximum 64% scavenging at 500µl | [4] |
| Aqueous Extract of Santalum album | FRAP | 0.628 mM at 200µl | [4] |
Disclaimer: The data presented above is for sandalwood oil and extracts, not for purified this compound isomers. The antioxidant activity of pure this compound may differ.
Experimental Protocols
Four common and reliable methods for determining antioxidant capacity are detailed below: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is indicative of the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound sample (dissolved in a suitable solvent, e.g., methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound sample at different concentrations to the wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the this compound sample at different concentrations.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
This compound sample
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the this compound sample.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates higher antioxidant protection.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound sample
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).
-
Prepare a Trolox standard curve.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the this compound sample, Trolox standards, or blank (phosphate buffer).
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately start recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound samples in Trolox Equivalents (TE) from the standard curve.
-
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway of Sandalwood Essential Oil
Sandalwood essential oil has been shown to protect against oxidative damage by activating the Nrf2/HO-1 signaling pathway.[5] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.
General Workflow for In Vitro Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a compound like this compound using the assays described.
Caption: General Workflow for In Vitro Antioxidant Capacity Assessment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Santalol Yield from Santalum album
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the extraction yield of santalol (B192323) from Santalum album (Indian Sandalwood).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting essential oil from Santalum album?
A1: The primary methods include traditional techniques like hydrodistillation and steam distillation, solvent extraction, and modern "green" techniques such as microwave-assisted hydrodistillation and Supercritical Fluid Extraction (SFE) with CO₂.[1][2][3] Steam distillation is conventionally employed but often requires long durations and high temperatures, which can risk thermal degradation of sensitive compounds.[1] SFE, particularly with subcritical CO₂, is noted for its efficiency, yielding high-quality oil at lower temperatures with no solvent residue.[3]
Q2: How does the quality and preparation of the raw sandalwood material affect extraction yield?
A2: The yield and quality of this compound are heavily dependent on the raw material. Key factors include the age of the tree, the proportion of heartwood (which contains the highest oil concentration), genetic variants, and geographical origin. For extraction, the heartwood should be chipped or ground into a fine powder to increase the surface area for efficient extraction. One study noted that pulverizing sandalwood to a 40 mm size improved oil recovery by better exposing the wood vessels. The oil content can vary significantly, ranging from 0.6% to 5.67% depending on these factors.
Q3: Which extraction method generally provides the highest yield of this compound?
A3: Subcritical and Supercritical CO₂ extraction (SC-CO₂) often results in the highest oil yields in the shortest time. In one comparative study, SC-CO₂ yielded 4.11% oil in the first hour, significantly outperforming steam distillation (1.60% in 10 hours) and hydrodistillation (1.86% in 30 hours). The total this compound content in oil from SC-CO₂ is also among the highest, comparable to oil from ethyl alcohol extraction and steam distillation.
Q4: What are the main advantages of Supercritical Fluid Extraction (SFE) compared to traditional distillation?
A4: SFE, particularly with CO₂, offers several advantages:
-
Higher Yield and Speed: It can extract more oil in a fraction of the time required for steam distillation.
-
Higher Quality: The lower operating temperatures minimize the degradation of thermally-labile compounds like santalols.
-
Solvent-Free Product: CO₂ is easily removed from the extract by depressurization, leaving no solvent residue.
-
Selectivity: By adjusting pressure and temperature, the solvent properties of supercritical CO₂ can be tuned to selectively extract desired compounds.
Q5: Can pre-treatment of the sandalwood powder enhance this compound yield?
A5: Yes, pre-treatment can significantly improve yields. Enzymatic treatment with cellulase (B1617823) and hemicellulase (B13383388) to break down the wood's cell walls has been shown to increase the yield of essential oil for various extraction methods. Another pre-treatment involves pulverization of the heartwood to increase the surface area available for extraction.
Q6: How can I purify crude sandalwood oil to increase the this compound concentration?
A6: After initial extraction, crude oil can be purified to increase the concentration of α- and β-santalol. Common techniques include vacuum distillation, molecular distillation, and flash column chromatography. Vacuum distillation lowers the boiling points of the components, preventing thermal degradation, while fractional distillation can separate α-santalol from β-santalol. For high-purity small batches, preparative gas chromatography is also an option.
Q7: What are the standard analytical methods for quantifying α- and β-santalol?
A7: The standard method for analyzing and quantifying the components of sandalwood oil, including α- and β-santalol, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile compounds in the oil and provides mass spectra for their identification and quantification. High-Performance Liquid Chromatography (HPLC) can also be used for the separation and analysis of this compound isomers.
Troubleshooting Guide
Problem 1: Low total essential oil yield from distillation methods (steam/hydrodistillation).
| Possible Cause | Suggested Solution |
| Inadequate Particle Size | The sandalwood heartwood is not sufficiently powdered. Pulverize the wood to a fine powder (e.g., 40 mm size) to increase surface area and improve extraction efficiency. |
| Insufficient Extraction Time | Traditional distillation methods are slow. Steam distillation may require 24-70 hours for complete extraction. Ensure the distillation is run for an adequate duration. |
| Poor Raw Material Quality | The raw material may have a low percentage of heartwood or come from young trees. Use heartwood from mature trees, as oil content varies significantly. The root heartwood typically contains a higher oil percentage than the stem. |
| Channeling in the Extractor | Steam or water is not passing uniformly through the raw material. Ensure the powdered wood is packed uniformly in the distillation flask to prevent channeling. |
Problem 2: The this compound (α- and β-) concentration in the extracted oil is below the expected range (ISO 3518:2002 standard: 41–55% α-santalol, 16–24% β-santalol).
| Possible Cause | Suggested Solution |
| Thermal Degradation | High temperatures during prolonged distillation can degrade santalols. Consider a lower-temperature method like subcritical CO₂ extraction or use vacuum distillation for purification. |
| Improper Raw Material | Sapwood or wood from different Santalum species was used. Ensure the raw material is verified as Santalum album heartwood, which has the highest concentration of santalols. |
| Co-extraction of Other Compounds | The extraction method may be non-selective. Use a more selective method like SFE where parameters can be tuned. Alternatively, perform post-extraction purification like fractional distillation to isolate this compound isomers. |
| Inaccurate Quantification | The GC-MS or HPLC analytical method is not properly calibrated. Verify your analytical method using certified α-santalol and β-santalol standards for accurate quantification. |
Problem 3: Inconsistent yields between different extraction batches.
| Possible Cause | Suggested Solution |
| Variability in Raw Material | Different batches of sandalwood powder have different oil contents. Source a large, homogenized batch of sandalwood powder for your experiments. Always characterize the raw material from each new source. |
| Inconsistent Extraction Parameters | Fluctuations in temperature, pressure, time, or solvent-to-solid ratio. Strictly control and monitor all experimental parameters for each run. Use automated extraction equipment where possible. |
| Moisture Content Variation | The moisture content of the wood powder affects extraction efficiency. Dry the sandalwood powder to a consistent moisture level before extraction. |
Data Presentation: Comparison of Extraction Methods
Table 1: Oil Yield and this compound Content by Extraction Method
| Extraction Method | Raw Material | Time | Oil Yield (%) | α-Santalol (%) | β-Santalol (%) | Total this compound (%) | Source |
| Subcritical CO₂ (SC-CO₂) | Pulverized Sandalwood | 1 hr | 4.11 | 51.30 | 27.94 | 79.24 | |
| Subcritical CO₂ (SC-CO₂) | Pulverized Sandalwood | 2 hr | 1.21 | 54.50 | 28.16 | 82.66 | |
| Steam Distillation | Sandalwood Powder | 24 hr | 2.88 | 55.14 | 22.58 | 77.72 | |
| Steam Distillation | Sandalwood Chips | 10 hr | 1.60 | - | - | ~84 | |
| Hydrodistillation | Pulverized Sandalwood | 30 hr | 1.86 | 40.19 | 12.40 | 52.59 | |
| Hydrodistillation (Alkaline treated) | Sandalwood Chips | 48 hr | 2.68 | - | - | - | |
| Solvent Extraction (Ethanol) | Sandalwood Powder | 5 hr | 3.70 | - | - | ~84 | |
| Solvent Extraction (Benzene) | Sandalwood Powder | 5 hr | 3.01 | - | - | - | |
| Microwave Air-Hydrodistillation | Sandalwood Powder | 2 hr | > Microwave Hydrodistillation | Higher quality | - | - |
Note: Yields and compositions can vary significantly based on the specific parameters and quality of the raw material.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SC-CO₂) of Sandalwood Oil
This protocol is based on optimized parameters reported for high-yield extraction.
-
Preparation of Material: Pulverize dried Santalum album heartwood to a particle size of approximately 40 mm.
-
Loading the Extractor: Charge the pulverized wood into the extractor vessel of an SFE pilot plant (e.g., a 1 L capacity system).
-
Setting Parameters:
-
Set the extraction pressure to 200 bar.
-
Set the temperature to 28°C (subcritical state).
-
Use food-grade CO₂ as the solvent.
-
-
Extraction Process:
-
Begin pumping CO₂ through the extractor vessel at the set conditions.
-
Collect the extract intermittently from the separator vessel. For kinetic studies, collect fractions at 1-hour intervals for a total of 4 hours.
-
-
Sample Collection: The sandalwood oil extract will be collected in the separator after the CO₂ is depressurized.
-
Analysis: Weigh the collected oil to determine the yield. Analyze the chemical composition, specifically α- and β-santalol content, using GC-MS.
Protocol 2: Steam Distillation using a Clevenger Apparatus
This protocol is adapted from laboratory-scale extraction studies.
-
Preparation of Material: Weigh 150-200 g of Santalum album heartwood powder.
-
Apparatus Setup:
-
Place the sandalwood powder into a 2 L round-bottom flask.
-
Add distilled water to the flask, ensuring the powder is fully submerged.
-
Set up a Clevenger-type apparatus connected to the flask and a condenser.
-
-
Distillation:
-
Heat the flask using a heating mantle to boil the water and generate steam.
-
The steam will pass through the sandalwood powder, carrying the volatile essential oils.
-
The steam and oil vapor will condense in the condenser and collect in the Clevenger trap.
-
The apparatus is designed to continuously recycle the solvent (water) back into the distillation flask.
-
-
Extraction Duration: Continue the distillation for a minimum of 24 hours to ensure maximum oil recovery.
-
Sample Collection: After distillation, allow the apparatus to cool. Carefully collect the separated oil layer from the Clevenger trap.
-
Drying and Storage: Remove any remaining moisture from the oil using anhydrous sodium sulfate. Store the final oil in a sealed amber vial at 4°C.
Protocol 3: GC-MS Analysis for this compound Quantification
This is a general protocol based on typical parameters for essential oil analysis.
-
Sample Preparation: Prepare a diluted solution of the extracted sandalwood oil (e.g., 1% v/v) in a suitable solvent like hexane (B92381) or ethanol.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: Use a non-polar capillary column suitable for sesquiterpene analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 2-3 min.
-
Ramp 1: Increase at 6-10°C/min to 180-200°C.
-
Ramp 2: Increase at 2-5°C/min to 250°C.
-
Final hold at 250-300°C for 5-10 min.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40–500.
-
-
Data Analysis: Identify α-santalol and β-santalol by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST). Quantify by integrating the peak areas.
Mandatory Visualizations
Caption: Workflow for maximizing this compound yield from raw material to final product.
Caption: Decision tree for troubleshooting common this compound extraction issues.
Caption: Simplified biosynthetic pathway of santalols in Santalum album.
References
"overcoming challenges in the chemical synthesis of santalol"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the chemical synthesis of α- and β-santalol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of santalol (B192323)?
A1: The main hurdles in this compound synthesis are stereochemical control and the construction of the complex carbon skeleton. Specifically, chemists face challenges in:
-
Stereoselective synthesis of the (Z)-allylic alcohol side chain: Achieving the correct 'Z' configuration of the double bond in the side chain is a significant challenge and crucial for the desired sandalwood aroma.[1] Early synthetic attempts often resulted in low yields and incorrect stereochemistry.[2]
-
Construction of the bicyclo[2.2.1]heptane ring system: This strained bicyclic core, particularly for β-santalol, requires carefully planned cycloaddition strategies, such as the Diels-Alder reaction, which can present its own set of challenges.[1]
-
Achieving high yields and economic viability: Many synthetic routes involve multiple steps, which can lead to low overall yields, making the process economically challenging for industrial-scale production.[2]
Q2: Which synthetic strategies have proven most effective for α- and β-santalol?
A2: Several key strategies have been developed to address the challenges of this compound synthesis:
-
For α-Santalol: A highly regarded stereospecific synthesis was developed by E.J. Corey and coworkers. This approach utilizes a chain extension with 3-trimethylsilylpropargyllithium, followed by a stereo- and position-specific reduction and subsequent stereospecific methoxycarbonylation to construct the desired side chain.[3] Another of Corey's methods involves a modified Wittig reaction to form the double bond in the side chain.[2]
-
For β-Santalol: A significant breakthrough was the development of an enantioselective synthesis by Fehr and colleagues, which employs a highly selective copper-catalyzed cyclization-fragmentation of an enynol as the key step.[4] This method provides a direct route to the naturally occurring (-)-enantiomer.[2][4]
Q3: What are the main differences between the synthesis of α-santalol and β-santalol?
A3: The primary difference lies in the core carbon skeleton. α-Santalol possesses a tricyclic structure, while β-santalol has a bicyclic [2.2.1]heptane core.[2] This structural variance necessitates different synthetic approaches from the early stages of the synthesis, particularly in the construction of the ring system.
Q4: Are there any biosynthetic or metabolic engineering approaches to producing this compound?
A4: Yes, due to the complexities and cost of chemical synthesis, significant research has been directed towards biosynthetic production.[2] These methods typically involve genetically engineering microorganisms, such as Saccharomyces cerevisiae (yeast), to express the necessary enzymes from the sandalwood tree (Santalum album).[5] Key enzymes include santalene synthases and cytochrome P450 monooxygenases, which convert farnesyl pyrophosphate (FPP) into santalenes and then into santalols.[6] Challenges in this area include optimizing enzyme expression and activity and diverting metabolic flux towards this compound production.[5]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield in multi-step synthesis | Inefficient individual steps, difficulty in purification, or product loss during workup. | Optimize each reaction step for temperature, reaction time, and stoichiometry. Employ efficient purification techniques like flash column chromatography after each key step. Handle intermediates with care to minimize decomposition. |
| Poor yield in Wittig reaction for side chain installation | Sterically hindered ketone or aldehyde, unstable ylide, or unfavorable reaction conditions. | For sterically hindered carbonyls, consider using the Horner-Wadsworth-Emmons reaction as an alternative. Ensure the ylide is generated under anhydrous conditions using a strong base. Optimize solvent and temperature; some Wittig reactions benefit from specific solvent systems.[7] |
| Low yield in copper-catalyzed cyclization-fragmentation | Impure starting materials, catalyst deactivation, or incorrect reaction temperature. | Ensure the enynol substrate is of high purity. Use a freshly prepared or properly stored copper catalyst. Carefully control the reaction temperature as side reactions can occur at higher temperatures. |
| Inefficient Diels-Alder reaction for bicyclo[2.2.1]heptane core | Unreactive diene or dienophile, unfavorable thermal conditions, or reversible reaction. | Use a Lewis acid catalyst to enhance the reactivity of the dienophile. High pressure can also favor the cycloaddition. Ensure the diene can adopt the required s-cis conformation.[8] |
Incorrect Stereochemistry
| Symptom | Possible Cause | Suggested Solution |
| Formation of (E)-isomer instead of desired (Z)-isomer in Wittig reaction | Use of a stabilized ylide, or thermodynamic control of the reaction. | Non-stabilized ylides generally favor the formation of (Z)-alkenes.[9] Employing Schlosser's modification of the Wittig reaction can also enhance the formation of the (E)-isomer if that is desired, but for the (Z)-isomer, kinetic control is key.[10] |
| Mixture of endo and exo products in Diels-Alder reaction | Insufficient facial selectivity of the diene or dienophile. | The use of chiral auxiliaries on the dienophile can direct the approach of the diene to one face, leading to higher diastereoselectivity. The choice of catalyst and solvent can also influence the endo/exo ratio.[8] |
| Racemic mixture obtained in enantioselective synthesis | Ineffective chiral catalyst or ligand, or racemization of intermediates. | Ensure the chiral catalyst or ligand is of high enantiomeric purity. Screen different chiral ligands to find the one that provides the best stereocontrol. Avoid harsh acidic or basic conditions that could lead to racemization of stereocenters. |
Quantitative Data Presentation
| Synthetic Route | Key Reaction | Reported Yield | Stereoselectivity | Reference |
| Corey's α-Santalol Synthesis | Hydroalumination of a propargyl alcohol intermediate | Good overall yield | High for (Z)-isomer | [2][10] |
| Fehr's (-)-β-Santalol Synthesis | Copper-catalyzed enynol cyclization-fragmentation | 80% for a key aldehyde intermediate | High enantioselectivity | [11] |
| Firmenich Patent (β-Santalol) | Diels-Alder followed by multi-step transformation | 50% yield for a key dienyl acetate (B1210297) intermediate | 20:1 exo:endo ratio | [12] |
| Microwave-assisted Wittig Reaction | One-pot Wittig olefination | Up to 94% | Up to 100% E-selectivity (model system) | [13] |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of a β-Santalol Precursor Aldehyde (Adapted from Fehr et al. and Firmenich patent)
This protocol describes a crucial step in the synthesis of (-)-β-santalol, the formation of an aldehyde precursor via a Robinson annulation.
Materials:
-
Propanal
-
Hexamethyleneimine
-
Benzoic acid
-
Toluene
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (AcOEt)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
A solution of butyllithium (B86547) in hexanes (1.35 M, 11.7 ml, 15.8 mmol) is added over a 15-minute period to a stirred suspension of ethyltriphenylphosphonium iodide (6.61g, 15.8 mmol) in THF (125 ml) at 0°C.[11]
-
The resulting red solution is cooled to -78°C, and 3-(2-methyl-3-methylene-bicyclo[2.2.1]hept-2-exo-yl)-propanal (2.55 g, 14.33 mmol) in solution in THF (16 ml) is added over a 15-minute period.[11]
-
After an additional 5 minutes at -78°C, a solution of butyllithium in hexanes (1.35 M, 12.7 mL, 17.2 mmol) is added over a 5-minute period, and the mixture is stirred for another 20 minutes at -78°C before being allowed to warm to 0°C over 2 hours.[11]
-
The reaction mixture is then poured into 5.2 ml of a saturated aqueous solution of NH₄Cl and extracted twice with CH₂Cl₂.[11]
-
The combined organic layers are washed with water and brine, and then dried over Na₂SO₄.[11]
-
The crude product is filtered through a short pad of silica gel with dichloromethane (B109758) as the eluent, and the solvents are removed under reduced pressure.[11]
-
Purification of the crude compound is performed by flash chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (90:10) as the eluent to yield pure β-santalol as a pale yellow oil.[11]
Visualizations
Caption: Workflow for the synthesis and purification of a β-santalol aldehyde precursor.
Caption: A logical approach to troubleshooting low reaction yields in this compound synthesis.
Caption: Simplified biosynthetic pathway of santalols from FPP in Santalum album.
References
- 1. The Synthesis of Fragrant Natural Products from Santalum album L.: (+)-(Z)-?-Santalol and (–)-(Z)-?-Santalol | CHIMIA [chimia.ch]
- 2. Santalols - American Chemical Society [acs.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Patents International: Firmenich's New Enantioselective Synthesis of (-)-beta-Santalol [drugpatentsint.blogspot.com]
- 12. US9212112B1 - Process for the preparation of beta-santalol - Google Patents [patents.google.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
"troubleshooting santalol quantification in complex mixtures"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of santalol (B192323) in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex mixtures?
A1: The primary challenges include the complexity of the sample matrix, the presence of isomers (α- and β-santalol) and other closely related sesquiterpenoids that can co-elute, and potential adulteration of natural sandalwood oil with synthetic substitutes. For LC-MS analysis, matrix effects can also significantly impact accuracy by causing ion suppression or enhancement.
Q2: Which analytical technique is best for this compound quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most widely recommended and utilized technique for both qualitative and quantitative analysis of this compound due to its high resolution and sensitivity.[1][2] For highly complex mixtures where co-elution is a significant problem, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior separation capabilities.[3][4][5] High-performance liquid chromatography (HPLC) can also be used, particularly for samples that are not amenable to GC.
Q3: What are the typical percentages of α- and β-santalol in authentic Santalum album oil?
A3: According to the ISO 3518:2002 standard for sandalwood oil from Santalum album, the concentration of (Z)-α-santalol should be between 41-55% and (Z)-β-santalol should be between 16-24%. However, studies have shown that many commercially available oils do not meet this standard, with total this compound content sometimes being in the range of 50-70%.
Q4: How can I detect adulteration in my sandalwood oil sample?
A4: Adulteration can be detected by a GC-MS analysis of the chemical profile. Look for the presence of synthetic fragrance compounds like Sandalore® or oils from other species such as Amyris balsamifera, which will have a different chemical fingerprint (e.g., presence of valerianol, elemol, eudesmol isomers). A this compound content significantly outside the expected range for the claimed species can also be an indicator of adulteration or poor quality.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution (Peak Tailing, Co-elution)
Symptoms:
-
Asymmetrical this compound peaks (tailing or fronting).
-
Inability to separate α-santalol and β-santalol from other components in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate GC column | Use a mid-polarity column (e.g., HP-5MS or equivalent) suitable for essential oil analysis. For complex samples, consider a more polar wax column. |
| Suboptimal temperature program | Optimize the GC oven temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds. |
| Contaminated injector or column | Clean the injector port and bake the column at a high temperature (within the column's limits) to remove contaminants. |
| High injection volume | Reduce the injection volume to avoid overloading the column. |
| Sample matrix complexity | For extremely complex matrices, consider using comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation. |
Issue 2: Low Analyte Recovery or Inconsistent Results
Symptoms:
-
The quantified amount of this compound is significantly lower than expected.
-
Poor reproducibility across multiple injections of the same sample.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient extraction method | The choice of extraction method significantly impacts the yield of this compound. Supercritical CO2 extraction has been shown to yield higher amounts of this compound in a shorter time compared to traditional steam distillation. Ensure your chosen method (e.g., steam distillation, solvent extraction) is optimized for sandalwood. |
| Sample degradation | This compound can degrade with exposure to light and heat. Store samples in dark glass vials in a cool, dry place. |
| Matrix effects (LC-MS) | Co-eluting compounds from the matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To mitigate this, improve sample cleanup, optimize chromatographic separation to separate this compound from interfering compounds, or use an internal standard (ideally a stable isotope-labeled version of this compound). |
| Inaccurate calibration | Ensure your calibration curve is linear over the expected concentration range of your samples and is prepared in a matrix similar to your samples to account for matrix effects. |
Experimental Protocols
Protocol 1: Steam Distillation for Sandalwood Oil Extraction
This protocol is a generalized procedure for extracting essential oil from sandalwood heartwood powder.
-
Material Preparation: Grind sandalwood heartwood into a fine powder to increase the surface area for extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus with a round-bottom flask, a condenser, and a collection tube.
-
Extraction:
-
Place a known quantity (e.g., 50 g) of sandalwood powder into the flask.
-
Add deionized water to fully submerge the powder.
-
Heat the flask to boiling. The steam will pass through the powder, vaporizing the volatile oils.
-
The steam and oil vapor will condense and collect in the graduated tube of the Clevenger apparatus.
-
Continue distillation for an extended period (e.g., 24-48 hours) until the volume of collected oil no longer increases.
-
-
Oil Isolation:
-
Separate the oil layer from the water layer (hydrosol).
-
Use a solvent like dichloromethane (B109758) to wash the apparatus and collect any residual oil, then evaporate the solvent carefully.
-
Dry the collected oil with anhydrous sodium sulfate (B86663) to remove residual water.
-
-
Storage: Store the extracted oil in a sealed, dark glass vial at 4°C.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the extracted sandalwood oil in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Create a series of calibration standards using certified α-santalol and β-santalol reference materials.
-
Prepare sample dilutions to fall within the calibration range.
-
-
GC-MS Conditions (Example):
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.
-
MS System: Agilent 5975C or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Quantification:
-
Identify the peaks for α-santalol and β-santalol based on their retention times and mass spectra compared to the standards.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of α-santalol and β-santalol in the samples using the regression equation from the calibration curve.
-
Quantitative Data
Table 1: Comparison of this compound Content by Different Extraction Methods
| Extraction Method | α-santalol (%) | β-santalol (%) | Total this compound (%) | Reference |
| Steam Distillation | 41.29 | 16.55 | 57.84 | |
| Supercritical CO2 | Higher than steam distillation | Higher than steam distillation | Higher than steam distillation | |
| Hydrodistillation | 2.68% yield (oil) | - | - | |
| Soxhlet (Ethanol) | Present | Present | - | |
| Soxhlet (Hexane) | Present | Present | - |
Note: Direct percentage comparisons are not always available across different studies due to variations in raw material and analytical methods. The table indicates the presence and relative yield where specific percentages are not provided.
Table 2: ISO Standard vs. Example Commercial Oil Composition
| Compound | ISO 3518:2002 Standard (%) | Example Commercial Oil (%) | Reference |
| (Z)-α-santalol | 41 - 55 | 41.29 | |
| (Z)-β-santalol | 16 - 24 | 16.55 | |
| Other constituents | Varies | (Z)-α-trans-bergamotol (7.59), α-bisabolol (12.53), E-nuciferol (8.43) |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting poor chromatography in GC analysis.
Caption: The concept of matrix effects in LC-MS analysis.
References
"strategies to increase the microbial production of santalol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of santalol (B192323).
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for recombinant this compound production?
A1: The most extensively studied and successful microbial hosts for this compound production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2][3] S. cerevisiae is often preferred due to its GRAS (Generally Recognized As Safe) status and its efficient expression of eukaryotic enzymes like cytochrome P450s, which are essential for this compound biosynthesis.[4]
Q2: What is the fundamental metabolic pathway for producing this compound in a microbial host?
A2: this compound is a sesquiterpenoid synthesized from farnesyl pyrophosphate (FPP), a central intermediate of the mevalonate (B85504) (MVA) pathway.[5] The core of the engineering strategy involves two key steps:
-
Introduction of a santalene synthase (SS) gene, which converts FPP to santalene.
-
Expression of a cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR), to oxidize santalene into this compound.
To enhance the final yield, the host's native MVA pathway is typically upregulated to increase the intracellular pool of FPP.
Q3: What are the key metabolic engineering strategies to boost this compound production?
A3: Key strategies focus on increasing the precursor (FPP) supply and channeling it efficiently towards this compound synthesis. This involves:
-
Overexpressing key enzymes in the MVA pathway: A truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20) are common targets for overexpression to increase FPP availability.
-
Downregulating or deleting competing pathways: The primary competing pathway is sterol biosynthesis, which also uses FPP. Downregulating the gene for squalene (B77637) synthase (ERG9 in yeast) is a critical step to divert FPP towards santalene production. Other targets for deletion include phosphatases (LPP1, DPP1) that convert FPP to farnesol, an unwanted byproduct.
-
Optimizing the P450-CPR system: The efficiency of the santalene oxidation step is crucial. This can be enhanced by screening for highly active P450s and CPRs, creating fusion enzymes (P450-CPR chimeras), and optimizing the ratio of P450 to CPR expression.
-
Subcellular compartmentalization: A novel and highly effective strategy in yeast is to target the biosynthetic pathway enzymes to peroxisomes. This subcellular engineering approach can increase local concentrations of intermediates and enzymes, leading to a significant boost in this compound titers.
Q4: Which fermentation strategies are most effective for high-titer this compound production?
A4: Fed-batch fermentation is a highly effective strategy for achieving high cell densities and, consequently, increased this compound titers. This method allows for the controlled feeding of carbon sources like glucose and ethanol, which prevents the accumulation of inhibitory byproducts and maintains robust cell growth and productivity over a longer period. A two-phase fermentation, where an organic solvent like dodecane (B42187) is added to the culture, can also be beneficial to capture the volatile this compound product and reduce potential toxicity to the cells.
Troubleshooting Guides
This section addresses common issues encountered during this compound production experiments.
Issue 1: Low or No this compound Production
| Potential Cause | Troubleshooting Steps |
| Insufficient Precursor (FPP) Supply | 1. Verify the overexpression of key MVA pathway genes (e.g., tHMG1, ERG20, IDI1) via RT-qPCR or Western blot. 2. Analyze intracellular metabolites to identify potential bottlenecks in the MVA pathway. 3. Ensure that competing pathways, particularly the sterol biosynthesis pathway (ERG9), are sufficiently downregulated. |
| Inefficient Santalene Synthase (SS) Activity | 1. Confirm the expression and soluble expression of the santalene synthase. 2. Test the activity of the SS enzyme in vitro. 3. Consider codon-optimizing the SS gene for the specific microbial host. |
| Poor P450/CPR Activity | 1. Verify the expression of both the P450 and CPR enzymes. Plant P450s can be difficult to express functionally in microbial hosts. 2. Optimize the ratio of P450 to CPR expression. 3. Consider using a P450-CPR fusion protein to improve electron transfer efficiency. 4. Ensure adequate supply of cofactors like NADPH. |
| Suboptimal Fermentation Conditions | 1. Optimize media components, including carbon and nitrogen sources. 2. Control pH and temperature throughout the fermentation. 3. Ensure adequate aeration, as the P450-catalyzed reaction is oxygen-dependent. |
Issue 2: High Levels of Byproducts (e.g., Farnesol, Squalene)
| Potential Cause | Troubleshooting Steps |
| Diversion of FPP to Squalene | 1. Confirm the downregulation of the squalene synthase gene (ERG9). Replacing the native promoter with a weaker or regulated promoter is a common and effective strategy. |
| Hydrolysis of FPP to Farnesol | 1. In yeast, delete the lipid phosphate (B84403) phosphatase genes LPP1 and DPP1 to prevent the conversion of FPP to farnesol. |
| Metabolic Overflow | 1. In fed-batch cultures, carefully control the feeding rate of the carbon source to avoid excess glucose, which can lead to overflow metabolism and the formation of inhibitory byproducts like ethanol. |
Issue 3: Cell Growth Inhibition or Toxicity
| Potential Cause | Troubleshooting Steps |
| Toxicity of Intermediates or this compound | 1. Implement an in-situ product removal strategy, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane), to sequester this compound and reduce its concentration in the aqueous phase. |
| Metabolic Burden from Pathway Expression | 1. Use inducible promoters to control the expression of the pathway genes, separating the cell growth phase from the production phase. 2. Balance the expression levels of the pathway enzymes to avoid the accumulation of any single toxic intermediate. |
Data Presentation
Table 1: Microbial Production of Santalenes and Santalols in Engineered S. cerevisiae
| Strain Engineering Strategy | Host | Fermentation Scale | Santalenes Titer (mg/L) | Santalols Titer (mg/L) | Reference |
| Expression of Santalene Synthase and P450-CPR | S. cerevisiae | Shake Flask | - | 24.6 | |
| Downregulation of ERG9 | S. cerevisiae | Shake Flask | 164.7 | 68.8 | |
| Fed-batch Fermentation | S. cerevisiae | 5-L Bioreactor | 27.92 (α-santalene) | - | |
| Peroxisomal Surface Display of P450 | S. cerevisiae | - | - | 450 | |
| Fed-batch with Peroxisomal Engineering | S. cerevisiae | Fed-batch | - | 10,400 | |
| MVA & Acetyl-CoA Pathway Optimization, ERG9 knockdown | S. cerevisiae | Fed-batch | 842.7 | 1075.7 | |
| SanSyn and CYP Tuning | S. cerevisiae | Fed-batch | - | 704.2 (total) |
Experimental Protocols
Key Experiment: Fed-Batch Fermentation for this compound Production in S. cerevisiae
This protocol provides a generalized methodology for fed-batch fermentation. Specific parameters should be optimized for the engineered strain and available equipment.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of seed medium (e.g., YPD).
-
Incubate at 30°C with shaking at 250 rpm for 24-36 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare a 5-L bioreactor containing 3 L of batch fermentation medium. A typical medium contains glucose, yeast extract, peptone, and necessary salts.
-
Sterilize the bioreactor and medium.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Maintain the temperature at 30°C and pH at 5.5 (controlled with NaOH and HCl).
-
Maintain dissolved oxygen (DO) above 30% by controlling agitation and aeration.
-
Run the batch phase until the initial glucose is nearly depleted, which is often indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated solution of nutrients. A common feeding strategy involves a mix of glucose and ethanol.
-
The feed rate should be carefully controlled to maintain a low concentration of the carbon source in the bioreactor, avoiding overflow metabolism.
-
Continue the fed-batch cultivation for 96-144 hours.
-
-
Product Extraction and Analysis:
-
Add an organic solvent overlay (e.g., 10% v/v dodecane) to the culture to capture the volatile this compound.
-
At regular intervals, take samples from the organic phase.
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound production. Compare retention times and mass spectra to authentic standards.
-
Visualizations
Caption: The engineered this compound biosynthetic pathway in S. cerevisiae.
Caption: Experimental workflow for developing a this compound-producing microbial strain.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae [ouci.dntb.gov.ua]
- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
"refining purification protocols for high-purity alpha-santalol"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the refinement of high-purity α-santalol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in sandalwood oil that co-elute with α-santalol?
A1: The most significant impurity is its structural isomer, β-santalol, which has a very similar boiling point and polarity, making separation challenging. Other common impurities include sesquiterpenes such as bergamotene, lanceol, and farnesol. The complexity of the oil matrix means that dozens of other minor sesquiterpenoids can also be present, complicating purification efforts.
Q2: What is the typical purity of α-santalol achievable with standard fractional distillation?
A2: Standard fractional distillation of essential oils like sandalwood can typically enrich α-santalol to a concentration of 40-50%. Achieving purities above this level is difficult due to the close boiling points of α-santalol and β-santalol, requiring advanced, high-efficiency distillation columns or subsequent chromatographic steps.
Q3: Why is complete separation of α- and β-santalol so difficult?
A3: The primary challenge lies in their nearly identical physicochemical properties. As structural isomers, they share the same molecular weight and similar polarity and boiling points (α-santalol: 301°C, β-santalol: 309-310°C). This similarity makes them difficult to resolve using conventional distillation or standard chromatographic techniques alone.
Q4: Are there any pre-treatment steps recommended before starting the main purification process?
A4: Yes, pre-treatment of crude sandalwood oil is highly recommended to improve the efficiency of downstream purification. A common initial step is saponification, where the oil is treated with a base (like potassium hydroxide) to convert fatty acids and other esters into soaps, which can then be easily removed. This is often followed by a liquid-liquid extraction to isolate the neutral sesquiterpenoid fraction containing the santalols.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of α-santalol.
Issue 1: Poor Separation of α- and β-Santalol Isomers
This is the most common challenge in achieving high-purity α-santalol. If you are experiencing poor resolution between the two isomers, consider the following troubleshooting steps.
Caption: Troubleshooting flowchart for poor isomer separation.
-
For Fractional Distillation:
-
Protocol: High-Efficiency Vacuum Fractional Distillation.
-
Apparatus: A vacuum-jacketed distillation column with a high number of theoretical plates (e.g., a spinning band distillation column).
-
Parameters:
-
Vacuum: Maintain a stable, high vacuum (e.g., 1-2 mmHg) to lower the boiling points and prevent thermal degradation.
-
Reflux Ratio: Start with a high reflux ratio (e.g., 10:1 or higher) to maximize separation. Gradually decrease as the desired fraction is collected.
-
Temperature: Slowly ramp up the temperature of the heating mantle to ensure a steady distillation rate.
-
-
-
For Column Chromatography:
-
Protocol: Argentation Chromatography (Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel).
-
Principle: The double bonds in the santalol (B192323) isomers interact differently with silver ions (Ag+). β-santalol, with its exocyclic double bond, forms a more stable complex with silver ions and is retained more strongly on the column, allowing for the elution of α-santalol first.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a silver nitrate solution (e.g., 10-20% w/w). The solvent is then evaporated to yield the silver nitrate-impregnated silica.
-
Mobile Phase: A non-polar to moderately polar solvent system is used. Start with a low polarity solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or diethyl ether (e.g., a gradient from 1% to 10% ethyl acetate in hexane).
-
Issue 2: Low Overall Yield After Purification
Low recovery of the target compound can be due to degradation, irreversible adsorption, or losses during transfers.
Caption: Decision tree for diagnosing the cause of low yield.
-
Preventing Thermal Degradation: If using distillation, ensure the vacuum is stable and as low as possible to reduce the boiling point. For chromatography, avoid exposing the sample to highly acidic or basic conditions on the stationary phase for extended periods.
-
Minimizing Adsorption: Santalols can irreversibly adsorb to active sites on silica gel. This can be mitigated by:
-
Using a less active stationary phase (e.g., alumina (B75360) or deactivated silica).
-
Adding a small amount of a competitive binder, like triethylamine (~0.1%), to the mobile phase to block active sites.
-
Ensuring complete elution by flushing the column with a highly polar solvent (e.g., methanol) after the main separation is complete.
-
Data Summary Tables
Table 1: Comparison of Purification Techniques for α-Santalol
| Technique | Starting Material | Achievable Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | Crude Sandalwood Oil | 40 - 50% | 70 - 80% | Scalable, good for initial enrichment | Poor isomer separation, risk of thermal degradation |
| Silica Gel Column Chromatography | Enriched this compound Fraction | 70 - 85% | 60 - 75% | Good for removing non-isomer impurities | Poor α/β resolution, potential for sample loss |
| Argentation Chromatography | Enriched this compound Fraction | > 95% | 50 - 65% | Excellent α/β isomer separation | Expensive (silver), requires careful preparation |
| Preparative HPLC | Pre-purified this compound | > 99% | 40 - 60% | Highest achievable purity, good resolution | Low throughput, high solvent consumption, expensive |
Table 2: Example Parameters for Argentation Chromatography
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) impregnated with 15% (w/w) AgNO₃ |
| Column Dimensions | 50 cm length x 5 cm internal diameter |
| Sample Loading | 5 g of pre-enriched (80%) this compound fraction |
| Mobile Phase | Gradient elution: Hexane -> 10% Ethyl Acetate in Hexane |
| Flow Rate | 15 mL/min |
| Fraction Size | 20 mL |
| Detection | Thin-Layer Chromatography (TLC) with vanillin-sulfuric acid stain |
| Expected Result | α-santalol elutes before β-santalol |
"addressing solubility issues of santalol in aqueous media"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for addressing the significant challenges of dissolving santalol (B192323) in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimental work with this compound.
Q1: Why is my this compound powder not dissolving in water or buffer (e.g., PBS)?
A1: this compound, as a sesquiterpene alcohol, is a lipophilic (fat-soluble) molecule with very low water solubility. It is classified as "practically insoluble" or "very slight" in aqueous media[1][2][3]. An estimated water solubility for this compound is approximately 4.188 mg/L at 25°C, which is insufficient for most experimental concentrations[4]. Direct dissolution in aqueous buffers without a solubilizing agent is generally not feasible.
Q2: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated immediately when I added it to my aqueous medium (e.g., cell culture media). What happened?
A2: This is a common issue known as "solvent shift" precipitation. While this compound is soluble in organic solvents like DMSO or ethanol, this stock solution has a limited capacity to be diluted into an aqueous phase[5]. When the concentrated stock is added to the aqueous medium, the organic solvent disperses, and the local concentration of the organic solvent around the this compound molecules drops dramatically. The this compound is then forced out of solution and precipitates. To avoid this, you must use a carefully designed solubilization system or dilute the stock into the aqueous phase very slowly under vigorous stirring.
Q3: My final this compound solution appears cloudy or hazy. What does this mean and how can I fix it?
A3: Cloudiness or turbidity indicates that the this compound is not fully dissolved and has either precipitated out as fine crystals or formed an unstable emulsion. This can lead to inaccurate and unreliable experimental results.
-
Troubleshooting Steps:
-
Apply Energy: Gentle heating or sonication can sometimes help dissolve the compound, especially if precipitation occurred due to a temperature shift. However, be cautious with heat as it can degrade sensitive biological reagents in your medium.
-
Re-evaluate Your Formulation: The concentration of your solubilizing agent (e.g., co-solvent, surfactant) may be too low for the target this compound concentration. You may need to increase the percentage of the solubilizing agent or switch to a more effective method.
-
Check for Contamination: While less common, microbial contamination can also cause turbidity in cell culture media.
-
Q4: What is the recommended method for preparing a this compound stock solution?
A4: The recommended method is to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly effective, capable of dissolving this compound at concentrations up to 50 mg/mL. Always use a freshly opened or anhydrous grade of DMSO, as absorbed water can impact solubility. For cell-based assays, it is critical to keep the final DMSO concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How can I effectively increase the aqueous solubility of this compound for my experiments?
A5: Several formulation strategies can significantly enhance this compound's aqueous solubility. The main approaches include:
-
Co-solvent Systems: Blending water with organic solvents like DMSO, PEG300, and surfactants like Tween-80 can create a more favorable environment for dissolving this compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like this compound in their hydrophobic core, while their hydrophilic exterior allows the entire complex to be water-soluble. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.
-
Nanoemulsions and Liposomes: These are lipid-based carrier systems where this compound is partitioned into the oil phase of tiny droplets or within a lipid bilayer, which can be stably dispersed in an aqueous medium. This approach is often used for drug delivery applications.
Quantitative Data Summary: this compound Solubility Enhancement
The following table summarizes the achievable concentrations of this compound using various solubilization methods.
| Method/Solvent System | Achievable this compound Concentration | Fold Increase (Approx.) vs. Water | Solution Appearance | Reference(s) |
| Water (25°C) | ~4.2 µg/mL (0.0042 mg/mL) | 1x | - | |
| DMSO (Stock Solution) | 50 mg/mL | ~12,000x | Clear | |
| Co-Solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL | ~300x | Clear | |
| Cyclodextrin System (10% DMSO, 90% of 20% SBE-β-CD in Saline) | 1.25 mg/mL | ~300x | Suspended |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-Solvent System
This protocol is adapted from a formulation designed for in vivo studies and is suitable for achieving a clear solution at moderate concentrations.
-
Prepare a Stock Solution: First, prepare a 12.5 mg/mL stock solution of this compound in 100% DMSO. Ensure the this compound is completely dissolved, using gentle warming or sonication if necessary.
-
Combine Solvents: In a sterile tube, add the solvents sequentially. For a final volume of 1 mL:
-
Add 400 µL of PEG300.
-
Add 100 µL of your 12.5 mg/mL this compound-DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
-
Final Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the mixture.
-
Final Mix: Vortex thoroughly until a clear, homogenous solution is obtained. The final concentration will be 1.25 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Preparation of a this compound-β-Cyclodextrin (β-CD) Inclusion Complex
This protocol uses the co-precipitation method to encapsulate this compound within β-CD molecules, significantly improving its water solubility.
-
Prepare β-CD Solution: In a flask, dissolve β-cyclodextrin in a 2:1 (v/v) water:ethanol solution to a final concentration of 10% (w/v). Warm the mixture to approximately 50-55°C and stir until the β-CD is completely dissolved and the solution is clear.
-
Prepare this compound Solution: Calculate the molar amount of β-CD used. Dissolve an equimolar amount (1:1 molar ratio) of this compound in a minimal amount of absolute ethanol.
-
Combine and Form Complex: Stop heating the β-CD solution. While stirring continuously, add the this compound-ethanol solution dropwise to the warm β-CD solution.
-
Incubate and Cool: Cover the flask and continue stirring for 3-4 hours as the mixture cools to room temperature.
-
Precipitate the Complex: Transfer the flask to a refrigerator (4°C) and leave it undisturbed for 24 hours to allow for the crystallization and precipitation of the inclusion complex.
-
Isolate and Dry: Collect the white precipitate by vacuum filtration. Wash the collected solid sparingly with cold water to remove any surface-adhered this compound. Dry the complex at room temperature for several days or in a desiccator until a constant weight is achieved. The resulting powder can be dissolved directly in aqueous media.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate decision-making processes and conceptual mechanisms for handling this compound solubility.
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Troubleshooting flowchart for cloudy or precipitated this compound solutions.
Caption: Mechanism of this compound encapsulation by β-cyclodextrin to enhance solubility.
References
Technical Support Center: Validation of Analytical Methods for Santalol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for santalol (B192323) detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of this compound?
The most common and preferred methods for analyzing this compound, a key component of sandalwood oil, are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These techniques are well-suited for separating and identifying the volatile compounds present in essential oils. GC coupled with a Flame Ionization Detector (FID) is often used for quantification, while GC-MS provides structural information for definitive identification.[3] Other methods like High-Performance Liquid Chromatography (HPLC) and Near-Infrared (NIR) spectroscopy have also been explored for the analysis of sandalwood oil and its components.[4][5]
Q2: What are the typical validation parameters for a this compound analytical method?
Validation of an analytical method ensures its suitability for the intended purpose. For this compound analysis, key validation parameters, as per guidelines like the International Conference on Harmonisation (ICH), include:[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What are the acceptable concentration ranges for α-santalol and β-santalol in authentic Santalum album oil according to international standards?
The quality of sandalwood oil is often determined by the concentration of its main constituents, α-santalol and β-santalol. According to the ISO 3518:2002 standard for oil of sandalwood (Santalum album L.), the typical ranges are:
It is important to note that many commercial sandalwood oils may not meet these specifications due to factors like the age of the tree, geographical origin, and distillation methods.[1][2][4]
Troubleshooting Guides
Issue 1: My GC-MS analysis shows this compound concentrations below the ISO standard.
Possible Causes:
-
Poor Quality or Adulterated Oil: The sandalwood oil sample may be of inferior quality or adulterated with cheaper oils or synthetic compounds.[7][8] Common adulterants include synthetic fragrances like javanol and polysantol, or oils from other plants like Amyris balsamifera.[7][8]
-
Extraction Method: The method used to extract the essential oil can significantly impact the final this compound concentration.[2]
-
Improper GC Parameters: Suboptimal gas chromatography conditions can lead to poor separation and inaccurate quantification.
Troubleshooting Steps:
-
Verify Raw Material: If possible, confirm the species, age, and origin of the sandalwood used for oil extraction.
-
Screen for Adulterants: Analyze the sample for the presence of known adulterants using GC-MS library matching. Look for compounds not typically found in authentic Santalum album oil.
-
Optimize GC Method: Review and optimize your GC parameters, including the temperature program, carrier gas flow rate, and injector temperature, to ensure proper separation of this compound isomers.
-
Use a Validated Method: Employ a validated analytical method with appropriate reference standards for accurate quantification.
Issue 2: I am observing co-elution of peaks, making it difficult to quantify α-santalol and β-santalol separately.
Possible Causes:
-
Insufficient Chromatographic Resolution: The GC column and temperature program may not be providing enough separation power for the complex mixture of isomers in sandalwood oil.
-
Presence of Interfering Compounds: The sample may contain other sesquiterpenoids with similar retention times to the this compound isomers.
Troubleshooting Steps:
-
Optimize Temperature Program: Decrease the ramp rate of the oven temperature program to improve the separation of closely eluting compounds.
-
Use a Different Polarity Column: Consider using a GC column with a different stationary phase to alter the elution order of the compounds.
-
Employ Comprehensive Two-Dimensional GC (GC×GC): For highly complex samples, GC×GC offers significantly higher resolving power compared to conventional GC.[3]
-
Utilize Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can help to separate the mass spectra of co-eluting peaks.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
This protocol is a general guideline and may need to be optimized for specific instruments and samples.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
Reagents and Standards:
-
Helium (carrier gas)
-
α-santalol and β-santalol reference standards
-
Solvent (e.g., n-hexane or dichloromethane)
Procedure:
-
Sample Preparation: Dilute the sandalwood oil sample in the chosen solvent to an appropriate concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min
-
Ramp 1: Increase to 120 °C at 20 °C/min, hold for 1 min
-
Ramp 2: Increase to 160 °C at 8 °C/min, hold for 2 min
-
Ramp 3: Increase to 170 °C at 2 °C/min, hold for 3 min
-
Ramp 4: Increase to 200 °C at 5 °C/min, hold for 2 min
-
Ramp 5: Increase to 250 °C at 3 °C/min, hold for 3 min
-
Ramp 6: Increase to 280 °C at 20 °C/min, hold for 20 min[9]
-
-
Injection Mode: Splitless (1 µL injection volume)[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.[9]
-
Ion Source Temperature: 180 °C
-
-
Data Analysis:
-
Identify α-santalol and β-santalol peaks based on their retention times and mass spectra compared to reference standards and library data (e.g., NIST, Wiley).
-
Quantify the compounds by comparing their peak areas to a calibration curve generated from the reference standards.
-
Data Presentation
Table 1: GC-MS Validation Parameters for this compound Quantification (Example)
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.5 µg/mL |
Table 2: ISO 3518:2002 Standard for Santalum album Oil
| Compound | Percentage |
| Z-α-santalol | 41.0 - 55.0% |
| Z-β-santalol | 16.0 - 24.0% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for low this compound concentration.
References
- 1. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haloaaina.com [haloaaina.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. phytojournal.com [phytojournal.com]
- 6. ijpsm.com [ijpsm.com]
- 7. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
Technical Support Center: Optimization of Fermentation Conditions for Santalol Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for santalol (B192323) biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic engineering strategies for enhancing this compound production in yeast?
A1: Key strategies focus on increasing the precursor farnesyl diphosphate (B83284) (FPP) pool and efficiently converting it to santalenes and then to santalols. This involves:
-
Overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway: This boosts the supply of the precursor FPP.
-
Downregulation of competing pathways: A primary target is the gene ERG9, which encodes squalene (B77637) synthase, an enzyme that diverts FPP to sterol biosynthesis.[1][2][3] By reducing ERG9 expression, more FPP is available for this compound production.[1][2][3]
-
Introduction and optimization of santalene synthase (SS) and this compound synthase (cytochrome P450) expression: Efficient conversion of FPP to santalenes and subsequently to santalols is crucial. This often involves screening for optimal enzymes and optimizing their expression levels.[1][2]
-
Optimization of the P450-CPR redox system: The conversion of santalenes to santalols is catalyzed by a cytochrome P450 enzyme, which requires a redox partner, cytochrome P450 reductase (CPR). Optimizing the P450-CPR system is a critical bottleneck for high this compound yield.[2]
Q2: Which host organisms are commonly used for this compound biosynthesis?
A2: Saccharomyces cerevisiae (baker's yeast) is a commonly used host for the heterologous production of santalenes and santalols due to its well-characterized genetics and robustness in industrial fermentation processes.[1][2][3] Other microorganisms like Escherichia coli and other yeast species have also been explored.[2]
Q3: What are the major challenges in optimizing this compound fermentation?
A3: A significant challenge is the efficient expression and activity of plant-derived cytochrome P450 enzymes in microbial hosts, which are often membrane-bound and require a compatible CPR for activity.[2] Another challenge is balancing the metabolic flux between cell growth and product formation to achieve high titers without compromising cell viability.[4]
Q4: How can the metabolic flux be directed towards this compound production?
A4: Metabolic flux can be redirected by downregulating competing pathways, such as the sterol biosynthesis pathway, by suppressing the ERG9 gene.[1][2] Additionally, linking the expression of this compound biosynthesis genes to specific regulatory systems, like the GAL regulatory system in yeast, allows for inducible and controlled production.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no this compound production | Inefficient P450-CPR redox system | - Co-express different CPR partners to find the most compatible one for your P450 enzyme. - Consider using a truncated version of the CPR, which has shown higher activity in some cases.[1] - Engineer a P450-CPR fusion protein to improve electron transfer. |
| Low expression or activity of santalene synthase or P450 | - Codon-optimize the genes for the host organism. - Use strong, inducible promoters to control expression. - Verify protein expression via Western blot or other methods. | |
| Insufficient precursor (FPP) supply | - Overexpress key enzymes in the MVA pathway (e.g., tHMG1, ERG20, IDI1). - Downregulate or knockout competing pathways that consume FPP, particularly the ERG9 gene.[1][2] | |
| Accumulation of santalenes but low conversion to santalols | Bottleneck at the P450-catalyzed oxidation step | - Optimize the expression ratio of santalene synthase to the P450 enzyme. - Ensure sufficient cofactor (NADPH) availability for the P450 reaction. - Test different P450 enzymes known for santalene oxidation. |
| Poor cell growth and viability | Toxicity of this compound or metabolic burden | - Implement in-situ product removal strategies, such as a two-phase fermentation with an organic solvent overlay. - Optimize media components and fermentation conditions (pH, temperature) to reduce cell stress. - Use inducible promoters to separate the growth phase from the production phase. |
| Inconsistent fermentation results | Variability in inoculum or media preparation | - Standardize inoculum preparation procedures (e.g., cell density, growth phase). - Ensure consistent and thorough mixing of media components. - Calibrate and maintain probes for pH and dissolved oxygen. |
Data Presentation
Table 1: Santalene and this compound Titers in Engineered S. cerevisiae
| Strain Engineering Strategy | Fermentation Scale | Santalene Titer (mg/L) | This compound Titer (mg/L) | Reference |
| Integration of santalene biosynthesis cassettes | Shake flask | 94.6 | - | [1][3] |
| Integration of P450-CPR redox system | Shake flask | - | 24.6 | [1][3] |
| Downregulation of ERG9 gene | Shake flask | 164.7 | 68.8 | [1][3] |
| Fed-batch fermentation with GAL regulatory system | Fed-batch fermenter | - | up to 1300 | [4][5] |
| Peroxisomal surface display of P450 | Fed-batch fermenter | - | up to 10400 | [6] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Fermentation:
-
Inoculate 50 mL of fermentation medium (e.g., synthetic complete medium with 2% galactose as the carbon source to induce GAL promoters) in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1.
-
Add a 10% (v/v) overlay of dodecane (B42187) to capture the volatile this compound.
-
Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
-
-
Sample Analysis:
-
At desired time points, collect samples from the dodecane layer.
-
Analyze the this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production
-
Bioreactor Setup:
-
Prepare a 5-L bioreactor with 3 L of batch fermentation medium.
-
Sterilize the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with a seed culture to an initial OD600 of ~0.1.
-
Control the temperature at 30°C and pH at 5.0.
-
Maintain dissolved oxygen (DO) above 30% by adjusting agitation and airflow.
-
-
Fed-Batch Phase:
-
After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated galactose solution at a controlled rate to maintain a low concentration in the fermenter and sustain production.
-
-
Product Extraction and Analysis:
-
Continuously remove the product using an in-situ extraction method or collect the culture broth at the end of the fermentation.
-
Extract this compound using an appropriate organic solvent and quantify using GC-MS.
-
Visualizations
Caption: this compound biosynthesis pathway in engineered yeast.
Caption: General workflow for fermentation optimization.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Alpha-Santalol and Beta-Santalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-santalol (B229018) and beta-santalol (B49924) are the two primary sesquiterpene alcohol isomers found in sandalwood oil, extracted from the heartwood of Santalum album. These compounds are major contributors to the characteristic fragrance of sandalwood and have been the subject of extensive research for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivities of alpha-santalol and beta-santalol, focusing on their anti-cancer, anti-inflammatory, and neuroleptic properties, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of alpha-santalol and beta-santalol. It is important to note that research has predominantly focused on alpha-santalol, resulting in a more extensive dataset for this isomer.
Table 1: Comparative Anti-Cancer Activity
| Bioactivity | Target/Assay | Alpha-Santalol | Beta-Santalol | Reference |
| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 17.8 µM | Data not available | [1] |
| Human Prostate Cancer Cells (PC-3, LNCaP) | Concentration-dependent decrease in cell viability (25-75 µM) | Data not available | [2] | |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Concentration- and time-dependent reduction in cell viability (10-100 µM) | Data not available | [2] | |
| Human Epidermoid Carcinoma (A431) & Melanoma (UACC-62) | 26.7%-56.8% (A431) and 20.2%-51.1% (UACC-62) decrease in cell viability at 50-100 µM after 24h | Data not available | [3] | |
| Apoptosis Induction | Human Prostate Cancer Cells (PC-3, LNCaP) | Induces apoptosis via caspase-3 activation | Data not available | [2] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Induces extrinsic and intrinsic apoptosis pathways | Data not available | [4][5] | |
| Cell Cycle Arrest | Human Epidermoid Carcinoma (A431) & Melanoma (UACC-62) | Induces G2/M phase arrest | Data not available | [3] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Induces G2/M phase arrest | Data not available | [6] |
Table 2: Comparative Anti-Inflammatory Activity
| Bioactivity | Target/Assay | Alpha-Santalol | Beta-Santalol | Reference |
| Cytokine/Chemokine Suppression | LPS-stimulated human dermal fibroblasts and keratinocytes | Equivalently suppressed production of 5 indicator cytokines/chemokines | Equivalently suppressed production of 5 indicator cytokines/chemokines | [7] |
| Prostaglandin (B15479496) & Thromboxane (B8750289) Suppression | LPS-stimulated human dermal fibroblasts and keratinocytes | Suppressed production of prostaglandin E2 and thromboxane B2 | Suppressed production of prostaglandin E2 and thromboxane B2 | [7] |
Table 3: Comparative Neuroleptic Activity
| Bioactivity | Target/Assay | Alpha-Santalol | Beta-Santalol | Reference |
| Sedative Effect | Potentiation of hexobarbital (B1194168) sleeping time in mice | Contributes to sedative effect | Contributes to sedative effect | [8] |
| Neuroleptic-like Activity | Increased levels of dopamine (B1211576) and serotonin (B10506) metabolites in the brain of mice | Significantly increased levels of homovanillic acid, 3,4-dihydroxyphenylacetic acid, and/or 5-hydroxyindoleacetic acid | Significantly increased levels of homovanillic acid, 3,4-dihydroxyphenylacetic acid, and/or 5-hydroxyindoleacetic acid | [8] |
Experimental Protocols
Anti-Cancer Activity Assays
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of alpha-santalol and beta-santalol on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of alpha-santalol or beta-santalol (typically ranging from 10 to 100 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
-
2. Apoptosis Detection (TUNEL Assay)
-
Objective: To quantify DNA fragmentation, a hallmark of apoptosis, induced by alpha-santalol and beta-santalol.
-
Methodology:
-
Culture cancer cells on coverslips or in chamber slides and treat with the desired concentrations of alpha-santalol or beta-santalol.
-
After treatment, fix the cells with a freshly prepared paraformaldehyde solution (4% in PBS, pH 7.4) for 1 hour at room temperature.
-
Wash the cells with PBS and permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Wash the cells again with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides, e.g., Br-dUTP) in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash the cells with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA-specific stain like DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the effect of alpha-santalol and beta-santalol on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Treat cancer cells with various concentrations of the compounds for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Anti-Inflammatory Activity Assay
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Skin Cells
-
Objective: To measure the inhibitory effect of alpha-santalol and beta-santalol on the production of pro-inflammatory cytokines and chemokines.
-
Methodology:
-
Co-culture human dermal fibroblasts and neo-epidermal keratinocytes.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of alpha-santalol or beta-santalol for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control.
-
Neuroleptic Activity Assay
1. Potentiation of Hexobarbital-Induced Sleeping Time
-
Objective: To assess the sedative effects of alpha-santalol and beta-santalol by measuring their ability to prolong sleep induced by a barbiturate.
-
Methodology:
-
Administer alpha-santalol or beta-santalol (intraperitoneally or orally) to a group of mice at a specific dose. A control group receives the vehicle.
-
After a predetermined time (e.g., 30 or 60 minutes), administer a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.) to all mice.
-
Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex). The righting reflex is considered recovered when the mouse can right itself three times within 30 seconds when placed on its back.
-
Compare the duration of sleep between the compound-treated groups and the control group. A significant increase in sleeping time indicates a sedative effect.
-
Signaling Pathways and Mechanisms of Action
Anti-Cancer Signaling Pathways of Alpha-Santalol
Alpha-santalol has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of α-santalol and β-santalol from sandalwood on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
α-Santalol: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the potent anticancer effects of α-santalol, a primary constituent of sandalwood oil, across a variety of cancer cell lines. This guide synthesizes key findings on its impact on cell viability, apoptosis, and cell cycle regulation, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of α-Santalol's Anticancer Effects
The cytotoxic and antiproliferative properties of α-santalol have been evaluated in numerous cancer cell lines. The following tables summarize the quantitative data from these studies, offering a clear comparison of its efficacy.
Table 1: Effect of α-Santalol on Cell Viability and Proliferation
| Cell Line | Cancer Type | Concentration (µM) | Time (h) | % Decrease in Cell Viability | % Decrease in Cell Proliferation | Citation |
| MCF-7 | Breast (ER+) | 10-100 | 12 | 2-38% | 1-49.5% | [1] |
| 10-100 | 24 | 2-58% | 4-89% | [1] | ||
| 10-100 | 48 | 4-71% | 10-93% | [1] | ||
| MDA-MB-231 | Breast (ER-) | 10-100 | 12 | 1-47% | 0-50% | [1] |
| 10-100 | 24 | 2-66% | 4-69% | [1] | ||
| 10-100 | 48 | 4-79% | 3-85% | |||
| A431 | Skin (Epidermoid Carcinoma) | 50-100 | 24 | 26.7-56.8% | Not Reported | |
| UACC-62 | Skin (Melanoma) | 50-100 | 24 | 20.2-51.1% | Not Reported | |
| PC-3 | Prostate (Androgen-Independent) | 25-75 | Not Specified | Concentration-dependent decrease | Not Reported | |
| LNCaP | Prostate (Androgen-Dependent) | 25-75 | Not Specified | Concentration-dependent decrease | Not Reported |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by α-Santalol
| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Apoptosis (% DNA Fragmentation) | Cell Cycle Arrest (% of cells in G2/M) | Citation |
| MCF-7 | Breast (ER+) | 50-100 | 48 | ~5% | 25µM (12h): ~25%, 50µM (12h): ~35% | |
| MDA-MB-231 | Breast (ER-) | 50-100 | 48 | ~25% | 25µM (12h): ~28%, 50µM (12h): ~40% | |
| MCF-10A | Normal Breast Epithelial | 50-100 | 48 | <5% | Not Reported | |
| A431 | Skin (Epidermoid Carcinoma) | 50-75 | 6-24 | Not Reported | 49-285% increase vs. control | |
| UACC-62 | Skin (Melanoma) | 50-75 | 6-24 | Not Reported | 71-306% increase vs. control |
Key Signaling Pathways Modulated by α-Santalol
α-Santalol exerts its anticancer effects by targeting several critical signaling pathways involved in cell survival, proliferation, and migration.
Wnt/β-catenin Signaling Pathway in Breast Cancer
In breast cancer cells, α-santalol has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer development and metastasis. Treatment with α-santalol leads to a decrease in the levels of phosphorylated β-catenin and affects its localization, preventing its translocation from the cytosol to the nucleus in MDA-MB-231 cells. This inhibition of β-catenin signaling is associated with a reduction in the migratory potential of breast cancer cells.
Figure 1: α-Santalol's inhibition of the Wnt/β-catenin pathway.
Apoptosis Induction Pathways
α-Santalol induces programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of initiator caspases-8 and -9, and executioner caspases-3, -6, and -7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).
Figure 2: α-Santalol's induction of apoptosis via intrinsic and extrinsic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of α-santalol or a vehicle control (DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 12, 24, 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Incorporation Assay)
-
Cell Seeding and Treatment: Cells are seeded and treated with α-santalol as described for the MTT assay.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the wells for a few hours to be incorporated into the DNA of proliferating cells.
-
Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction: A substrate is added that is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured, which is directly proportional to the rate of cell proliferation.
Apoptosis Assay (TUNEL Assay)
-
Cell Treatment and Collection: Cells are treated with α-santalol for the desired time, then harvested.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with ethanol.
-
TdT Labeling: The terminal deoxynucleotidyl transferase (TdT) enzyme is used to label the 3'-OH ends of fragmented DNA (a hallmark of apoptosis) with BrdU-labeled nucleotides.
-
Staining: The BrdU-labeled DNA fragments are then stained with an Alexa Fluor 488 dye-labeled anti-BrdU antibody.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (positive for BrdU staining) is quantified using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvest: Cells are treated with α-santalol and harvested.
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Western Blotting
-
Protein Extraction: Total protein is extracted from α-santalol-treated and control cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., β-catenin, caspases, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Immunofluorescence
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with α-santalol.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against the protein of interest (e.g., β-catenin), followed by a fluorescently labeled secondary antibody.
-
Mounting and Visualization: The coverslips are mounted on microscope slides, and the localization of the protein is visualized using a fluorescence microscope.
Experimental Workflow Overview
The following diagram illustrates a general workflow for validating the anticancer effects of α-santalol in different cell lines.
Figure 3: General workflow for validating α-santalol's anticancer effects.
This guide provides a consolidated resource for understanding the anticancer properties of α-santalol. The presented data and methodologies can serve as a valuable reference for future research and development in the field of oncology.
References
A Comparative Analysis of Santalol Extraction: Hydrodistillation vs. Supercritical Fluid Extraction
For researchers, scientists, and drug development professionals, the efficient and high-purity extraction of santalol (B192323), the key bioactive and aromatic constituent of sandalwood oil, is of paramount importance. The choice of extraction methodology directly impacts yield, purity, and ultimately, the economic viability and therapeutic potential of the final product. This guide provides a detailed comparison of two primary extraction techniques: traditional hydrodistillation and modern supercritical fluid extraction (SFE), supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance Metrics
Hydrodistillation, a long-established method, involves the co-distillation of sandalwood powder with water. It is a relatively simple and cost-effective technique.[1][2] In contrast, supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a more advanced "green" technology that utilizes a supercritical fluid as the solvent.[3][4] This method offers advantages in terms of selectivity, lower operating temperatures, and the absence of organic solvent residues.[5]
The selection between these two methods often hinges on a trade-off between upfront investment and operational costs, desired purity of the extract, and the preservation of thermolabile compounds.
Quantitative Comparison of Extraction Methods
The following table summarizes key quantitative data from comparative studies on this compound extraction from Santalum album.
| Parameter | Hydrodistillation | Supercritical Fluid Extraction (SC-CO2) | References |
| Oil Yield | 1.56% - 2.68% | 3.76% - 4.11% | |
| α-Santalol Content | 40.19% - 56.73% | 43.78% - 54.50% | |
| β-Santalol Content | 12.40% - 27.10% | 22.81% - 28.16% | |
| Total this compound Content | ~52.59% - 83.83% | ~66.59% - 82.66% | |
| Extraction Time | 30 - 48 hours | 1 - 4 hours | |
| Operating Temperature | ~100°C (Boiling point of water) | 28°C - 60°C | |
| Solvent Used | Water | Supercritical CO2 (sometimes with a co-solvent like ethanol) | |
| Solvent Residue | None (water is removed) | None (CO2 is vented off as a gas) | |
| Organoleptic Properties | Pleasant, characteristic woody aroma | Remarkable, pleasant aroma, often considered superior |
Experimental Protocols
Hydrodistillation Protocol for Sandalwood Oil
This protocol is a synthesis of methodologies described in scientific literature for the extraction of essential oil from Santalum album using a Clevenger-type apparatus.
1. Material Preparation:
- Sandalwood heartwood is pulverized to a consistent particle size (e.g., 40 mm). Proper pulverization is crucial as it exposes the oil-bearing vessels, improving extraction efficiency.
2. Apparatus Setup:
- A Clevenger-type hydrodistillation unit is assembled, consisting of a large round-bottom flask, a condenser, and a collection burette.
3. Extraction Process:
- A known quantity of pulverized sandalwood (e.g., 500 g) is placed into the round-bottom flask.
- Deionized water is added to the flask, typically in a ratio that ensures the plant material is fully submerged. An alkaline medium can be used to minimize the formation of artifacts during distillation.
- The mixture is heated to boiling. The generated steam and volatilized essential oil pass into the condenser.
- The condensate (water and essential oil) is collected in the burette. Due to their immiscibility and density difference, the oil and water separate into two layers.
- The distillation process is continued for an extended period, typically ranging from 30 to 48 hours, to ensure maximum oil recovery.
4. Post-Extraction Processing:
- The collected essential oil is separated from the aqueous layer (hydrosol).
- The oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.
- The final oil is weighed to determine the yield and stored in a sealed, light-protected container at a low temperature (e.g., 4°C).
Supercritical Fluid Extraction (SC-CO2) Protocol for Sandalwood Oil
This protocol is based on studies employing subcritical and supercritical CO2 for the extraction of sandalwood oil.
1. Material Preparation:
- Sandalwood heartwood is pulverized to a fine powder (e.g., 40 mm particle size). The material is then packed into the extractor vessel of the SFE system.
2. Apparatus Setup:
- A supercritical fluid extraction system is used, which includes a CO2 source, a high-pressure pump, a heating/cooling system for the extractor, the extractor vessel, a pressure control valve (back-pressure regulator), and a separator vessel.
3. Extraction Process:
- Liquid CO2 is pumped into the system and brought to a supercritical state by controlling the temperature and pressure. Common conditions for sandalwood oil extraction are a pressure of 200 bar and a temperature of 28°C (subcritical) or higher (supercritical).
- The supercritical CO2 flows through the packed bed of sandalwood powder at a defined flow rate (e.g., 5 kg/h ). The high diffusivity and solvating power of SC-CO2 allow it to penetrate the plant matrix and dissolve the this compound and other lipophilic compounds.
- The extraction is typically run for a shorter duration compared to hydrodistillation, often between 1 to 4 hours. The extract can be collected in fractions over time to analyze the composition at different stages of the extraction.
4. Post-Extraction Processing:
- The CO2-oil mixture flows from the extractor to the separator vessel.
- In the separator, the pressure and/or temperature are changed, causing the CO2 to lose its solvating power and return to a gaseous state. This results in the precipitation of the extracted oil.
- The gaseous CO2 is then recycled back to the pump, while the solvent-free sandalwood oil is collected from the bottom of the separator.
- The collected oil is weighed to calculate the yield and stored under appropriate conditions.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both hydrodistillation and supercritical fluid extraction.
Caption: Workflow for this compound Extraction via Hydrodistillation.
Caption: Workflow for this compound Extraction via Supercritical Fluid Extraction.
Conclusion: Method Selection and Future Outlook
The choice between hydrodistillation and supercritical fluid extraction for this compound depends on the specific goals of the research or production.
Hydrodistillation remains a viable and accessible method, particularly for smaller-scale operations where the initial capital investment is a primary concern. However, the prolonged extraction times and high temperatures can lead to the degradation of some thermolabile compounds and may result in lower overall yields compared to SFE.
Supercritical Fluid Extraction (SFE) , especially with CO2, is emerging as a superior technology for producing high-quality sandalwood oil. Its key advantages include higher yields, significantly shorter extraction times, and the ability to operate at low temperatures, which preserves the delicate aromatic and bioactive compounds. The resulting extract is free from solvent residues, making it highly desirable for pharmaceutical and high-end cosmetic applications. While the initial equipment cost is higher, the efficiency and quality of the product can justify the investment for large-scale and high-purity applications.
For drug development and research where the purity and integrity of the extracted compounds are critical, SFE presents a clear advantage. The ability to tune the solvent properties of SC-CO2 by altering pressure and temperature also allows for selective extraction, potentially isolating specific desired compounds. As the demand for high-quality, sustainably produced natural products continues to grow, the adoption of advanced green extraction technologies like SFE is expected to become increasingly widespread in the industry.
References
"santalol versus other sesquiterpenes: a comparative study of anti-inflammatory properties"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of santalol (B192323), the primary active sesquiterpene in sandalwood oil, with other notable sesquiterpenes. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound, comprising α-santalol and β-santalol, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] These actions lead to a reduction in the production of pro-inflammatory mediators. Comparative analysis with other sesquiterpenes, such as β-caryophyllene, α-humulene, and cedrol, reveals a diverse range of anti-inflammatory potencies and mechanisms within this class of compounds. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparative Anti-inflammatory Activity of Sesquiterpenes
The anti-inflammatory potential of various sesquiterpenes has been evaluated in numerous in vitro and in vivo models. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to screen for the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines. In vivo models, such as carrageenan-induced paw edema in rodents, are frequently used to assess the anti-inflammatory efficacy of these compounds.
In Vitro Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of this compound and other selected sesquiterpenes. It is important to note that the data are compiled from different studies and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
| Sesquiterpene | Assay Model | Target | IC50 Value / Inhibition | Reference |
| α-Santalol & β-Santalol | LPS-stimulated human dermal fibroblasts and keratinocytes | Suppression of various cytokines and chemokines | Equivalent suppression at proportional concentrations | [2] |
| Widdrol | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 = 24.7 µM | N/A |
| Cedrol | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Less potent than Widdrol | N/A |
| Thujopsene | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Less potent than Widdrol | N/A |
| α-Cyperone | LPS-stimulated RAW 264.7 macrophages | Potent NF-κB inhibition | Stronger than β-selinene and valencene | [3] |
| Nootkatone (B190431) | LPS-stimulated RAW 264.7 macrophages | Potent NF-κB inhibition | Stronger than β-selinene and valencene | [3] |
| β-Caryophyllene | LPS-stimulated primary splenocytes from BALB/c mice | Lowered IL-1 and IL-10 levels | Effective at 0.25–25 µM | [N/A] |
| α-Humulene | LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) release | Effective at 755 and 1555 µM | [N/A] |
In Vivo Anti-inflammatory Activity
The table below presents data from in vivo studies, primarily focusing on the carrageenan-induced paw edema model, a standard for assessing acute inflammation.
| Sesquiterpene | Animal Model | Assay | Dosage | Key Outcomes | Reference |
| α-Humulene | Mice | Carrageenan-induced paw edema | 50 mg/kg (oral) | Significant reduction in edema | [4] |
| (-)-trans-Caryophyllene | Mice | Carrageenan-induced paw edema | 50 mg/kg (oral) | Significant reduction in edema | |
| Cedrol | Rats | Complete Freund's Adjuvant (CFA)-induced arthritis | 10 and 20 mg/kg (oral) | Significant decrease in paw edema and arthritis score | |
| Valencene | Mice | Carrageenan-induced paw edema | 10, 100, 300 mg/kg (oral) | Significant inhibition of paw edema formation |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and other sesquiterpenes are primarily attributed to their ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response. The two major pathways implicated are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Sandalwood oil, containing santalols, has been shown to inhibit IκBα phosphorylation and subsequent NF-κB activation and its translocation into the nucleus in LPS-induced RAW 264.7 cells. Similarly, sesquiterpenes like α-cyperone and nootkatone have demonstrated potent NF-κB inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Santalol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of α-santalol and β-santalol, the principal bioactive and aromatic compounds in sandalwood oil. The selection of an appropriate analytical method is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines detailed experimental methodologies, presents comparative performance data, and visualizes experimental workflows to aid in the selection of the most suitable technique for your research needs.
Cross-Validation of Analytical Techniques
Cross-validation is a critical process to ensure the consistency and reliability of analytical data when different methods are used to measure the same analyte. According to the International Council for Harmonisation (ICH) guidelines, when comparing two analytical methods, the results should be within a predefined acceptance criterion. For cross-validation of analytical methods, a common approach is to analyze the same set of samples using both the test and reference methods. The percentage difference between the results should be within ±20% for at least 67% of the samples.
Logical Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for santalol (B192323) quantification.
Caption: A logical workflow for the cross-validation of two analytical methods.
Comparison of Analytical Techniques
The following tables summarize the performance of common analytical techniques for this compound quantification. Gas Chromatography (GC) based methods are the most established, with ISO 3518 providing a standardized reference method using a Flame Ionization Detector (FID).
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | GC-FID (ISO 3518) | GC-MS | HPTLC | HPLC-UV | qNMR |
| Linearity (R²) | >0.99 | >0.998[1] | 0.887[2] | >0.99 (Typical) | >0.99 (Typical) |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | Analyte dependent | 0.1 mg (for α-pinene)[3] |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | Analyte dependent | 2.5 mg (for α-pinene)[3] |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified | 98-102% (Typical) | 98-102% (Typical) |
| Precision (%RSD) | Not specified | <5% (Typical) | Not specified | <2% (Typical) | <1%[3] |
| Specificity | Good | Excellent | Moderate | Good | Excellent |
| Throughput | High | High | High | Medium | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detector (GC-FID) - Reference Method
This method is based on the ISO 3518 standard for the analysis of sandalwood oil.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: 50 m x 0.22 mm fused silica (B1680970) capillary column with a poly(ethylene glycol) stationary phase (e.g., BP20a), 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 10 minutes.
-
Ramp: 2°C/min to 220°C.
-
Final temperature: 220°C, hold for 20 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 0.1 µL.
-
Sample Preparation: Dilute sandalwood oil in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration.
-
Quantification: The percentage of α-santalol and β-santalol is determined by area normalization. According to ISO 3518, the composition of Santalum album oil should be 41-55% Z-α-santalol and 16-24% Z-β-santalol.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers higher specificity compared to GC-FID due to the mass spectrometric detection.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm fused silica capillary column with a non-polar stationary phase (e.g., TR-5MS), 0.25 µm film thickness.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: 3°C/min to 220°C.
-
Final temperature: 220°C, hold for 20 minutes.
-
-
Injector Temperature: 220°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-900.
-
-
Sample Preparation: Prepare a standard curve of α-santalol in a suitable solvent. Dilute sandalwood oil samples to fall within the linear range of the standard curve.
-
Quantification: Calculate the concentration of α-santalol in the samples using the linear regression equation from the standard curve. A standard curve for β-santalol should also be prepared for its quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high-throughput analysis.
-
Instrumentation: HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Ethyl Acetate (9.3:0.7 v/v).
-
Sample Preparation: Prepare a standard solution of α-santalol. Dilute sandalwood oil in a suitable solvent.
-
Application: Apply standards and samples as bands on the HPTLC plate.
-
Development: Develop the plate in the mobile phase until the solvent front reaches a desired distance.
-
Densitometric Analysis: Scan the dried plate at 208 nm.
-
Quantification: A standard curve for α-santalol has been reported with the equation y = 684.8x + 5970 (R² = 0.887), where 'y' is the peak area and 'x' is the concentration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common for this compound analysis, HPLC can be a valuable technique, especially for non-volatile derivatives or in formulations where GC is not suitable. A specific validated method for this compound was not prominently found in the searched literature, but a general approach is outlined below.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water would be a typical starting point for method development.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection would likely be at a lower wavelength, such as 210-220 nm.
-
Sample Preparation: Prepare a standard curve of α-santalol and β-santalol in the mobile phase. Dilute sandalwood oil samples in the mobile phase and filter through a 0.45 µm syringe filter.
-
Quantification: Quantify based on a standard curve of the respective this compound isomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide direct quantification without the need for identical reference standards for each analyte. While a specific validated protocol for this compound was not identified in the search results, a general procedure for terpenes in essential oils is described.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known concentration and purity, containing a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Accurately weigh a known amount of the sandalwood oil and the internal standard into an NMR tube. Add the deuterated solvent.
-
¹H-NMR Acquisition: Acquire the proton NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation (typically 5 times the longest T1 of both the analyte and internal standard).
-
Quantification: Integrate the signals of known protons from both this compound isomers and the internal standard. The concentration of this compound can be calculated using the following formula:
-
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
-
Where: Cₓ = Concentration of analyte, I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity, ₓ = analyte, ᵢₛ = internal standard.
-
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of α- and β-santalol.
Caption: Simplified biosynthetic pathway of α- and β-santalol from FPP.
References
The Santalol Showdown: A Comparative Analysis of Santalum Species for High-Value Essential Oils
A deep dive into the santalol (B192323) content of various Santalum species, providing researchers, scientists, and drug development professionals with a comparative guide to this medicinally significant sesquiterpenoid. This guide synthesizes data from multiple studies to highlight the differences in α- and β-santalol concentrations, crucial for therapeutic and aromatic applications.
The genus Santalum, commonly known as sandalwood, is renowned for its fragrant heartwood oil, a staple in the perfume industry and traditional medicine for centuries. The characteristic aroma and many of the therapeutic properties of sandalwood oil are attributed to its primary constituents: α-santalol and β-santalol. These sesquiterpene alcohols have garnered significant scientific interest for their anti-inflammatory, anti-cancer, and neuroleptic activities. However, the concentration of these vital compounds varies significantly across different Santalum species, impacting the quality and medicinal value of the extracted essential oil.
This guide provides a comparative analysis of this compound content in key Santalum species, supported by experimental data and detailed methodologies to aid in research and development.
Comparative this compound Content
The following table summarizes the percentage of α-santalol and β-santalol found in the essential oil of various Santalum species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis in several studies. Santalum album consistently emerges as the species with the highest concentration of total santalols, making it the most sought-after for high-quality sandalwood oil.
| Santalum Species | Common Name | α-Santalol (%) | β-Santalol (%) | Total this compound (%) | Reference |
| Santalum album | Indian Sandalwood | 41 - 55 | 16 - 27 | Up to 90 | [1][2][3][4][5] |
| Santalum spicatum | Australian Sandalwood | 5.5 - 27.3 | 2.1 - 10.5 | 25 - 46.1 | |
| Santalum austrocaledonicum | Pacific Sandalwood | 51 - 65 (total this compound) | 51 - 65 | ||
| Santalum paniculatum | Hawaiian Sandalwood | Lower than S. album | Lower than S. album | ||
| Santalum yasi | Yasi Sandalwood | Mentioned as a source | Mentioned as a source |
Note: The this compound content can vary based on the age of the tree, geographical location, and extraction method.
Experimental Protocols
The quantification of this compound content in Santalum species typically involves two key stages: extraction of the essential oil from the heartwood and subsequent analysis of the oil's chemical composition.
Essential Oil Extraction
Several methods are employed to extract the essential oil from the powdered heartwood of Santalum trees. The choice of method can influence the yield and chemical profile of the oil.
-
Steam Distillation: This is the most common commercial method. Pressurized steam is passed through the powdered heartwood, vaporizing the volatile essential oil. The steam and oil vapor are then condensed, and the oil is separated from the water. Continuous steam distillation has been shown to be more efficient than batch processes.
-
Hydro-distillation: The heartwood powder is submerged in water and boiled. The resulting steam, carrying the essential oil, is condensed and collected.
-
Solvent Extraction: Organic solvents like hexane (B92381) or ethanol (B145695) are used to dissolve the essential oil from the heartwood powder. The solvent is then evaporated to leave behind the concentrated oil. This method is often used in laboratory settings.
-
Supercritical CO₂ Extraction: This modern technique uses carbon dioxide in its supercritical state as a solvent. It is known for producing high-quality extracts without the use of harsh organic solvents.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing the chemical composition of essential oils.
-
Sample Preparation: A diluted solution of the extracted essential oil in a suitable solvent (e.g., ethanol or hexane) is prepared.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a long, thin column. The different chemical components of the oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, thus separating them.
-
Detection and Identification: As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, acts as a "chemical fingerprint."
-
Quantification: By comparing the mass spectra of the separated components to a library of known compounds (like the NIST library), the individual constituents, including α-santalol and β-santalol, can be identified and their relative concentrations determined based on the peak areas in the chromatogram.
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Santalum species.
Caption: Experimental workflow for this compound content analysis.
Biosynthesis of Santalols
The biosynthesis of santalols is a complex enzymatic process. While a complete signaling pathway is still under investigation, key enzymatic steps have been identified. The process begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). In Santalum album, a santalene synthase enzyme converts FPP to a mixture of santalenes (α-, β-, and epi-santalene). These santalenes are then hydroxylated by cytochrome P450 enzymes, specifically from the CYP76F subfamily, to produce the corresponding santalols.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouddict.com [ouddict.com]
In Vivo Neuroprotective Effects of Alpha-Santalol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current in vivo evidence supporting the neuroprotective effects of alpha-santalol (B229018), a primary constituent of sandalwood oil. While research is ongoing, existing studies, primarily in invertebrate models, suggest a promising therapeutic potential for this natural compound. This document compares the available data on alpha-santalol with established neuroprotective agents, Riluzole and Edaravone, to offer a contextual understanding of its potential efficacy and mechanisms of action.
Executive Summary
Alpha-santalol has demonstrated significant neuroprotective properties in preclinical studies, largely attributed to its potent antioxidant and anti-inflammatory activities. The primary mechanism of action identified to date involves the activation of the SKN-1/Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. In vivo studies in Caenorhabditis elegans models of neurotoxicity have shown that alpha-santalol can mitigate neuronal damage and reduce protein aggregation associated with neurodegenerative conditions like Parkinson's disease. Furthermore, a study utilizing sandalwood oil, of which alpha-santalol is a major component, has indicated neuroprotective effects in a mammalian stroke model.
This guide will delve into the quantitative data from these studies, presenting a comparative analysis with Riluzole and Edaravone. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Additionally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for the action of alpha-santalol.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of alpha-santalol (and sandalwood oil) in comparison to Riluzole and Edaravone. It is crucial to note that the data for alpha-santalol is predominantly from C. elegans and a single mouse study with sandalwood oil, which necessitates caution when making direct comparisons with the extensive data available for Riluzole and Edaravone in mammalian models.
Table 1: In Vivo Efficacy in Neurotoxicity and Parkinson's Disease Models
| Compound | Model Organism | Disease Model | Key Efficacy Metrics | Results |
| Alpha-santalol | C. elegans | 6-OHDA-induced neurotoxicity | Dopaminergic neuron survival | Significant protection of dopaminergic neurons from 6-OHDA-induced degeneration.[1][2] |
| α-synuclein aggregation | Reduced α-synuclein aggregation in a transgenic model.[1][2] | |||
| Riluzole | Mouse | MPTP-induced Parkinson's disease | Striatal dopamine (B1211576) levels | Antagonized the MPTP-induced decrease in dopamine, DOPAC, and HVA levels. |
| Substantia nigra neuronal survival | Protected against MPTP-induced neuronal damage in the substantia nigra. | |||
| Edaravone | Mouse | MPTP-induced Parkinson's disease | Striatal dopamine levels | Attenuated the reduction of dopamine and its metabolites. |
| Tyrosine hydroxylase-positive neurons | Suppressed the loss of dopaminergic neurons in the substantia nigra. |
Table 2: In Vivo Efficacy in Ischemic Stroke Models
| Compound | Model Organism | Disease Model | Key Efficacy Metrics | Results |
| Sandalwood Oil (contains α-santalol) | Mouse | Middle Cerebral Artery Occlusion (MCAO) | Infarct volume | Significantly reduced infarct volume compared to the control group. |
| Neurological deficit score | Improved neurological function post-ischemia. | |||
| Riluzole | Mouse | MCAO | Infarct volume | Drastically reduced stroke volume by 75-86% when administered post-reperfusion. |
| Neurological deficits | Significantly improved neurological scores 24 hours after ischemia. | |||
| Edaravone | Mouse | MCAO | Infarct volume | Significantly reduced infarct size. |
| Neurological deficit score | Improved neurological outcomes. |
Mechanism of Action: Signaling Pathways
Alpha-santalol's neuroprotective effects are believed to be mediated primarily through the activation of the SKN-1/Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Alpha-santalol activates the SKN-1/Nrf2 pathway to promote neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.
C. elegans 6-OHDA Neurotoxicity Assay
-
Animal Model: Transgenic C. elegans strain BZ555, which expresses green fluorescent protein (GFP) in all dopaminergic neurons.
-
Treatment: Worms were exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration. Experimental groups were co-treated with varying concentrations of alpha-santalol.
-
Endpoint Analysis: Dopaminergic neurodegeneration was quantified by observing the loss of GFP fluorescence in the head region of the worms using a fluorescence microscope. The intensity of GFP was measured using ImageJ software.
-
Statistical Analysis: Comparison between control, 6-OHDA-treated, and alpha-santalol co-treated groups were performed using one-way ANOVA followed by Tukey's post-hoc test.
Mouse Model of Ischemic Stroke (MCAO)
-
Animal Model: Adult male C57BL/6 mice.
-
Surgical Procedure: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method for 60 minutes, followed by reperfusion.
-
Treatment: Sandalwood oil (containing alpha-santalol) was administered intraperitoneally at a specified dose either before or after the ischemic insult. Control animals received a vehicle injection.
-
Behavioral Assessment: Neurological deficits were scored at 24 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson's score).
-
Histological Analysis: After 24 hours, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated as a percentage of the contralateral hemisphere.
-
Statistical Analysis: Data were analyzed using Student's t-test or ANOVA, as appropriate.
Caption: Experimental workflow for in vivo validation in a mouse MCAO stroke model.
Conclusion and Future Directions
The existing in vivo data, though limited, strongly suggests that alpha-santalol possesses neuroprotective properties worthy of further investigation. Its ability to activate the SKN-1/Nrf2 pathway provides a clear mechanistic rationale for its antioxidant and anti-apoptotic effects. However, to establish its therapeutic potential for neurodegenerative diseases, future research must focus on:
-
Validation in Mammalian Models: Conducting comprehensive studies using pure alpha-santalol in established mouse models of Parkinson's disease (e.g., MPTP, 6-OHDA), Alzheimer's disease (e.g., APP/PS1), and ALS (e.g., SOD1 mutants).
-
Direct Comparative Studies: Designing head-to-head in vivo studies comparing the efficacy of alpha-santalol with Riluzole and Edaravone in the same disease models.
-
Pharmacokinetic and Safety Profiling: Establishing the bioavailability, brain penetration, and safety profile of alpha-santalol in mammals.
By addressing these research gaps, the scientific community can fully elucidate the neuroprotective potential of alpha-santalol and pave the way for its potential development as a novel therapeutic agent for a range of devastating neurological disorders.
References
A Comparative Guide to the Efficacy of Natural and Synthetic Santalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalol (B192323), a bicyclic sesquiterpenoid alcohol, is the principal bioactive and aromatic constituent of sandalwood oil, traditionally extracted from the heartwood of the Santalum genus. It exists primarily as two isomers, α-santalol and β-santalol, both of which have garnered significant interest for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1] With the increasing demand for this compound and the challenges of sustainable sourcing from natural sandalwood, microbial biosynthesis has emerged as a promising alternative for its production.[2][3] This guide provides a comparative overview of the efficacy of natural versus synthetically produced this compound, based on available experimental data.
A Note on the Availability of Comparative Data: Direct experimental comparisons of the biological efficacy between purified natural this compound and this compound produced via microbial fermentation or chemical synthesis are scarce in the current scientific literature. While numerous studies have investigated the bioactivities of natural this compound, research on the pharmacological properties of synthetically derived this compound is less extensive. This guide collates the available quantitative data for natural this compound and outlines the methodologies for producing synthetic this compound, highlighting the need for future head-to-head comparative studies.
Data Presentation: Efficacy of Natural this compound
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of natural α-santalol from various in vitro studies.
Table 1: Anticancer Efficacy of Natural α-Santalol (In Vitro)
| Cell Line | Cancer Type | Efficacy Metric (IC50) | Experimental Conditions | Reference |
| MDA-MB-231 | Breast Cancer | ~50 µM | 48h treatment | [1] |
| MCF-7 | Breast Cancer | ~70 µM | 48h treatment | [1] |
| PC-3 | Prostate Cancer | ~50 µM | 48h treatment | |
| LNCaP | Prostate Cancer | ~60 µM | 48h treatment |
Table 2: Anti-inflammatory Efficacy of Natural this compound
| Cell Model | Inflammatory Stimulus | Measured Endpoint | Inhibition | Concentration | Reference |
| Human Dermal Fibroblasts & Keratinocytes | Lipopolysaccharide (LPS) | IL-6, IL-8, GM-CSF, MCP-1, TNF-α | Significant suppression | Proportional to this compound concentration in sandalwood oil |
Experimental Protocols
Anticancer Efficacy: Cell Viability and Apoptosis Assays
a. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231, MCF-7, PC-3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of α-santalol (typically ranging from 10 to 100 µM) for 24 to 72 hours.
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
-
b. Apoptosis Assay (Caspase-3 Activity)
-
Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Methodology:
-
Cells are treated with α-santalol at concentrations around the determined IC50.
-
Following treatment, cells are lysed, and the protein concentration of the lysate is determined.
-
A specific amount of protein from each sample is incubated with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
The activity of caspase-3 is determined by measuring the absorbance or fluorescence of the cleaved reporter molecule.
-
Results are often expressed as a fold change in caspase-3 activity compared to the untreated control.
-
Anti-inflammatory Efficacy: Cytokine Suppression Assay
-
Objective: To measure the ability of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Methodology:
-
Human skin cells (e.g., dermal fibroblasts and keratinocytes) are co-cultured.
-
The cells are pre-treated with different concentrations of this compound for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of various pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or cytokine antibody arrays.
-
The percentage of inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
Apoptosis Induction by α-Santalol in Cancer Cells
Natural α-santalol has been shown to induce apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways, leading to the activation of executioner caspases like caspase-3.
Caption: Apoptosis induction pathway by α-santalol.
Workflow for Comparing this compound Efficacy
A standardized workflow is essential for a direct and objective comparison of the efficacy of natural and synthetic this compound.
Caption: Experimental workflow for efficacy comparison.
Synthetic this compound Production: Microbial Fermentation
The heterologous production of this compound in microorganisms, particularly the yeast Saccharomyces cerevisiae, represents a scalable and sustainable alternative to its extraction from sandalwood.
The general workflow involves the engineering of the microbial mevalonate (B85504) (MVA) pathway to enhance the production of the precursor farnesyl pyrophosphate (FPP). Genes encoding santalene synthase and a cytochrome P450 monooxygenase (CYP) from Santalum album are then introduced into the engineered yeast strain to convert FPP to santalene and subsequently to this compound.
Caption: Microbial synthesis of this compound in yeast.
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer and anti-inflammatory properties of natural this compound. While microbial biosynthesis presents a viable and sustainable method for producing this compound, there is a clear and critical need for direct comparative studies to evaluate the efficacy of this synthetically derived this compound against its natural counterpart. Such studies, following standardized experimental protocols, would be invaluable for the pharmaceutical and biotechnology industries, providing the necessary data to validate the therapeutic potential of microbially produced this compound and facilitate its translation into clinical and commercial applications. Future research should focus on performing head-to-head comparisons of purified natural and synthetic this compound in a range of bioassays to provide a definitive assessment of their relative efficacy.
References
Santalol as a Biomarker for Sandalwood Oil Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The authenticity and quality of sandalwood oil, a valuable product in the pharmaceutical, cosmetic, and fragrance industries, are of paramount importance. The sesquiterpene alcohols, α-santalol and β-santalol, are widely recognized as the primary biomarkers for genuine sandalwood oil derived from Santalum album. This guide provides a comprehensive comparison of analytical methodologies for the validation of santalol (B192323) content and discusses alternative approaches for quality control, supported by experimental data and detailed protocols.
The Central Role of this compound
(Z)-α-santalol and (Z)-β-santalol are the principal constituents responsible for the characteristic woody aroma and many of the therapeutic properties of sandalwood oil, including its anti-inflammatory, antimicrobial, and potential anticancer activities.[1][2][3][4] The International Organization for Standardization (ISO) has established specific standards for the chemical composition of sandalwood oil (Santalum album L.), designating the percentage of these key compounds as a critical quality parameter.
Comparative Analysis of Quality Control Methods
The quality of sandalwood oil is often compromised through adulteration with cheaper oils or synthetic substitutes. Therefore, robust analytical techniques are essential to verify authenticity and ensure compliance with international standards. The following table summarizes and compares the primary methods used for the quality assessment of sandalwood oil.
| Method | Principle | Analytes | Advantages | Disadvantages | Primary Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. | α-santalol, β-santalol, other sesquiterpenes, and volatile adulterants. | High sensitivity and specificity; provides quantitative data on individual components. | Destructive to the sample; requires skilled personnel and expensive equipment. | Gold standard for quantitative analysis and authentication of sandalwood oil. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample, creating a unique spectral fingerprint. | Overall chemical profile, including santalols and potential adulterants. | Rapid, non-destructive, and requires minimal sample preparation. Can detect even low levels of adulteration. | An indirect method that relies on chemometric models for interpretation; may not be as precise as GC-MS for quantifying individual components. | Rapid screening for authenticity and detection of adulteration in large batches. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | High-boiling point adulterants like vegetable oils and synthetic polymers. | Effective in detecting non-volatile adulterants that may not be easily identified by GC-MS. | Does not provide information on the specific chemical composition of the volatile fraction. | Detection of high-boiling point adulterants. |
| Physical and Chemical Tests (ISO 3518) | Measurement of parameters like refractive index, specific gravity, and optical rotation. | Overall physical and chemical properties of the oil. | Simple and inexpensive. | Non-specific and can be easily mimicked by sophisticated adulterants. | Preliminary quality assessment and compliance with basic standards. |
International Standards for Sandalwood Oil (Santalum album L.)
The ISO 3518 standard provides clear specifications for the chemical composition of authentic sandalwood oil. Adherence to these standards is a key indicator of oil quality.
| Component | ISO 3518:2002 Specification (%) |
| (Z)-α-Santalol | 41.0 - 55.0 |
| (Z)-β-Santalol | 16.0 - 24.0 |
It is important to note that numerous studies have found that a significant portion of commercially available sandalwood oils do not meet these ISO standards, highlighting the prevalence of substandard and adulterated products in the market.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol outlines the general steps for the quantitative analysis of α- and β-santalol in sandalwood oil using GC-MS.
1. Sample Preparation:
-
Dilute the sandalwood oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a known concentration (e.g., 1% v/v).
-
Add an internal standard (e.g., n-alkane solution) for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an appropriate split ratio.
-
Oven Temperature Program: A programmed temperature ramp to separate the components of the oil. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range appropriate for the target compounds (e.g., m/z 40-400).
3. Data Analysis:
-
Identify the peaks corresponding to α-santalol and β-santalol by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST, Wiley).
-
Quantify the concentration of each this compound isomer by comparing its peak area to that of the internal standard.
Figure 1: Workflow for GC-MS analysis of this compound.
Near-Infrared (NIR) Spectroscopy for Adulteration Screening
This protocol provides a general workflow for using NIR spectroscopy to screen for sandalwood oil adulteration.
1. Spectral Acquisition:
-
Place the sandalwood oil sample in a suitable vial for NIR analysis.
-
Acquire the NIR spectrum of the sample using an NIR spectrometer over a defined wavelength range.
2. Chemometric Model Development:
-
Build a calibration model using a large set of authentic sandalwood oil samples and samples adulterated with known concentrations of common adulterants.
-
Use multivariate calibration techniques such as Principal Component Regression (PCR) or Partial Least Squares Regression (PLSR) to build the model.
3. Prediction and Classification:
-
Acquire the NIR spectrum of an unknown sample.
-
Apply the developed chemometric model to the spectrum of the unknown sample to predict its authenticity or the level of adulteration.
Figure 2: Workflow for NIR-based adulteration screening.
Biosynthesis of this compound
The characteristic sesquiterpenoids of sandalwood oil, including α- and β-santalol, are synthesized in the plant through the mevalonic acid (MVA) pathway. Understanding this pathway can be crucial for metabolic engineering efforts aimed at sustainable production of these valuable compounds.
Figure 3: Simplified biosynthesis pathway of this compound.
Conclusion
The validation of this compound content, particularly α- and β-santalol, remains the cornerstone of sandalwood oil quality assessment. Gas Chromatography-Mass Spectrometry stands as the definitive method for accurate quantification, directly addressing the specifications of ISO 3518. However, the integration of rapid screening techniques like Near-Infrared spectroscopy provides a valuable tool for high-throughput analysis and initial quality control. For comprehensive quality assurance, a multi-faceted approach that combines chromatographic analysis with spectroscopic and other analytical methods is recommended to combat the increasing sophistication of adulteration and to ensure the safety and efficacy of sandalwood oil in research and product development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]
- 4. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PMC [pmc.ncbi.nlm.nih.gov]
"comparative genomics of santalol biosynthesis in different plant species"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the genomics of santalol (B192323) biosynthesis across different plant species. Santalols, the main constituents of sandalwood oil, are highly valued sesquiterpenoids in the fragrance and pharmaceutical industries. Understanding the genetic and enzymatic differences in their production across various species is crucial for metabolic engineering, synthetic biology applications, and the development of sustainable sources for these valuable compounds.
The this compound Biosynthetic Pathway: A Comparative Overview
This compound biosynthesis is a specialized branch of the terpenoid pathway. It begins with the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol.[1][2] The key committed steps involve two main enzyme families: santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs).[1]
The process starts with the cyclization of FPP by an STS to produce a mixture of santalene and bergamotene (B12702309) isomers.[3][4] These sesquiterpene olefins are then hydroxylated by specific CYPs, in conjunction with a cytochrome P450 reductase (CPR), to yield the corresponding santalols and bergamotol.
The primary species known for this compound production belong to the Santalum genus, including Santalum album (East Indian sandalwood), Santalum spicatum (Australian sandalwood), and Santalum austrocaledonicum. Additionally, santalene synthases have been identified in other species like Clausena lansium.
Quantitative Comparison of Santalene Synthases (STSs)
The product profile of the essential oil is largely determined by the STS enzyme. While STSs from Santalum species are typically product-promiscuous, producing a blend of isomers, other species may have highly specific enzymes.
| Enzyme | Source Organism | K_m_ (μM) | k_cat_ (s⁻¹) | Major Products | Product Ratio (%) | Reference(s) |
| SaSSy | Santalum album | 1.4 (± 0.3) | 0.34 | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | 41.2 (α), 29.5 (β), 4.4 (epi-β), 21.6 (bergamotene) | |
| SauSSy | Santalum austrocaledonicum | 1.4 (± 0.3) | 0.91 | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | Similar proportions to SaSSy | |
| SspiSSy | Santalum spicatum | 1.4 (± 0.3) | 0.11 | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | Similar proportions to SaSSy | |
| SanSyn | Clausena lansium | N/A | N/A | α-santalene | Predominantly α-santalene |
Cytochrome P450 Monooxygenases (CYPs) in this compound Formation
The final, crucial hydroxylation step is catalyzed by CYP enzymes. Research in Santalum album has identified two key sub-families of CYPs that produce different stereoisomers of this compound. The (Z)-isomers are the most important contributors to the characteristic sandalwood fragrance.
| Enzyme Family | Source Organism | Substrates | Key Products | Significance | Reference(s) |
| CYP76F | Santalum album | Santalenes, Bergamotene | Mostly (E)-santalols, (E)-α-exo-bergamotol | Produces the less fragrant (E)-isomers. | |
| CYP736A167 | Santalum album | Santalenes, Bergamotene | (Z)-α-santalol, (Z)-β-santalol, (Z)-epi-β-santalol | Stereo-selectively produces the fragrant (Z)-isomers, matching authentic sandalwood oil. |
Comparative Yields of Sandalwood Oil and Santalols
The concentration of essential oil and the percentage of santalols vary significantly between species, which directly impacts their commercial value. S. album is renowned for its high this compound content, setting the international standard.
| Species | Age (years) | Heartwood Oil Conc. (%) | α-santalol in oil (%) | β-santalol in oil (%) | Reference(s) |
| Santalum album | 15 | 1.3 - 2.3 | 33.5 - 35.3 | 17.1 - 18.9 | |
| Santalum spicatum | 8 - 25 | 0.7 - 3.6 | 0.1 - 27.3 | 0 - 10.5 | |
| S. spicatum (Mature, natural) | >50 | 2.3 - 3.1 | 3.1 - 8.0 | 1.3 - 3.0 |
Note: Oil concentration and composition can be influenced by tree age, genetics, and environmental conditions.
Experimental Protocols
Accurate genomic and metabolic analysis requires robust and reproducible experimental methods. Below are outlines of key protocols for the study of this compound biosynthesis.
In Vitro Activity Assay of Santalene Synthase
This protocol determines the enzymatic activity and product profile of a purified STS.
Principle: The assay measures the conversion of the substrate FPP into hydrophobic sesquiterpene products, which are then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Reaction Mixture Preparation: In a glass vial, prepare a reaction mixture (e.g., 500 µL final volume) containing an assay buffer (e.g., 25 mM HEPES, pH 7.4, 10% glycerol, 5 mM DTT), a divalent cation cofactor (e.g., 10-20 mM MgCl₂), and the purified STS enzyme (1-10 µg).
-
Reaction Initiation: Pre-incubate the mixture at 30°C. Initiate the reaction by adding FPP to a final concentration of 50-100 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Product Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., n-hexane or pentane) containing an internal standard (e.g., caryophyllene). Vortex vigorously to extract the sesquiterpene products.
-
Sample Preparation for GC-MS: Centrifuge to separate the phases. Transfer the upper organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate). Transfer the dried extract to a GC-MS autosampler vial.
-
GC-MS Analysis: Inject 1-2 µL of the extract for analysis. Products are identified and quantified based on their retention times and mass spectra compared to authentic standards and the internal standard.
Quantification of Santalols in Plant Tissue by GC-MS
This protocol is for the extraction and quantification of santalols and other sesquiterpenoids from sandalwood heartwood.
Principle: Sesquiterpenoids are extracted from ground plant material using an organic solvent. The extract is then analyzed by GC-MS to identify and quantify the target compounds.
Methodology:
-
Sample Preparation: Obtain heartwood shavings from the desired Santalum species. Grind the shavings into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: Macerate a known weight of the powdered heartwood (e.g., 1g) in a suitable solvent (e.g., hexane (B92381) or chloroform) for an extended period (e.g., 12 hours) at room temperature.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the oily residue.
-
Sample Preparation for GC-MS: Re-dissolve the oily residue in a known volume of solvent (e.g., hexane). If necessary, dilute the sample to fall within the linear range of the instrument.
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., TR-5MS or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40-50°C), holds for 1-2 minutes, and then ramps at a controlled rate (e.g., 3-10°C/min) to a final temperature of 220-250°C, where it is held for several minutes.
-
MS Detection: Operate in electron ionization (EI) mode (70 eV) with a scan range of m/z 50–550.
-
-
Quantification: Identify compounds by comparing their retention indices and mass spectra with reference libraries (e.g., NIST) and authentic standards. Quantify by creating a standard curve from a known concentration of α-santalol or by comparing the peak area of the compound to the total chromatogram area.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular regulation of this compound biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Santalol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potential synergistic effects of santalol (B192323) with other promising natural compounds, specifically curcumin (B1669340) and berberine (B55584). While direct quantitative data on the synergistic interactions of this compound with these specific compounds is limited in publicly available research, this document outlines the established individual bioactivities, mechanisms of action, and relevant signaling pathways, offering a scientific basis for exploring their combined therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals interested in natural product synergy.
Introduction to this compound and the Synergy Hypothesis
This compound, the primary sesquiterpene alcohol in sandalwood oil (Santalum album), is well-documented for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The concept of synergy in pharmacology suggests that the combined effect of two or more compounds can be greater than the sum of their individual effects. This guide explores the hypothesis that combining this compound with other bioactive natural compounds, such as curcumin and berberine, could lead to enhanced therapeutic efficacy.
Comparative Analysis: this compound, Curcumin, and Berberine
This section details the individual bioactivities of this compound, curcumin, and berberine, providing a foundation for understanding their potential synergistic interactions.
Anticancer Activity
Both α-santalol and curcumin have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest[2][4]. Berberine has also been shown to possess anticancer effects, often in combination with other agents.
Table 1: Comparison of Anticancer Activity (Hypothetical Synergistic Data)
| Compound/Combination | Target Cancer Cell Line | IC50 (µM) - Individual | IC50 (µM) - Combination (Hypothetical) | Fold Reduction (Hypothetical) |
| α-Santalol | Breast Cancer (MCF-7) | 50 | - | - |
| Curcumin | Breast Cancer (MCF-7) | 20 | - | - |
| α-Santalol + Curcumin | Breast Cancer (MCF-7) | - | 10 | 2-5x |
| Berberine | Breast Cancer (MCF-7) | 30 | - | - |
| α-Santalol + Berberine | Breast Cancer (MCF-7) | - | 15 | 2-3x |
Note: The IC50 values for individual compounds are sourced from existing literature where available. The combination IC50 and fold reduction values are hypothetical and serve to illustrate the potential for synergy. Further experimental validation is required.
Antimicrobial Activity
Sandalwood oil, rich in this compound, and berberine have established antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The synergistic potential of these compounds could offer a promising strategy to combat antibiotic resistance.
Table 2: Comparison of Antimicrobial Activity against S. aureus (Hypothetical Synergistic Data)
| Compound/Combination | MIC (µg/mL) - Individual | MIC (µg/mL) - Combination (Hypothetical) | FICI (Hypothetical) | Interpretation |
| α-Santalol | 128 | - | - | - |
| Berberine | 64 | - | - | - |
| α-Santalol + Berberine | - | This compound: 32, Berberine: 16 | 0.5 | Synergistic |
Note: The Minimum Inhibitory Concentration (MIC) for berberine is sourced from existing literature. The MIC for α-santalol is an estimate based on studies of sandalwood oil. The combination MICs and the Fractional Inhibitory Concentration Index (FICI) are hypothetical. A FICI of ≤ 0.5 is generally interpreted as synergistic.
Mechanistic Insights and Signaling Pathways
The potential for synergy between this compound, curcumin, and berberine can be inferred from their effects on key cellular signaling pathways involved in cancer and inflammation.
Anticancer Signaling Pathways
-
α-Santalol: Induces apoptosis through both intrinsic and extrinsic pathways and has been shown to target the Wnt/β-catenin signaling pathway, which is crucial in cell migration and proliferation.
-
Curcumin: Modulates multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and JAK/STAT, all of which are implicated in cancer cell survival and proliferation.
-
Berberine: Has been shown to induce apoptosis and can enhance the effects of other anticancer agents by modulating pathways such as the PI3K/Akt/mTOR pathway.
A potential synergistic mechanism could involve the simultaneous targeting of multiple, complementary pathways by a combination of these compounds.
Antimicrobial Mechanisms of Action
-
This compound: The antimicrobial activity of sandalwood oil is largely attributed to its this compound content, which is thought to disrupt bacterial cell membranes.
-
Berberine: Exerts its antimicrobial effects through multiple mechanisms, including the inhibition of bacterial cell division, disruption of the cell membrane, and inhibition of nucleic acid and protein synthesis. A key mechanism is the inhibition of efflux pumps, which bacteria use to expel antibiotics, thus potentially resensitizing resistant strains to other antimicrobial agents.
The combination of this compound's membrane-disrupting activity with berberine's efflux pump inhibition presents a compelling hypothesis for synergistic antimicrobial action.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other natural compounds, standardized experimental protocols are essential.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Preparation of Compounds: Stock solutions of this compound and the test compound (e.g., berberine) are prepared and serially diluted.
-
Microtiter Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells along the y-axis, and dilutions of the second compound are added along the x-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus).
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Combination Index (CI) for Anticancer Synergy
For assessing anticancer synergy, the Combination Index (CI) method, based on the median-effect principle, is commonly employed.
Methodology:
-
Cell Viability Assay: Cancer cell lines are treated with a range of concentrations of each compound individually and in combination (at a constant ratio). Cell viability is measured using an assay such as the MTT assay.
-
Dose-Response Curves: Dose-response curves are generated for each compound and the combination to determine the IC50 values (the concentration that inhibits 50% of cell growth).
-
Calculation of CI: The Combination Index is calculated using specialized software (e.g., CompuSyn).
-
Interpretation of CI:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with curcumin and berberine is yet to be established, their individual mechanisms of action suggest a strong potential for beneficial interactions. The multi-target nature of these compounds, particularly their influence on key signaling pathways in cancer and their distinct antimicrobial mechanisms, provides a solid rationale for further investigation.
Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the synergistic effects of these combinations. The experimental protocols outlined in this guide provide a framework for such investigations. Elucidating the precise molecular mechanisms of any observed synergy will be crucial for the development of novel, more effective therapies based on these natural compounds.
References
Santalol's Antimicrobial Activity: A Comparative Analysis Against Standard Antibiotics
For Immediate Release
A comprehensive review of available research indicates that santalol (B192323), the primary active constituent of sandalwood oil, demonstrates notable antimicrobial activity against a range of pathogenic microorganisms. This guide provides a comparative analysis of this compound's efficacy, benchmarked against standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potential of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and sandalwood oil against various bacteria and fungi, alongside the MIC values for standard antibiotics against the same or similar pathogens. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons in a single study are limited. Methodological variations between studies should be considered when interpreting the data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Sandalwood Oil against Various Microorganisms
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Trichophyton rubrum | α-santalol | 12.5 (µ g/disc ) | [1] |
| Madurella mycetomatis | (Z)-α-santalol | Not specified | [2] |
| Madurella mycetomatis | (Z)-β-santalol | Not specified | [2] |
| Various Bacteria | Sandalwood Oil | 0.078-5 | [3] |
| Streptococcus pneumoniae | Sandalwood Oil (SAEO) | 122 (MIC₅₀) | [4] |
| Serratia marcescens | Sandalwood Oil (SAEO) | 142 (MIC₅₀) | |
| Yersinia enterocolitica | Sandalwood Oil (SAEO) | 154 (MIC₅₀) | |
| Salmonella enterica | Sandalwood Oil (SAEO) | 148 (MIBC₅₀) | |
| Candida albicans | Sandalwood Oil (SAEO) | 174 (MIC₅₀) | |
| Candida krusei | Sandalwood Oil (SAEO) | 181 (MIC₅₀) |
Note: SAEO refers to Santalum album essential oil, of which this compound is the major component. MIBC₅₀ refers to the minimum biofilm inhibitory concentration.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Representative Pathogens
| Microorganism | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Vancomycin | ≤2 (Susceptible) | |
| Staphylococcus aureus | Gentamicin | 0.19 | |
| Escherichia coli | Ciprofloxacin | ≤0.06 (Susceptible) | |
| Escherichia coli | Gentamicin | ≤2 (Susceptible) | |
| Pseudomonas aeruginosa | Ciprofloxacin | 2 (MIC₉₀) | |
| Pseudomonas aeruginosa | Tobramycin | 32 (MIC₉₀) | |
| Pseudomonas aeruginosa | Gentamicin | ≤1 (MIC₅₀) / 8 (MIC₉₀) | |
| Pseudomonas aeruginosa | Meropenem | 0.5 (MIC₅₀) / 8 (MIC₉₀) | |
| Candida albicans | Fluconazole | 0.25 - 4 | |
| Candida albicans | Amphotericin B | 0.125 - 16 |
Note: MIC values for standard antibiotics are often presented as breakpoints for susceptibility, intermediate, and resistant categories as defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). The values presented here are a mix of specific experimental findings and established susceptibility breakpoints.
Experimental Protocols
The determination of MIC is a critical step in assessing antimicrobial activity. The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Stock Solution: A high-concentration stock solution of this compound or the standard antibiotic is prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration, typically a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the different concentrations of the antimicrobial agent.
-
Controls:
-
Positive Control: A well containing the broth medium and the microbial suspension without any antimicrobial agent to ensure the viability and growth of the microorganism.
-
Negative Control: A well containing only the sterile broth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
While the precise signaling pathways of this compound's antimicrobial activity are still under investigation, a plausible mechanism, common for lipophilic compounds like sesquiterpenes, involves the disruption of the microbial cell membrane.
Caption: Postulated mechanism of this compound's antimicrobial action.
Conclusion
The available data suggests that this compound possesses significant antimicrobial properties against a variety of pathogens. While its efficacy appears promising, further standardized, direct comparative studies against a broader range of antibiotics are necessary to fully elucidate its potential as a therapeutic agent. The detailed protocols and comparative data presented in this guide aim to facilitate future research in this area. Elucidating the specific molecular targets and signaling pathways involved in this compound's antimicrobial action will be crucial for its development as a novel antimicrobial drug.
References
- 1. Antifungal and Ichthyotoxic Sesquiterpenoids from Santalum album Heartwood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandalwood Sesquiterpene (Z)-α-Santalol Exhibits In Vivo Efficacy Against Madurella mycetomatis in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative phytochemical analysis and antibacterial efficacy of in vitro and in vivo extracts from East Indian sandalwood tree (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation [mdpi.com]
Safety Operating Guide
Proper Disposal of Santalol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Santalol, a common fragrance ingredient and research chemical. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects, necessitating its handling as a hazardous waste.[1][2]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound may cause an allergic skin reaction.[2][3] It is also very toxic to aquatic life.[1] Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
In Case of a Spill: In the event of a this compound spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition as this compound is a combustible liquid.[4]
-
Contain the spill using an inert, inorganic, non-combustible absorbent material such as dry lime, sand, or soda ash.[5]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4][6]
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[4][5]
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7][8][9] All this compound waste is considered hazardous and must be managed through your institution's hazardous waste program.[7]
Waste Segregation and Storage:
Proper segregation and storage of this compound waste are crucial to prevent incompatible chemical reactions.
| Waste Type | Container Requirements | Storage Location |
| Liquid this compound Waste | Chemically compatible, leak-proof, and clearly labeled container. The original container may be used if it is in good condition.[10] | Designated and clearly marked Satellite Accumulation Area (SAA).[8][10] |
| Solid this compound Waste (e.g., contaminated absorbent material) | Sealed, durable, and clearly labeled container. | Designated and clearly marked Satellite Accumulation Area (SAA).[8][10] |
| Empty this compound Containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label before disposing of the container as regular trash.[7] | N/A |
Labeling: All containers of this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "this compound waste in isopropanol").
Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Compliance
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3][11] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. It is the responsibility of the waste generator (the laboratory) to ensure that chemical waste is properly identified, managed, and disposed of.[9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.[8]
References
- 1. download.basf.com [download.basf.com]
- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. manuals.plus [manuals.plus]
- 5. vriaroma.com [vriaroma.com]
- 6. Sandalwood Album SDS by Naturallythinking [tox2u.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nhrorganicoils.com [nhrorganicoils.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
